molecular formula C7H14ClN B1289022 2-Azabicyclo[2.2.2]octane hydrochloride CAS No. 5845-15-8

2-Azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B1289022
CAS No.: 5845-15-8
M. Wt: 147.64 g/mol
InChI Key: HPKXYVYKZCJKIP-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13N.ClH/c1-3-7-4-2-6(1)5-8-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXYVYKZCJKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621178
Record name 2-Azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
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Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-15-8
Record name 2-Azabicyclo[2.2.2]octane--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azabicyclo[2.2.2]octane hydrochloride
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Foundational & Exploratory

The Genesis of a Key Scaffold: A Technical Guide to the History and Discovery of 2-Azabicyclo[2.2.2]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical synthesis and evolving significance of 2-Azabicyclo[2.2.2]octane hydrochloride, a foundational scaffold in modern medicinal chemistry. This technical guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of its discovery, key synthetic methodologies with detailed experimental protocols, and extensive characterization data.

The bicyclic amine 2-Azabicyclo[2.2.2]octane, commonly known as isoquinuclidine, has emerged as a critical structural motif in the design of novel therapeutics. Its rigid, three-dimensional framework offers a valuable scaffold for mimicking the spatial arrangement of functional groups found in more complex natural products and serves as a bioisostere for various cyclic systems. This guide traces the journey of its hydrochloride salt from its early synthesis to its current applications in drug discovery.

A Historical Perspective: From Early Syntheses to Optimized Processes

The initial synthesis of the 2-azabicyclo[2.2.2]octane ring system was a landmark in heterocyclic chemistry. While various methods have been developed over the years, a particularly significant and scalable approach involves a four-step sequence starting from the readily available p-aminobenzoic acid (PABA). This method, later refined for large-scale production, has become a cornerstone for accessing this important bicyclic amine.

An improved iteration of this synthesis provides 2-azabicyclo[2.2.2]octane tosylate salt in a 70% overall yield.[1] The process begins with the hydrogenation of p-aminobenzoic acid to afford 4-aminocyclohexanecarboxylic acid. Subsequent thermal treatment induces both epimerization and cyclization to form the bicyclic lactam, 2-azabicyclo[2.2.2]octan-3-one. The final step involves the reduction of the lactam to the desired amine. The hydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.

Key Synthetic Procedures and Characterization

This section provides a detailed overview of the experimental protocols for the synthesis of this compound, along with the characterization data for the key intermediates and the final product.

Experimental Protocols

Step 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid

  • Reaction: Catalytic hydrogenation of p-aminobenzoic acid.

  • Procedure: In an autoclave, p-aminobenzoic acid (10.0 g, 0.07 mol) is mixed with 5% Ruthenium on Carbon (Ru/C) (2.50 g) and 10% aqueous sodium hydroxide (100.0 mL). The mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours.[2] Completion of the reaction is monitored by TLC. The resulting product is a mixture of cis and trans isomers.[1]

Step 2: Synthesis of 2-Azabicyclo[2.2.2]octan-3-one

  • Reaction: Thermal epimerization and cyclization of 4-aminocyclohexanecarboxylic acid.

  • Procedure: The mixture of cis- and trans-4-aminocyclohexanecarboxylic acid from the previous step is heated at 250°C.[1] This high-temperature protocol effects epimerization of the cis-isomer to the trans-isomer, which then undergoes intramolecular cyclization to yield the bicyclic lactam.

Step 3: Synthesis of 2-Azabicyclo[2.2.2]octane

  • Reaction: Reduction of 2-azabicyclo[2.2.2]octan-3-one.

  • Procedure: The bicyclic lactam is reduced using a suitable reducing agent such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride).[1]

Step 4: Preparation of this compound

  • Reaction: Acid-base reaction.

  • Procedure: The free base, 2-azabicyclo[2.2.2]octane, is dissolved in a suitable organic solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
p-Aminobenzoic AcidC₇H₇NO₂137.14Solid187-189
4-Aminocyclohexanecarboxylic AcidC₇H₁₃NO₂143.18Solid-
2-Azabicyclo[2.2.2]octan-3-oneC₇H₁₁NO125.17Solid-
2-Azabicyclo[2.2.2]octaneC₇H₁₃N111.18-174
This compound C₇H₁₄ClN 147.64 Solid >300 (dec.)
Compound¹H NMR (ppm)¹³C NMR (ppm)
This compound PredictedPredicted

Modern Synthetic Approaches and Applications

While the synthesis from p-aminobenzoic acid remains a robust and historically significant method, contemporary organic chemistry has introduced several alternative routes to the 2-azabicyclo[2.2.2]octane core. These include Diels-Alder reactions of dihydropyridines, intramolecular Michael additions, and various cyclization strategies involving iodine-mediated processes. These modern methods often offer advantages in terms of stereocontrol and functional group tolerance, enabling the synthesis of a wide array of substituted isoquinuclidine derivatives.

The 2-azabicyclo[2.2.2]octane scaffold is a key component in a variety of biologically active molecules. It is found in natural products like ibogaine and has been incorporated into synthetic compounds targeting a range of receptors and enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6) and as presenilin-1 selective γ-secretase inhibitors, highlighting the versatility of this scaffold in addressing diverse therapeutic targets.[3][4]

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathway and workflow for the preparation of this compound from p-aminobenzoic acid.

Synthesis_Pathway PABA p-Aminobenzoic Acid ACHA 4-Aminocyclohexane- carboxylic Acid PABA->ACHA H₂, Ru/C, NaOH, 100°C, 15 bar Lactam 2-Azabicyclo[2.2.2]octan-3-one ACHA->Lactam Heat (250°C) Amine 2-Azabicyclo[2.2.2]octane Lactam->Amine Red-Al® HCl_Salt 2-Azabicyclo[2.2.2]octane Hydrochloride Amine->HCl_Salt HCl

Caption: Synthetic pathway from p-aminobenzoic acid.

Experimental_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction cluster_step4 Step 4: Salt Formation start1 Mix PABA, Ru/C, NaOH(aq) in autoclave react1 Heat to 100°C under 15 bar H₂ start1->react1 workup1 Isolate 4-Aminocyclohexanecarboxylic Acid react1->workup1 start2 Heat 4-Aminocyclohexanecarboxylic Acid workup1->start2 react2 Maintain at 250°C start2->react2 workup2 Obtain 2-Azabicyclo[2.2.2]octan-3-one react2->workup2 start3 Dissolve Lactam workup2->start3 react3 Add Red-Al® start3->react3 workup3 Isolate 2-Azabicyclo[2.2.2]octane react3->workup3 start4 Dissolve Amine workup3->start4 react4 Add HCl start4->react4 workup4 Isolate Hydrochloride Salt react4->workup4

Caption: Experimental workflow for the synthesis.

Conclusion

This compound has a rich history rooted in classical organic synthesis, with its preparation from p-aminobenzoic acid representing a robust and scalable method. Its enduring importance in medicinal chemistry is a testament to the value of rigid scaffolds in drug design. As synthetic methodologies continue to evolve, the accessibility and derivatization of this key bicyclic amine will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

An In-Depth Technical Guide to the Fundamental Chemical Properties of 2-Azabicyclo[2.2.2]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure makes it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and key synthetic methodologies. Furthermore, it delves into its role as a crucial building block in the development of targeted therapies, particularly in the context of Alzheimer's disease.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] While a precise melting point is not consistently reported in the literature, its solid form is well-established. It is known to be soluble in water and alcohols.[2][3] The hydrochloride salt form enhances its stability and aqueous solubility, which is a desirable property for pharmaceutical applications.

For a related compound, AR-R 17779 hydrochloride, the solubility is reported to be up to 100 mM in water and 50 mM in DMSO, providing an estimate of the potential solubility of this compound.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5845-15-8
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
Physical Form Solid[1]
Color White to off-white
Solubility Soluble in water and alcohol[2][3]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Topological Polar Surface Area 12 Ų

Spectral Data

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the 2-azabicyclo[2.2.2]octane core is expected to exhibit distinct signals corresponding to the bridgehead protons and the protons on the ethylene bridges. The rigid bicyclic structure leads to characteristic coupling patterns that can be used for conformational analysis.

¹³C NMR: The carbon NMR spectrum of the free base, 2-Azabicyclo[2.2.2]octane, has been reported.[5] The hydrochloride salt would show similar signals with potential shifts due to the protonation of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (from the ammonium salt), C-H stretching of the alkyl framework, and various bending vibrations.

Mass Spectrometry

Mass spectral data for the free base, 2-Azabicyclo[2.2.2]octane, is available, with a reported molecular weight of 111.1848 g/mol .[6] For the hydrochloride salt, mass spectrometry would typically show the molecular ion of the free base (m/z ≈ 111.18).

Experimental Protocols

The synthesis of the 2-azabicyclo[2.2.2]octane core is a key step in the preparation of the hydrochloride salt. Several synthetic strategies have been reported, with the most common being the Diels-Alder reaction and the reduction of the corresponding lactam.

Synthesis of 2-Azabicyclo[2.2.2]octane via Reduction of 2-Azabicyclo[2.2.2]octan-3-one

A versatile method involves the reduction of the lactam, 2-azabicyclo[2.2.2]octan-3-one.

Step 1: Synthesis of 2-Azabicyclo[2.2.2]octan-3-one

The lactam can be synthesized through various routes, including the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oxime.[7]

Step 2: Reduction of 2-Azabicyclo[2.2.2]octan-3-one

The lactam is then reduced to the corresponding amine, 2-azabicyclo[2.2.2]octane, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[7]

G cluster_synthesis Synthesis of 2-Azabicyclo[2.2.2]octane Bicyclo[2.2.2]octan-2-one Bicyclo[2.2.2]octan-2-one 2-Azabicyclo[2.2.2]octan-3-one 2-Azabicyclo[2.2.2]octan-3-one Bicyclo[2.2.2]octan-2-one->2-Azabicyclo[2.2.2]octan-3-one Beckmann Rearrangement 2-Azabicyclo[2.2.2]octane 2-Azabicyclo[2.2.2]octane 2-Azabicyclo[2.2.2]octan-3-one->2-Azabicyclo[2.2.2]octane Reduction (e.g., LiAlH4)

Synthetic approach to the 2-azabicyclo[2.2.2]octane core.
Preparation of this compound

The hydrochloride salt can be readily prepared by treating a solution of the free base, 2-azabicyclo[2.2.2]octane, in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent.[8] The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

G 2-Azabicyclo[2.2.2]octane (Free Base) 2-Azabicyclo[2.2.2]octane (Free Base) This compound This compound 2-Azabicyclo[2.2.2]octane (Free Base)->this compound  + HCl in Organic Solvent

Conversion of the free base to the hydrochloride salt.

Role in Drug Discovery: Inhibition of γ-Secretase in Alzheimer's Disease

The rigid 2-azabicyclo[2.2.2]octane scaffold has proven to be a valuable component in the design of inhibitors targeting γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease.

The γ-Secretase Signaling Pathway

γ-Secretase is a multi-protein complex that performs intramembrane cleavage of several transmembrane proteins, including the amyloid precursor protein (APP) and Notch.[9][10][11] In the amyloidogenic pathway of APP processing, sequential cleavage by β-secretase and then γ-secretase leads to the production of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42.[12][13] The accumulation of these peptides is a hallmark of Alzheimer's disease, leading to the formation of amyloid plaques in the brain.[14]

Mutations in the presenilin-1 (PSEN1) gene, which encodes the catalytic subunit of γ-secretase, are a major cause of familial Alzheimer's disease.[15] These mutations often lead to an increased ratio of Aβ42 to Aβ40, promoting plaque formation.[12]

Mechanism of Inhibition

Compounds incorporating the 2-azabicyclo[2.2.2]octane framework have been developed as potent and selective inhibitors of γ-secretase.[16] By binding to the γ-secretase complex, these inhibitors can modulate its activity, thereby reducing the production of pathogenic Aβ peptides. The rigid bicyclic structure of the scaffold helps to orient the pharmacophoric groups of the inhibitor for optimal interaction with the enzyme's active site.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase APP->beta_secretase Cleavage gamma_secretase γ-Secretase (contains Presenilin-1) Abeta Amyloid-β (Aβ) (e.g., Aβ42) gamma_secretase->Abeta Generates beta_secretase->gamma_secretase Sequential Cleavage Plaques Amyloid Plaques (Alzheimer's Disease) Abeta->Plaques Aggregation Inhibitor 2-Azabicyclo[2.2.2]octane -based Inhibitor Inhibitor->gamma_secretase Inhibits

Inhibition of the γ-secretase pathway by a 2-azabicyclo[2.2.2]octane-based inhibitor.

Conclusion

This compound is a fundamentally important scaffold in modern medicinal chemistry. Its well-defined and rigid structure provides a robust platform for the design of highly specific and potent drug candidates. While further characterization of some of its fundamental physicochemical properties is warranted, its synthetic accessibility and proven utility in targeting complex enzymes like γ-secretase underscore its continued importance for researchers and drug development professionals in the quest for novel therapeutics.

References

The 2-Azabicyclo[2.2.2]octane Core: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and drug discovery. Its unique conformational constraints and synthetic accessibility have made it a valuable component in the design of novel therapeutics targeting a range of biological systems. This guide provides an in-depth overview of the primary synthetic routes to the 2-azabicyclo[2.2.2]octane core, detailed characterization methodologies, and its application in the context of Alzheimer's disease research.

Synthesis of the 2-Azabicyclo[2.2.2]octane Core

Several synthetic strategies have been developed to construct the 2-azabicyclo[2.2.2]octane framework. The choice of method often depends on the desired substitution pattern and stereochemistry. Key approaches include the Aza-Diels-Alder reaction, the Hofmann-Löffler-Freytag reaction, and reductive amination.

Aza-Diels-Alder Reaction

The Aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings and is frequently employed for the synthesis of the 2-azabicyclo[2.2.2]octane core.[1][2] This cycloaddition reaction typically involves the reaction of a diene with an imine dienophile, which can be generated in situ.

A general workflow for the Aza-Diels-Alder synthesis is as follows:

cluster_reactants Reactant Mixing cluster_reaction Reaction Conditions cluster_workup Work-up and Purification aldehyde Aldehyde catalyst Lewis Acid Catalyst (e.g., Bi(NO3)3·5H2O) aldehyde->catalyst amine Amine amine->catalyst dienophile Dienophile (e.g., Cyclohexenone) dienophile->catalyst solvent Anhydrous Solvent (e.g., DMF) catalyst->solvent heating Heating (e.g., Microwave Irradiation) solvent->heating filtration Filtration heating->filtration extraction Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography product 2-Azabicyclo[2.2.2]octane Derivative chromatography->product

Caption: General workflow for the Aza-Diels-Alder synthesis of 2-azabicyclo[2.2.2]octane derivatives.

Experimental Protocol: Aza-Diels-Alder Reaction [1]

  • Reaction Setup: In a microwave vial, combine the aldehyde (1 equivalent), amine (e.g., p-anisidine, 1 equivalent), and a dienophile (e.g., 2-cyclohepten-1-one, 1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount (e.g., 10 mol%) of a Lewis acid, such as bismuth nitrate pentahydrate.

  • Reaction: Place the sealed reaction vessel in a microwave reactor and irradiate at a specified temperature (e.g., 60 °C) for a designated time (e.g., 2 hours). Monitor the reaction progress by an appropriate analytical technique like LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and filter through a pad of celite. Wash the celite pad with additional EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water. Extract the aqueous layer multiple times with EtOAc. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Concentrate the dried organic phase under reduced pressure and purify the crude product by column chromatography to isolate the desired 2-azabicyclo[2.2.2]octane derivative.

Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction provides a pathway to synthesize pyrrolidines and piperidines from N-haloamines.[3][4] This intramolecular cyclization involves a 1,5-hydrogen atom transfer from a carbon atom to a nitrogen-centered radical.

The general mechanism can be visualized as follows:

start N-Haloamine initiation Initiation (UV light or heat) start->initiation n_radical Nitrogen Radical Formation initiation->n_radical hat 1,5-Hydrogen Atom Transfer n_radical->hat c_radical Carbon Radical Formation hat->c_radical halogenation Halogen Abstraction c_radical->halogenation intermediate δ-Haloamine halogenation->intermediate cyclization Intramolecular Nucleophilic Substitution intermediate->cyclization product 2-Azabicyclo[2.2.2]octane Core cyclization->product

Caption: Simplified mechanism of the Hofmann-Löffler-Freytag reaction.

Experimental Protocol: Hofmann-Löffler-Freytag Reaction (General) [3][4]

  • N-Haloamine Formation: Prepare the N-haloamine precursor from the corresponding secondary amine using a suitable halogenating agent.

  • Acid Treatment: Dissolve the N-haloamine in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid.

  • Initiation: Initiate the reaction by heating the solution or irradiating it with UV light.

  • Neutralization and Cyclization: After the reaction is complete, carefully neutralize the mixture with a base. This promotes the intramolecular cyclization of the resulting δ-haloamine.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the crude product by distillation or chromatography.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be adapted for the synthesis of the 2-azabicyclo[2.2.2]octane core, often as a key step in a multi-step sequence.[5][6] This reaction involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

A generalized workflow for a key reductive amination step is presented below:

ketone Precursor Ketone imine_formation Imine Formation ketone->imine_formation amine Chiral Amine amine->imine_formation reduction Stereoselective Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction product Chiral Amine Intermediate reduction->product cluster_pathway Amyloidogenic Pathway in Alzheimer's Disease APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase APP->beta_secretase Cleavage gamma_secretase γ-Secretase Complex beta_secretase->gamma_secretase sAPPβ + C99 fragment Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Cleavage of C99 plaques Aβ Aggregation and Plaque Formation Abeta->plaques neurotoxicity Neurotoxicity and Neuronal Death plaques->neurotoxicity inhibitor 2-Azabicyclo[2.2.2]octane Derivative inhibitor->gamma_secretase Inhibition

References

Spectroscopic Analysis of 2-Azabicyclo[2.2.2]octane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Azabicyclo[2.2.2]octane hydrochloride. This bicyclic amine is a key structural motif in numerous biologically active compounds and its characterization is crucial for synthesis verification, quality control, and further drug development. This document outlines the expected NMR data, provides a detailed experimental protocol, and presents a logical workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data is predicted based on the analysis of the closely related isomer, quinuclidine hydrochloride (1-Azabicyclo[2.2.2]octane hydrochloride), and established principles of NMR spectroscopy. The protonation of the nitrogen atom significantly influences the chemical shifts of nearby protons and carbons, generally causing a downfield shift.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the different sets of protons in the molecule. The numbering convention used for this analysis is as follows:

Caption: Workflow for NMR analysis of 2-Azabicyclo[2.2.2]octane HCl.

Conclusion

The spectroscopic analysis of this compound by ¹H and ¹³C NMR provides a robust method for its structural confirmation. While experimental data for this specific salt is not widely published, a detailed prediction of its NMR spectra can be made based on fundamental principles and comparison with closely related analogs. The provided experimental protocol and analytical workflow serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries to effectively characterize this important molecular scaffold.

A Technical Guide to the Conformational Analysis of the 2-Azabicyclo[2.2.2]octane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a conformationally constrained saturated bicyclic amine. Its rigid framework makes it a valuable scaffold in medicinal chemistry, serving as a bioisostere for piperidine and other flexible ring systems to enforce specific pharmacophoric geometries.[1] A thorough understanding of its conformational behavior is critical for the rational design of novel therapeutics. This guide provides an in-depth analysis of the 2-azabicyclo[2.2.2]octane core, summarizing key structural data and outlining the experimental and computational methodologies used in its study.

Core Conformational Features

The bicyclo[2.2.2]octane skeleton is inherently rigid, adopting a highly symmetric, eclipsed C₂ᵥ structure. The primary conformational flexibility in the 2-azabicyclo[2.2.2]octane system arises from the pyramidal inversion of the nitrogen atom. For N-substituted derivatives (e.g., N-methyl), this inversion leads to two distinct invertomers, often described as syn and anti with respect to the C7 bridge.

The interconversion between these invertomers is a dynamic process that can be studied to understand the steric and electronic factors governing the conformational landscape of the molecule. The energy barrier to this inversion is a key parameter in its conformational analysis.

Quantitative Conformational Data

Quantitative data from experimental and computational studies are essential for a precise understanding of the 2-azabicyclo[2.2.2]octane system. The following tables summarize key energetic, spectroscopic, and geometric parameters.

Table 1: Energetic Data for Nitrogen Inversion

The free energy of activation (ΔG‡) for nitrogen inversion in N-methyl-2-azabicyclo[2.2.2]octane has been determined by dynamic NMR spectroscopy. This barrier is influenced by the solvent environment.

CompoundSolventTemp. (K)ΔG‡ (kcal/mol)
N-Methyl-2-azabicyclo[2.2.2]octaneCHF₂Cl1487.2
N-Methyl-2-azabicyclo[2.2.2]octanePentane1487.0

Data sourced from studies on N-methyl derivatives.

Table 2: Representative NMR Spectroscopic Data

NucleusPositionChemical Shift (δ, ppm)Representative Coupling Constants (J, Hz)
¹³CC1 (Bridgehead)~35.0-
¹³CC3~48.0-
¹³CC4 (Bridgehead)~26.0-
¹³CC5, C8~25.0-
¹³CC6, C7~20.0-
¹HH1 (Bridgehead)~2.8-
¹HH3~3.0³J(H3,H4) ≈ 2-3 Hz
¹HH4 (Bridgehead)~1.9³J(H4,H5-exo) ≈ 6-7 Hz; ³J(H4,H5-endo) ≈ 2-3 Hz
¹HH5, H6, H7, H8~1.5 - 1.8²J(geminal) ≈ 12-14 Hz

Note: Chemical shifts are highly dependent on solvent and substitution. Coupling constants are crucial for determining dihedral angles via the Karplus equation.

Table 3: Computed Geometric Parameters

Geometric parameters provide a static picture of the lowest energy conformation. The following data for N-methyl-2-azabicyclo[2.2.2]octane were derived from coordinates obtained via MM3 molecular mechanics calculations.

ParameterAtomsValue
Bond LengthC1-N2~1.47 Å
Bond LengthN2-C3~1.47 Å
Bond LengthC1-C6~1.54 Å
Bond AngleC1-N2-C3~109.5°
Bond AngleN2-C1-C7~108.5°
Dihedral AngleC3-N2-C1-C7~0° (eclipsed)
Dihedral AngleH-C5-C6-HVariable (eclipsed nature)

Methodologies and Visualized Workflows

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR is the most powerful tool for studying the conformation of the 2-azabicyclo[2.2.2]octane system in solution.

  • Objective: To determine the three-dimensional structure and quantify dynamic processes like nitrogen inversion.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2-azabicyclo[2.2.2]octane derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or a pentane/CHF₂Cl mixture for low-temperature studies).

    • Transfer the solution to a 5 mm NMR tube. For quantitative or dynamic studies, ensure the concentration is accurately known.

  • Data Acquisition:

    • ¹H and ¹³C NMR: Acquire standard 1D spectra to observe chemical shifts and basic multiplicity.

    • 2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivities through bonds, which is critical for assigning signals in the crowded aliphatic region.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton signal with its directly attached carbon, enabling unambiguous carbon assignments.

    • Dynamic NMR (DNMR): To measure the nitrogen inversion barrier, acquire a series of ¹H or ¹³C spectra over a wide temperature range. Start at room temperature and incrementally decrease the temperature until the signals corresponding to the interconverting invertomers broaden, coalesce, and finally sharpen into two distinct sets of signals at the slow-exchange limit. Record the temperature for each spectrum accurately.

  • Data Analysis:

    • Signal Assignment: Use the combination of 1D and 2D spectra to assign all proton and carbon signals.

    • Coupling Constant Measurement: Extract proton-proton coupling constants (J-values) from the high-resolution 1D ¹H spectrum. Use these values in the Karplus equation to estimate dihedral angles.

    • Lineshape Analysis (DNMR): Determine the rate constant (k) for inversion at the coalescence temperature (Tc) using the simplified equation k = πΔν/√2, where Δν is the frequency separation of the two exchanging signals (in Hz) at the low-temperature limit. For more accurate values across the entire temperature range, use specialized lineshape analysis software to simulate the spectra and fit the rate constants. From these rates, calculate the free energy of activation (ΔG‡) using the Eyring equation.

2. Single-Crystal X-Ray Crystallography

This technique provides the precise solid-state conformation, including bond lengths, bond angles, and torsional angles.

  • Objective: To determine the exact molecular geometry in the crystalline state.

  • Protocol:

    • Crystallization: Grow single crystals of a suitable derivative (often a salt, like the hydrochloride) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

    • Data Collection: Place the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.

    • Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure with high precision.

Computational Modeling
  • Objective: To calculate the relative energies of conformers, map the inversion pathway, and predict spectroscopic properties.

  • Protocol:

    • Structure Building: Construct the 3D structure of the 2-azabicyclo[2.2.2]octane derivative using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF or AMBER) to identify low-energy conformers.

    • Geometry Optimization and Energy Calculation: For the identified conformers, perform high-level geometry optimizations and frequency calculations using Density Functional Theory (DFT), commonly with a functional like B3LYP and a basis set such as 6-31G* or larger. The absence of imaginary frequencies confirms a true energy minimum.

    • Transition State Search: To find the energy barrier for nitrogen inversion, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) to locate the planar-nitrogen transition state structure. Confirm it is a true transition state by ensuring it has exactly one imaginary frequency corresponding to the inversion motion.

    • NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometries to calculate theoretical NMR chemical shifts.[3] These can be correlated with experimental data to confirm assignments and validate the computed conformation.

Visualized Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key conformational equilibrium and a typical workflow for its analysis.

Conformational_Equilibrium cluster_syn Syn Invertomer cluster_anti Anti Invertomer cluster_ts Transition State syn N-R syn to C7 bridge ts Planar Nitrogen (Energy Barrier ΔG‡) syn->ts Inversion anti N-R anti to C7 bridge anti->ts Inversion ts->syn ts->anti

Caption: Equilibrium between syn and anti invertomers via nitrogen inversion.

Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (1D, 2D, DNMR) synthesis->nmr Sample xray X-Ray Crystallography (if crystal) synthesis->xray Sample conclusion Conformational Model nmr->conclusion J-values, ΔG‡ xray->conclusion Solid-State Geometry model Build 3D Model conf_search Conformational Search (MM) model->conf_search dft Optimization & TS Search (DFT) conf_search->dft nmr_pred NMR Prediction (GIAO) dft->nmr_pred dft->conclusion Relative Energies nmr_pred->nmr Validate

Caption: Integrated workflow for conformational analysis.

References

Navigating the Nicotinic Maze: A Technical Guide to the Mechanism of Action of 2-Azabicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of 2-azabicyclo[2.2.2]octane derivatives, a class of compounds with significant therapeutic potential, primarily through their modulation of nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive overview of their binding affinities, functional activities, and the downstream signaling cascades they influence, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Modulating Nicotinic Acetylcholine Receptors

The 2-azabicyclo[2.2.2]octane scaffold serves as a key pharmacophore for potent and selective ligands of nAChRs. These receptors, located in the central and peripheral nervous systems, are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function, reward, and inflammation.[1] Derivatives of 2-azabicyclo[2.2.2]octane can act as agonists, partial agonists, or antagonists at different nAChR subtypes, with their specific functional profile dictating their therapeutic application.

The primary targets for many of these derivatives are the α4β2 and α7 nAChR subtypes. For instance, varenicline, a well-known smoking cessation aid, exhibits its therapeutic effect as a partial agonist at the α4β2 nAChR.[2] This dual action involves partially stimulating the receptor to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, thus reducing its rewarding effects. Other derivatives have been designed to selectively target the α7 nAChR, which is implicated in cognitive processes and inflammatory responses.[3][4]

Quantitative Pharmacological Data

The interaction of 2-azabicyclo[2.2.2]octane derivatives with nAChR subtypes has been extensively characterized using various in vitro assays. The following tables summarize key quantitative data, including binding affinities (Ki) and functional potencies (EC50), for a selection of these compounds.

Table 1: Binding Affinities (Ki) of 2-Azabicyclo[2.2.2]octane Derivatives at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Reference
Vareniclineα4β2~0.1-1[2]
Vareniclineα3β4~24[2]
Vareniclineα7~9[2]
Vareniclineα6β2~0.2[2]
PNU-282987α727[3]
PHA-543613α78.8[3]
(R)-3'-(5-chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']-oxazolidin-2'-oneα79[3]
Compound 1 (2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane)α4β20.23[2]
Compound 1 (2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane)α6β20.45[2]
Compound 1 (2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane)α3β44.4[2]
Compound 1 (2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane)α77.6[2]

*Note: The asterisk indicates that the exact subunit composition may vary.

Table 2: Functional Potencies (EC50) of 2-Azabicyclo[2.2.2]octane Derivatives at nAChR Subtypes

CompoundnAChR SubtypeEC50 (nM)Emax (%)Assay TypeReference
Vareniclineα4β2~245-60Electrophysiology[2]
PHA-543613α7-5-HT3 chimera65-Electrophysiology[3]
AR-R 17779α710,000-Electrophysiology (Xenopus oocytes)[5]

Experimental Protocols

The characterization of 2-azabicyclo[2.2.2]octane derivatives relies on a suite of standardized experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a 2-azabicyclo[2.2.2]octane derivative.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293) expressing the nAChR subtype of interest or from specific brain regions (e.g., rat cortex or cerebellum).[6]

  • Radioligand: A high-affinity nAChR ligand, such as [3H]epibatidine.[7]

  • Test Compound: The 2-azabicyclo[2.2.2]octane derivative of interest.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.[6]

  • Assay Buffer: e.g., modified Krebs-Henseleit solution.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine.[6][8]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer. A typical incubation might be for 5 hours at 4°C.[6]

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand [3H]epibatidine Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification DataAnalysis IC50 & Ki Determination Quantification->DataAnalysis

Caption: Radioligand Binding Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (e.g., agonist, antagonist, or partial agonist effects) of a compound on ion channels expressed in Xenopus oocytes.[9]

Objective: To characterize the electrophysiological response of nAChRs to the application of a 2-azabicyclo[2.2.2]octane derivative.

Materials:

  • Xenopus laevis Oocytes: A large and robust system for expressing exogenous ion channels.[9]

  • cRNA: Capped RNA encoding the nAChR subunits of interest, for injection into the oocytes.

  • TEVC Setup: Including a stereomicroscope, micromanipulators, a two-electrode voltage-clamp amplifier, and data acquisition software.[10]

  • Microelectrodes: Two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage recording and one for current injection.[11]

  • Recording Solution: A buffered solution mimicking the extracellular environment.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with the two microelectrodes.[12]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the recording chamber with the recording solution containing the 2-azabicyclo[2.2.2]octane derivative at various concentrations.

  • Data Recording: Record the current responses elicited by the compound application.

  • Data Analysis: Construct concentration-response curves to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response), which indicate the potency and efficacy of the compound, respectively.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis OocytePrep Oocyte Preparation & cRNA Injection Impalement Electrode Impalement OocytePrep->Impalement VoltageClamp Voltage Clamp Impalement->VoltageClamp CompoundApp Compound Application VoltageClamp->CompoundApp DataRec Data Recording CompoundApp->DataRec DataAnalysis EC50 & Emax Determination DataRec->DataAnalysis

Caption: Two-Electrode Voltage Clamp Workflow.

Signaling Pathways

The activation of nAChRs by 2-azabicyclo[2.2.2]octane derivatives initiates a cascade of intracellular signaling events, primarily driven by the influx of cations (Na+ and Ca2+) through the receptor's ion channel.[13] This leads to membrane depolarization and the activation of various downstream pathways that are crucial for the compound's overall pharmacological effect.

Key Downstream Signaling Cascades

Activation of nAChRs, particularly the α7 subtype which has high calcium permeability, can trigger several key signaling pathways, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and neuroprotection.[13]

  • Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) Pathway: This cascade is involved in cell proliferation, differentiation, and synaptic plasticity.[14]

nAChR nAChR Activation (e.g., by 2-azabicyclo[2.2.2]octane derivative) Ca_influx Ca2+ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K MAPK Ras/Raf/MEK Ca_influx->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection ERK ERK MAPK->ERK Plasticity Synaptic Plasticity & Gene Expression ERK->Plasticity cluster_vta Ventral Tegmental Area (VTA) cluster_nac Nucleus Accumbens (NAc) GABA_Interneuron GABAergic Interneuron DA_Neuron Dopaminergic Neuron GABA_Interneuron->DA_Neuron Inhibits (-) DA_Release Dopamine Release DA_Neuron->DA_Release Stimulates (+) nAChR_GABA nAChR nAChR_GABA->GABA_Interneuron on nAChR_DA nAChR nAChR_DA->DA_Neuron on Azabicyclo 2-Azabicyclo[2.2.2]octane Derivative Azabicyclo->nAChR_GABA Activates Azabicyclo->nAChR_DA Activates

References

Preliminary Biological Screening of 2-Azabicyclo[2.2.2]octane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane scaffold is a conformationally restricted piperidine analog that has garnered significant interest in medicinal chemistry. Its rigid structure allows for the precise orientation of pharmacophoric groups, making it a valuable template for the design of potent and selective ligands for various biological targets. This guide provides an in-depth overview of the preliminary biological screening of novel 2-azabicyclo[2.2.2]octane analogs, summarizing key findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from preliminary biological screenings of various 2-azabicyclo[2.2.2]octane analogs across different target classes.

Table 1: Analgesic Activity of Prodine Analogs

CompoundAnalgesic Activity (ED50, mg/kg)
2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane3.1[1]

Table 2: γ-Secretase Inhibitory Activity

CompoundTargetIC50 (nM)
12a PSEN1-APH1B426[2]
12b PSEN1-APH1BLow nanomolar[2]
29d PSEN1-APH1B288[2]

PSEN1-APH1B: Presenilin-1-anterior pharynx defective 1B complex

Table 3: Dopamine Transporter (DAT) and Receptor Interaction

CompoundAssayIC50 (µM)
6-exo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octane (2) [³H]DA Uptake Inhibition32[3]
6-endo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octane (1) [³H]DA Uptake Inhibition110[3]
Compound 1 and 2 [³H]Apomorphine BindingVirtually inactive at 100 µM[3]
Compound 1 Adenylate Cyclase StimulationSlight stimulation at 50 or 400 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific 2-azabicyclo[2.2.2]octane analogs and experimental conditions.

Radioligand Binding Assay (for Receptor Affinity)

This protocol is a standard method for determining the affinity of a test compound for a specific receptor.

a. Membrane Preparation:

  • Homogenize tissue or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[4]

b. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg of protein for tissue), a radiolabeled ligand specific for the target receptor, and varying concentrations of the 2-azabicyclo[2.2.2]octane analog.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter, followed by several washes with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Activity (Hot-Plate Test)

This method assesses the central analgesic activity of a compound in rodents.

a. Animal Preparation:

  • Use mice or rats, acclimatized to the laboratory environment.

  • Perform a baseline latency measurement by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 1°C) and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[5]

b. Drug Administration:

  • Administer the 2-azabicyclo[2.2.2]octane analog, a vehicle control, or a positive control (e.g., morphine) via a suitable route (e.g., intraperitoneal or oral).

c. Nociceptive Testing:

  • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.

d. Data Analysis:

  • Calculate the percentage of the maximal possible effect (% MPE) or the increase in latency time compared to the baseline or vehicle control.

  • Determine the ED50 value, the dose of the compound that produces a defined level of analgesia in 50% of the animals.

γ-Secretase Activity Assay

This assay is used to determine the inhibitory effect of compounds on the γ-secretase enzyme complex.

a. Cell-Based Assay:

  • Culture cells expressing amyloid precursor protein (APP), such as SH-SY5Y or HEK293 cells.

  • Treat the cells with varying concentrations of the 2-azabicyclo[2.2.2]octane analog for a specified period (e.g., 24-48 hours).

  • Collect the cell culture medium.

  • Quantify the levels of secreted amyloid-beta peptides (Aβ40 and Aβ42) using an enzyme-linked immunosorbent assay (ELISA).

  • Determine the IC50 value for the reduction of each Aβ species.

b. In Vitro Assay (Homogeneous Time-Resolved Fluorescence - HTRF):

  • In a microplate, combine a γ-secretase enzyme preparation, a synthetic substrate, and the test compound.

  • Initiate the enzymatic reaction and incubate at 37°C.

  • Add HTRF detection reagents (donor and acceptor fluorophores).

  • Measure the HTRF signal on a compatible microplate reader. The signal is proportional to the enzyme activity.

  • Calculate the IC50 value of the inhibitor.[6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and a representative experimental workflow relevant to the screening of 2-azabicyclo[2.2.2]octane analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_analysis Data Analysis synthesis Synthesis of 2-azabicyclo[2.2.2]octane analogs binding Radioligand Binding Assay (Determine Ki) synthesis->binding functional Functional Assay (e.g., γ-secretase activity, adenylate cyclase stimulation) synthesis->functional dat_uptake Dopamine Transporter Uptake Assay (Determine IC50) synthesis->dat_uptake sar Structure-Activity Relationship (SAR) Analysis binding->sar functional->sar dat_uptake->sar analgesia Analgesic Activity (Hot-Plate Test) lead_opt Lead Optimization analgesia->lead_opt pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->lead_opt sar->analgesia sar->pk_pd

General workflow for the screening of 2-azabicyclo[2.2.2]octane analogs.

notch_signaling cluster_nucleus ligand Delta/Jagged Ligand (Signaling Cell) notch_receptor Notch Receptor (Receiving Cell) ligand->notch_receptor Binding s2_cleavage S2 Cleavage (ADAM Protease) notch_receptor->s2_cleavage s3_cleavage S3 Cleavage s2_cleavage->s3_cleavage gamma_secretase γ-Secretase gamma_secretase->s3_cleavage nicd Notch Intracellular Domain (NICD) s3_cleavage->nicd Release nucleus Nucleus nicd->nucleus Translocation csl CSL nicd->csl maml MAML target_genes Target Gene Transcription (e.g., Hes, Hey) csl->target_genes maml->csl

Simplified Notch signaling pathway, a target for some analogs.

dopamine_signaling dopamine Dopamine d1_receptor D1 Receptor dopamine->d1_receptor Binds g_protein_s Gs Protein d1_receptor->g_protein_s Activates ac Adenylyl Cyclase g_protein_s->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream

Dopamine D1 receptor signaling pathway via adenylyl cyclase.

This technical guide provides a foundational understanding of the preliminary biological screening of 2-azabicyclo[2.2.2]octane analogs. The presented data, protocols, and visualizations serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this promising scaffold.

References

The Rise of Saturated Scaffolds: 2-Azabicyclo[2.2.2]octane as a Bioisostere for the Phenyl Ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to optimize drug-like properties is a cornerstone of successful drug discovery. The phenyl ring, while a ubiquitous and often essential component of many pharmacophores, can introduce liabilities such as metabolic instability and poor solubility. This has led to a burgeoning interest in saturated, three-dimensional bioisosteres that can mimic the spatial arrangement of a phenyl ring while offering improved physicochemical properties. Among these, the 2-azabicyclo[2.2.2]octane core has emerged as a promising surrogate, offering a rigid scaffold that can project substituents in a well-defined manner, akin to a substituted benzene ring.

This technical guide provides a comprehensive exploration of 2-azabicyclo[2.2.2]octane as a bioisostere for the phenyl ring, consolidating key data on its synthesis, physicochemical properties, and application in drug design.

Physicochemical Properties: A Comparative Analysis

While direct, head-to-head comparative studies of phenyl versus 2-azabicyclo[2.2.2]octane in identical molecular contexts are still emerging in the literature, extensive research on the closely related 2-oxabicyclo[2.2.2]octane provides a strong rationale for the potential benefits of its nitrogen-containing counterpart. The introduction of the heteroatom and the three-dimensional, saturated nature of the bicyclic system are expected to confer significant advantages over a flat aromatic ring.

The following table summarizes the anticipated and observed effects on key physicochemical properties when replacing a phenyl ring with a bicyclo[2.2.2]octane-based scaffold, drawing parallels from the well-studied oxa- and carba-analogs.

PropertyPhenyl Ring2-Azabicyclo[2.2.2]octane (Anticipated/Observed)Rationale for Change
Solubility Generally lower, especially in compounds with multiple aromatic rings.Increased The introduction of a polar nitrogen atom and the disruption of planar stacking interactions that can occur with aromatic rings lead to improved solvation in aqueous media.
Lipophilicity (LogP/LogD) Higher, contributing to potential off-target effects and poor solubility.Decreased The saturated, non-aromatic nature of the scaffold, coupled with the presence of a nitrogen atom capable of protonation, reduces lipophilicity.
Metabolic Stability Susceptible to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes.Increased The replacement of C-H bonds on an aromatic ring with the more stable C-C and C-N bonds of the bicyclic system reduces the likelihood of metabolic attack.
Fraction of sp³ carbons (Fsp³) Low (0 for the ring itself)High A higher Fsp³ character is often correlated with improved clinical success rates, likely due to enhanced solubility, better target engagement, and reduced promiscuity.
Molecular Rigidity Planar and rigidRigid, with defined exit vectors Provides a fixed orientation for substituents, which can be advantageous for optimizing binding to a biological target.

Synthesis of the 2-Azabicyclo[2.2.2]octane Core: Key Methodologies

The successful application of the 2-azabicyclo[2.2.2]octane scaffold in drug discovery hinges on the availability of robust and versatile synthetic routes. Several methods have been developed to access this bicyclic system, with the choice of route often depending on the desired substitution pattern.

Intramolecular Michael Addition

One established method for constructing the 2-azabicyclo[2.2.2]octane ring involves an intramolecular Michael reaction. This approach is particularly useful for creating derivatives with substitution at specific positions.

General Protocol:

  • Precursor Synthesis: A suitably substituted 1,6-dihydro-3(2H)-pyridinone derivative is prepared.

  • Michael Reaction: The pyridinone is treated with a base, such as potassium carbonate or sodium hydride, to induce an intramolecular Michael addition, leading to the formation of the 2-azabicyclo[2.2.2]octanone core.

  • Further Functionalization: The resulting ketone can be further modified to introduce desired substituents.

Iodocyclization of Alkenyl Amines

Inspired by the successful synthesis of the analogous 2-oxabicyclo[2.2.2]octanes, iodocyclization of cyclic alkenyl amines presents a powerful and modular approach.

General Protocol:

  • Amine Precursor Synthesis: A cyclohexane derivative bearing both an amino group and an alkenyl moiety at appropriate positions is synthesized.

  • Iodocyclization: The alkenyl amine is treated with an iodine source (e.g., molecular iodine) and a base (e.g., potassium tert-butoxide) in the presence of carbon dioxide. This triggers a cyclization cascade to form the 2-azabicyclo[2.2.2]octane skeleton, often as a carbamate intermediate which can be subsequently cleaved. This method has been shown to be scalable and applicable to the synthesis of various related azabicycles.[1]

Applications in Drug Discovery: Case Studies

While the direct replacement of a phenyl ring with 2-azabicyclo[2.2.2]octane is an emerging strategy, the use of this scaffold in medicinal chemistry provides strong evidence of its potential.

ELOVL6 Inhibitors

A series of novel 2-azabicyclo[2.2.2]octane derivatives were synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6).[1] In this context, the bicyclic core served as a rigid scaffold to orient the key pharmacophoric elements, leading to the identification of potent and selective inhibitors.

Conformational Analogs of Local Anesthetics

The 2-azabicyclo[2.2.2]octane nucleus has been employed to create conformationally restricted analogs of isopethidine, a synthetic opioid. This work highlights the utility of the scaffold in locking the conformation of a flexible molecule to probe structure-activity relationships and potentially enhance potency or reduce off-target effects.

Signaling Pathways and Experimental Workflows

The decision to replace a phenyl ring with a 2-azabicyclo[2.2.2]octane bioisostere is often driven by the need to improve pharmacokinetic properties while maintaining or improving target engagement. The following diagrams illustrate the logical workflow for this bioisosteric replacement strategy and a generalized signaling pathway where such a modified ligand might act.

bioisostere_workflow cluster_0 Lead Compound with Phenyl Ring cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Synthesis & Evaluation cluster_4 Optimized Candidate Lead Lead Compound (Phenyl-containing) Liabilities Poor Solubility Metabolic Instability High Lipophilicity Lead->Liabilities exhibits Strategy Replace Phenyl Ring with 2-Azabicyclo[2.2.2]octane Liabilities->Strategy necessitates Synthesis Synthesize Analog Strategy->Synthesis Evaluation Evaluate Physicochemical & Biological Properties Synthesis->Evaluation Optimized Optimized Candidate (Improved Properties) Evaluation->Optimized leads to

Caption: Workflow for bioisosteric replacement of a phenyl ring.

signaling_pathway Ligand Ligand with 2-Azabicyclo[2.2.2]octane Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade activates Biological_Response Cellular/Physiological Response Signaling_Cascade->Biological_Response leads to

Caption: Generalized signaling pathway for a modified ligand.

Conclusion

The 2-azabicyclo[2.2.2]octane core represents a valuable tool in the medicinal chemist's armamentarium for overcoming the challenges associated with phenyl-containing compounds. Its rigid, three-dimensional structure and the presence of a nitrogen atom can lead to significant improvements in solubility, metabolic stability, and lipophilicity, while maintaining the necessary spatial orientation of substituents for potent biological activity. As synthetic methodologies for this scaffold become more refined and its application in drug discovery programs expands, the 2-azabicyclo[2.2.2]octane moiety is poised to become an increasingly important bioisostere for the phenyl ring, enabling the development of safer and more effective medicines.

References

initial structure-activity relationship (SAR) studies of 2-azabicyclo[2.2.2]octane compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Initial Structure-Activity Relationship (SAR) Studies

The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, represents a conformationally rigid piperidine ring system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure serves as a valuable scaffold for the design of potent and selective ligands for a diverse range of biological targets. This guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of compounds incorporating this bicyclic core, with a focus on quantitative data, experimental methodologies, and the logical progression of molecular design.

Introduction to the 2-Azabicyclo[2.2.2]octane Core

The isoquinuclidine framework imposes a rigid "boat" conformation on the embedded piperidine ring, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.[1][2] This conformational restriction allows for a more precise orientation of substituents, facilitating the exploration of specific pharmacophoric interactions. The versatility of this scaffold is demonstrated by its incorporation into molecules targeting nicotinic acetylcholine receptors (nAChRs), monoamine transporters, opioid receptors, and enzymes such as γ-secretase and fatty acid elongase 6.[2][3][4][5][6]

SAR Studies at Nicotinic Acetylcholine Receptors (nAChRs)

The 2-azabicyclo[2.2.2]octane core has been extensively utilized in the development of ligands for nAChRs, particularly the α7 and α4β2 subtypes, which are implicated in cognitive function and nicotine addiction.

Spiro-oxazolidinone Analogs as α7 nAChR Agonists

A notable class of α7 nAChR agonists features a spiro-oxazolidinone moiety attached to the 3-position of the 1-azabicyclo[2.2.2]octane (quinuclidine) ring, a close structural relative. While not strictly a 2-azabicyclo scaffold, the SAR principles are highly relevant. The compound AR-R17779, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], is a potent and selective full agonist at the rat α7 nAChR.[6] Initial SAR studies on this molecule indicated that its rigid structure allows for little modification, with minor changes leading to a significant loss of α7 receptor affinity.[6] Further optimization by introducing bicyclic moieties to this series led to the identification of potent partial agonists with improved pharmacokinetic profiles, such as compound 23 which demonstrated high binding affinity (Ki = 3 nmol/L) and cognitive-enhancing properties in rat models.[7]

Pyridinyl-Substituted Analogs

The compound (+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429) is a selective nAChR ligand that demonstrates subtype-specific activity.[8] It potently activates human muscle nAChRs (EC50 = 59 nM) and is a potent partial agonist at nAChRs mediating dopamine release (EC50 = 2 nM).[8] However, it acts as an antagonist at nAChRs in rat thalamic preparations (IC50 = 154 nM).[8] The replacement of the pyrrolidine ring of nicotine with the azabicyclo[2.2.2]octane system in RJR-2429 results in multiple steric and electronic effects that contribute to its unique pharmacological profile.[9]

Table 1: SAR of Pyridinyl-Substituted Azabicyclo[2.2.2]octane Derivatives at nAChRs

CompoundStructureReceptor SubtypeActivityPotency (nM)
RJR-2429 2-(3-pyridinyl)-1-azabicyclo[2.2.2]octaneHuman Muscle nAChRAgonistEC50 = 59
Dopamine Release (rat)Partial AgonistEC50 = 2
Thalamic nAChR (rat)AntagonistIC50 = 154
α4β2 nAChRHigh AffinityKi = 1.0

SAR Studies as γ-Secretase Inhibitors

The 2-azabicyclo[2.2.2]octane scaffold has been explored for the development of presenilin-1 (PSEN-1) selective γ-secretase inhibitors, which are of interest for the treatment of Alzheimer's disease.

A series of 2-azabicyclo[2.2.2]octane sulfonamides were designed based on conformational modeling, which suggested a 'U' shape orientation between the aromatic sulfone/sulfonamide and an aryl ring is crucial for PSEN-1 selectivity and potency.[10][11] Compound (+)-13b emerged as a lead candidate, displaying low nanomolar potency towards the PSEN1-APH1B complex and high selectivity (>350-fold) versus PSEN2 complexes.[5][10] SAR studies revealed that hydrophilic or polar substituents at the 4-position of the phenyl sulfonamide were detrimental to potency, as was moving the chloro substituent from the 4- to the 2-position.[5]

Table 2: SAR of 2-Azabicyclo[2.2.2]octane Sulfonamides as γ-Secretase Inhibitors

CompoundR1R2PSEN1-APH1B IC50 (nM)Selectivity vs. PSEN2
12b 4-Cl-PhCF3-PhLow nanomolarHigh
(+)-13b (chiral separation of 12b)Low nanomolar>350-fold
12p 4-Me-PhCF3-Ph55>100-fold
12q 4-F-PhCF3-Ph>6-fold less potent than 12b-
12r 4-OMe-PhCF3-PhSignificant loss of potency-
12s 4-CN-PhCF3-PhSignificant loss of potency-
12t 2-Cl-PhCF3-PhComplete loss of potency-

SAR Studies as Analgesics

The rigid 2-azabicyclo[2.2.2]octane nucleus has been used to restrict the conformation of the piperidine ring in analogues of prodine and fentanyl-type analgesics.

In a series of prodine analogues, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane showed significant analgesic activity with an ED50 of 3.1 mg/kg.[2] For fentanyl-type analgesics, eight analogues with the conformationally restricted piperidine ring were synthesized and evaluated. All analogues were found to be less active than fentanyl, highlighting the stringent conformational requirements for potent opioid receptor activity.[12]

SAR Studies as VMAT2 Inhibitors

Lobelane analogues incorporating a 1-azabicyclo[2.2.2]octane (quinuclidine) ring were synthesized to probe the biologically active conformation of lobelane at the vesicular monoamine transporter-2 (VMAT2). The exo,exo analogue demonstrated comparable affinity to lobelane, suggesting that lobelane likely binds in an extended conformation.[4]

Experimental Protocols

Radioligand Binding Assays (nAChRs)

Binding affinities for nAChR subtypes are typically determined using radioligand binding assays. For example, to determine the affinity for the α4β2 subtype, rat brain membranes are incubated with a specific radioligand (e.g., [3H]cytisine or [3H]nicotine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine). After incubation, the bound and free radioligand are separated by filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro γ-Secretase Inhibition Assay

The inhibitory activity of compounds against the four major γ-secretase complexes (PSEN1-APH1A, PSEN1-APH1B, PSEN2-APH1A, and PSEN2-APH1B) can be assessed using cell-free assays.[5] The enzyme complexes are typically isolated from cell lines overexpressing the respective subunits. The assay measures the production of amyloid-beta (Aβ) peptides from a recombinant substrate. The reaction is initiated by the addition of the substrate to the enzyme preparation in the presence of varying concentrations of the test compound. After a specific incubation period, the reaction is stopped, and the amount of generated Aβ is quantified using methods such as ELISA or mass spectrometry. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

Analgesic Activity (Hot-Plate Test)

The analgesic activity of compounds can be evaluated in vivo using the hot-plate test in rodents (e.g., mice or rats). The animal is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A baseline latency is determined before drug administration. After administration of the test compound, the latency is measured at several time points. An increase in the response latency is indicative of an analgesic effect. The ED50, the dose that produces a maximal possible effect in 50% of the animals, can then be calculated.

Visualizations

experimental_workflow_nAChR_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis RatBrain Rat Brain Tissue Homogenization Homogenization RatBrain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubation (Membranes, [3H]Radioligand, Test Compound) MembranePellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc ChengPrusoff Cheng-Prusoff Equation IC50_Calc->ChengPrusoff Ki_Value Ki Value ChengPrusoff->Ki_Value

Caption: Workflow for nAChR Radioligand Binding Assay.

SAR_gamma_secretase_inhibitors cluster_R1 Substituents on Phenylsulfonamide cluster_R2 Substituents on other Aryl Ring Core 2-Azabicyclo[2.2.2]octane Sulfonamide Core R1_Potent 4-Cl (12b) 4-Me (12p) Core->R1_Potent High Potency R1_LessPotent 4-F (12q) Core->R1_LessPotent Reduced Potency R1_Inactive 4-OMe (12r) 4-CN (12s) 2-Cl (12t) Core->R1_Inactive Loss of Potency R2_Potent CF3-Ph Core->R2_Potent Maintained Potency

Caption: SAR of 2-Azabicyclo[2.2.2]octane Sulfonamides.

Conclusion

The 2-azabicyclo[2.2.2]octane scaffold has proven to be a highly fruitful starting point for the development of ligands for a wide array of biological targets. Its rigid, three-dimensional structure provides a fixed platform for the precise positioning of functional groups, enabling detailed exploration of structure-activity relationships. The initial SAR studies summarized herein highlight key structural features that govern potency and selectivity at nAChRs, γ-secretase, and opioid receptors. Future work in this area will likely involve the use of this privileged core to explore new biological targets and to fine-tune the properties of existing lead compounds to develop novel therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Azabicyclo[2.2.2]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative solubility and stability data for 2-Azabicyclo[2.2.2]octane hydrochloride is limited. This guide provides a framework based on general principles for amine hydrochloride salts and standard pharmaceutical testing protocols. The experimental methodologies described are generalized and should be adapted for specific laboratory conditions and analytical capabilities.

Introduction

This compound is a bicyclic amine salt with potential applications in pharmaceutical development and organic synthesis.[1][2] Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry.[1][2] Understanding the solubility and stability of this compound in common laboratory solvents is crucial for its effective use in research and development, particularly for formulation, reaction optimization, and storage. This guide outlines the fundamental properties, and provides standardized protocols for determining the solubility and stability of this compound.

Chemical Structure:

  • IUPAC Name: this compound[3]

  • CAS Number: 5845-15-8[3][4]

  • Molecular Formula: C₇H₁₄ClN[4]

  • Molecular Weight: 147.65 g/mol [3]

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventTypeExpected Solubility
WaterPolar ProticSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble to Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
AcetonitrilePolar AproticSparingly Soluble to Insoluble
Dichloromethane (DCM)Non-polarInsoluble
TolueneNon-polarInsoluble
HexanesNon-polarInsoluble

Table 2: Quantitative Solubility of this compound (Data Not Available)

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data Not AvailableHPLC, UV-Vis
Methanol25Data Not AvailableHPLC, UV-Vis
Ethanol25Data Not AvailableHPLC, UV-Vis
DMSO25Data Not AvailableHPLC, UV-Vis

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While specific degradation pathways have not been published, general stability considerations for amine hydrochloride salts apply. The compound is expected to be chemically stable under standard ambient conditions (room temperature). However, exposure to high temperatures, extreme pH, light, and humidity can lead to degradation.

Table 3: Stability Summary of this compound (General Assessment)

ConditionPotential for DegradationRecommended Storage
TemperatureStable at room temperature.[3] Accelerated degradation at elevated temperatures.Store at room temperature, protected from heat.
pHStable in neutral and acidic aqueous solutions. May disproportionate to the free base in alkaline conditions.Maintain pH below 7 for aqueous solutions.
LightPotential for photolytic degradation.Store in a light-resistant container.
HumidityHygroscopic nature not specified, but salts can absorb moisture.Store in a tightly sealed container with a desiccant.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

This protocol outlines a general method for determining the thermodynamic solubility of the compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Diagram of Solubility Determination Workflow:

G A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter supernatant (0.45 µm) B->C D Dilute sample C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

This protocol provides a framework for assessing the stability of this compound under various stress conditions, in accordance with general pharmaceutical stability testing guidelines.[6][7][8]

Objective: To evaluate the stability of the compound under defined conditions of temperature, humidity, and light, and to identify potential degradation products.

Materials:

  • This compound (solid and in solution)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Vials (clear and amber)

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity and identification of degradation products.

Procedure:

  • Sample Preparation:

    • Prepare samples of the solid compound in appropriate containers (e.g., clear and amber glass vials).

    • Prepare solutions of the compound in relevant solvents (e.g., water, methanol) at a known concentration.

  • Storage Conditions:

    • Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH.[7]

    • Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH.[7]

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Time Points for Testing:

    • Accelerated Stability: Test at initial (0), 1, 3, and 6 months.[6][7]

    • Long-Term Stability: Test at initial (0), 3, 6, 9, 12, 18, and 24 months.[6][7]

  • Analytical Testing:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of the remaining parent compound using a stability-indicating HPLC method.

      • Related Substances: Detection and quantification of any degradation products.

    • The HPLC method should be capable of separating the parent compound from all potential degradation products.

Diagram of Stability Testing Workflow:

G cluster_0 Storage Conditions cluster_1 Time Points cluster_2 Analytical Tests A Long-Term (25°C/60%RH) D 0, 3, 6, 9, 12... months A->D B Accelerated (40°C/75%RH) E 0, 1, 3, 6 months B->E C Photostability F Appearance C->F G Assay (HPLC) C->G H Related Substances (HPLC) C->H D->F D->G D->H E->F E->G E->H Start Prepare Solid & Solution Samples Start->A Start->B Start->C

Caption: General Workflow for Pharmaceutical Stability Testing.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in public literature, this guide provides a comprehensive framework for researchers and drug development professionals. Based on the general principles of amine hydrochloride salts, the compound is expected to be soluble in polar solvents and stable under standard room temperature conditions. The detailed experimental protocols provided herein offer a systematic approach to generating the necessary data for specific applications, ensuring the reliable and effective use of this important chemical entity. It is strongly recommended that users perform their own solubility and stability studies tailored to their specific solvent systems and experimental conditions.

References

Methodological & Application

Enantioselective Synthesis of Chiral 2-Azabicyclo[2.2.2]octane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-azabicyclo[2.2.2]octane, also known as the isoquinuclidine skeleton, is a pivotal structural motif in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, bicyclic structure provides a unique three-dimensional scaffold that is of significant interest in drug design and development. The enantioselective synthesis of these derivatives is of paramount importance, as the biological activity is often confined to a single enantiomer. This document provides detailed application notes and experimental protocols for several key enantioselective strategies to access these valuable chiral building blocks.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of the 2-azabicyclo[2.2.2]octane core. Enantioselectivity can be achieved through the use of chiral auxiliaries, chiral Lewis acids, or organocatalysts.

Chiral Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

Chiral Lewis acids can effectively catalyze the [4+2] cycloaddition between 1,2-dihydropyridines and dienophiles, leading to the formation of chiral 2-azabicyclo[2.2.2]octane derivatives with high stereocontrol. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the facial selectivity of the cycloaddition.

Experimental Protocol: Synthesis of Chiral 2-Azabicyclo[2.2.2]octane via TiCl4-Catalyzed Diels-Alder Reaction

This protocol is adapted from the work of Itoh and co-workers.

Materials:

  • 1-Phenoxycarbonyl-1,2-dihydropyridine

  • N-acryloyl-(1S)-2,10-camphorsultam

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-acryloyl-(1S)-2,10-camphorsultam (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere at -78 °C, add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 mL, 1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 1-phenoxycarbonyl-1,2-dihydropyridine (1.2 mmol) in anhydrous toluene (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired chiral 2-azabicyclo[2.2.2]octane derivative.

Quantitative Data Summary:

CatalystDienophileDieneSolventTemp (°C)Yield (%)d.e. (%)
TiCl₄N-acryloyl-(1S)-2,10-camphorsultam1-Phenoxycarbonyl-1,2-dihydropyridineToluene-78 to rt8594 (endo)
ZrCl₄N-acryloyl-(1S)-2,10-camphorsultam1-Phenoxycarbonyl-1,2-dihydropyridineToluene-78 to rt8296 (endo)
HfCl₄N-acryloyl-(1S)-2,10-camphorsultam1-Phenoxycarbonyl-1,2-dihydropyridineToluene-78 to rt8897 (endo)

d.e. = diastereomeric excess

Catalytic Cycle:

Lewis_Acid_Catalyzed_Diels_Alder Catalyst Chiral Lewis Acid (LA) Activated_Complex LA • Dienophile Complex Catalyst->Activated_Complex Coordination Dienophile Dienophile Dienophile->Activated_Complex Transition_State [4+2] Transition State Activated_Complex->Transition_State Diene Diene Diene->Transition_State Product_Complex LA* • Product Complex Transition_State->Product_Complex Cycloaddition Product_Complex->Catalyst Regeneration Product Chiral Product Product_Complex->Product Release Brønsted_Acid_Catalyzed_Aza_Diels_Alder Catalyst Chiral Brønsted Acid (HA*) Activated_Imine Activated Iminium Ion Catalyst->Activated_Imine Protonation Imine Imine Imine->Activated_Imine Transition_State [4+2] Transition State Activated_Imine->Transition_State Enol Enol/Enamine Enol->Transition_State Product_Complex HA* • Product Complex Transition_State->Product_Complex Cycloaddition Product_Complex->Catalyst Regeneration Product Chiral Product Product_Complex->Product Release Enzymatic_Desymmetrization_Workflow Start Start Substrate_Prep Prepare meso-diester solution in Toluene Start->Substrate_Prep Enzyme_Prep Prepare Porcine Liver Esterase in Buffer at 37°C Start->Enzyme_Prep Reaction Combine solutions and stir at 37°C for 120h Substrate_Prep->Reaction Enzyme_Prep->Reaction Workup Filter through Celite Extract with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Monoacetate Purification->Product Heck_Reaction_Cycle Pd0 Pd(0)L*₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition R-X PdII_Aryl R-Pd(II)L*₂X Oxidative_Addition->PdII_Aryl Alkene_Coordination Alkene Coordination PdII_Aryl->Alkene_Coordination PdII_Alkene R-Pd(II)L*₂(Alkene)X Alkene_Coordination->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl Alkyl-Pd(II)L*₂X Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elimination β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elimination PdII_Hydride H-Pd(II)L*₂X Beta_Hydride_Elimination->PdII_Hydride Reductive_Elimination Reductive Elimination PdII_Hydride->Reductive_Elimination Product Product Reductive_Elimination->Pd0 HX HX Reductive_Elimination->HX Base Base

Application of the 2-Azabicyclo[2.2.2]octane Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane scaffold is a rigid, three-dimensional bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its conformational rigidity allows for a precise spatial arrangement of substituents, leading to high-affinity and selective interactions with various biological targets. This constrained geometry often results in improved pharmacokinetic properties and reduced off-target effects compared to more flexible acyclic or monocyclic analogs. This document provides an overview of the applications of this scaffold in the development of therapeutic agents, focusing on γ-secretase inhibitors, elongase of long-chain fatty acids family member 6 (ELOVL6) inhibitors, and opioid receptor modulators. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided.

γ-Secretase Inhibitors for Alzheimer's Disease

The 2-azabicyclo[2.2.2]octane scaffold has been successfully employed in the design of potent and selective γ-secretase inhibitors.[1][2] γ-Secretase is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides that form senile plaques in the brains of Alzheimer's disease patients.[3] By inhibiting γ-secretase, these compounds aim to reduce Aβ production, offering a potential therapeutic strategy for Alzheimer's disease.

A series of 2-azabicyclo[2.2.2]octane sulfonamides have been developed that exhibit low nanomolar potency and high selectivity for the presenilin-1 (PSEN1) subunit of the γ-secretase complex.[1][2][4]

Quantitative Data:
CompoundTargetIC50 (nM)Selectivity vs PSEN2Reference
(+)-13bPSEN1-APH1Blow nanomolar>350-fold[1][2]
13cPSEN1-APH1Bhigh potencymoderate[1][2]
13kPSEN1-APH1Bhigh potencymoderate[1][2]
MRK-560PSEN11.4-[5]
ELN-475516PSEN147.2-[5]
Signaling Pathway:

The γ-secretase complex plays a crucial role in two major signaling pathways: the amyloid precursor protein (APP) processing pathway and the Notch signaling pathway. Inhibition of APP cleavage is the therapeutic goal for Alzheimer's disease, while inhibition of Notch signaling can lead to toxicity. Therefore, selectivity is a key consideration in the design of γ-secretase inhibitors.

G cluster_0 APP Processing Pathway cluster_1 Notch Signaling Pathway APP APP sAPPb sAPPβ APP->sAPPb β-secretase Ab Aβ (Amyloid Plaque) APP->Ab γ-secretase AICD AICD APP->AICD γ-secretase Notch Notch Receptor NEXT NEXT Notch->NEXT TACE NICD NICD (Gene Transcription) NEXT->NICD γ-secretase Inhibitor 2-Azabicyclo[2.2.2]octane Sulfonamide Inhibitor Inhibitor->Ab Inhibits

γ-Secretase Signaling Pathways and Point of Inhibition.

Experimental Protocols:

Synthesis of 2-Azabicyclo[2.2.2]octane Sulfonamides [2]

This protocol describes a general method for the synthesis of the 2-azabicyclo[2.2.2]octane core and subsequent sulfonylation.

  • Step 1: Aza-Diels-Alder Reaction: An equimolar mixture of an appropriate aldehyde, p-anisidine, and 2-cyclohexen-1-one is heated in anhydrous DMF with a catalytic amount of bismuth nitrate pentahydrate under microwave irradiation at 60°C. This reaction affords a mixture of endo and exo diastereomers of the 2-azabicyclo[2.2.2]octanone core, which are then separated by flash column chromatography.

  • Step 2: PMP Deprotection: The p-methoxyphenyl (PMP) protecting group on the nitrogen of the desired exo-isomer is removed using cerium (IV) ammonium nitrate (CAN) in a 1:1 mixture of water and acetonitrile at 0°C to yield the secondary amine.

  • Step 3: N-Sulfonylation: The secondary amine is dissolved in anhydrous dichloromethane (DCM) and treated with the desired sulfonyl chloride and diisopropylethylamine (DIPEA) at 0°C. The reaction is stirred for 2-18 hours to afford the ketone sulfonamide.

  • Step 4: Ketone Reduction: The ketone is reduced to the corresponding alcohol using sodium borohydride in methanol at room temperature for 2-18 hours.

In Vitro γ-Secretase Activity Assay [6][7]

This assay measures the ability of a compound to inhibit γ-secretase cleavage of a recombinant APP substrate.

  • Materials: Recombinant APP C-terminal fragment (e.g., CT6), cell membranes expressing γ-secretase, assay buffer (containing 0.25% CHAPSO), and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Incubate the recombinant APP substrate (1 µM) with the cell membrane preparation (40 µg/mL) in the presence of varying concentrations of the test compound for 3 hours at 37°C.

    • The amount of cleaved Aβ product is quantified using a specific ELISA or HTRF assay.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

ELOVL6 Inhibitors for Metabolic Diseases

The 2-azabicyclo[2.2.2]octane scaffold has also been utilized to develop inhibitors of ELOVL6, a microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids.[8] ELOVL6 is implicated in various metabolic diseases, including insulin resistance and non-alcoholic fatty liver disease.[9]

A series of novel 2-azabicyclo[2.2.2]octane derivatives have been synthesized and identified as potent and selective ELOVL6 inhibitors.[8]

Quantitative Data:
CompoundTargetIC50 (nM)Reference
28aELOVL6Potent and Selective[8]
Compound AELOVL68.9[10]
Compound BELOVL6-[10]
Endo-1kELOVL63-80[11]
(S)-1yELOVL63-80[11]
Compound 37ELOVL63-80[11]
Signaling Pathway:

Elovl6 deficiency leads to an increase in intracellular palmitate and a decrease in oleate, which in turn promotes the production of reactive oxygen species (ROS). This activates AMP-activated protein kinase (AMPK), which then induces Krüppel-like factor 4 (KLF4). This signaling cascade ultimately leads to cell cycle suppression and modulation of vascular smooth muscle cell phenotype.

G Elovl6 Elovl6 Palmitate ↑ Palmitate Elovl6->Palmitate Inhibition leads to Oleate ↓ Oleate Elovl6->Oleate Inhibition leads to ROS ↑ ROS Palmitate->ROS Oleate->ROS AMPK ↑ AMPK Activation ROS->AMPK KLF4 ↑ KLF4 AMPK->KLF4 CellCycle Cell Cycle Suppression KLF4->CellCycle VSMC VSMC Phenotypic Modulation KLF4->VSMC

Elovl6 Signaling Pathway.

Experimental Protocols:

Synthesis of 2-Azabicyclo[2.2.2]octane ELOVL6 Inhibitors

A general synthetic route involves the construction of the bicyclic core followed by the introduction of various substituents to explore the structure-activity relationship (SAR).[8]

ELOVL6 Activity Assay [12]

This assay measures the enzymatic activity of ELOVL6 in liver microsomes.

  • Materials: Liver microsomes, [14C]palmitoyl-CoA, malonyl-CoA, and test compounds.

  • Procedure:

    • Prepare liver microsomes from wild-type mice.

    • Incubate 50 µg of microsomal proteins with [14C]palmitoyl-CoA and malonyl-CoA in the presence of varying concentrations of the test compound.

    • The reaction is stopped, and the lipids are extracted.

    • The amount of elongated fatty acid product is quantified by scintillation counting.

    • The IC50 value is determined by analyzing the dose-response curve.

Opioid Receptor Modulators for Pain Management

The rigid 2-azabicyclo[2.2.2]octane nucleus has been incorporated into analogues of prodine-type analgesics to restrict the conformation of the piperidine ring into a boat form.[13] This approach aims to develop novel opioid receptor modulators with improved analgesic efficacy and potentially reduced side effects.

Quantitative Data:
CompoundAssayED50 (mg/kg)Reference
2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octaneMouse Hot Plate Test0.047[14]
Signaling Pathway:

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor couples with a heterotrimeric G protein, leading to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately results in analgesia.

G Opioid Opioid Agonist (2-azabicyclo[2.2.2]octane derivative) OpioidR Opioid Receptor (GPCR) Opioid->OpioidR Binds to Gprotein Heterotrimeric G-protein OpioidR->Gprotein Activates Galpha Gα subunit Gprotein->Galpha Gbetagamma Gβγ subunit Gprotein->Gbetagamma AC Adenylyl Cyclase Galpha->AC Inhibits CaChannel Voltage-gated Ca2+ Channel Gbetagamma->CaChannel Inhibits KChannel Inwardly Rectifying K+ Channel Gbetagamma->KChannel Activates cAMP ↓ cAMP AC->cAMP CaInflux ↓ Ca2+ Influx CaChannel->CaInflux Kefflux ↑ K+ Efflux (Hyperpolarization) KChannel->Kefflux Neurotransmitter ↓ Neurotransmitter Release CaInflux->Neurotransmitter Kefflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Opioid Receptor Signaling Pathway.

Experimental Protocols:

Synthesis of 2-Azabicyclo[2.2.2]octane Analogues of Prodine

The synthesis of these analogues typically involves multi-step sequences starting from commercially available materials to construct the bicyclic core, followed by the introduction of the phenyl and propionoxy groups at the desired positions.[15]

Mouse Hot Plate Test for Analgesia [16][17][18][19]

This is a standard behavioral test to assess the analgesic efficacy of a compound.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).

  • Procedure:

    • Administer the test compound to mice (e.g., intraperitoneally or orally).

    • At a predetermined time after administration, place each mouse on the hot plate.

    • Record the latency time for the mouse to exhibit a nociceptive response, such as licking a paw or jumping.

    • A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.

    • An increase in the latency time compared to vehicle-treated control animals indicates an analgesic effect.

    • The ED50 (the dose that produces an effect in 50% of the population) can be calculated from the dose-response data.

References

Application Notes and Protocols for the Functionalization of the 2-Azabicyclo[2.2.2]octane Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a bridged bicyclic amine that serves as a versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for several key methods to functionalize this important nucleus, enabling the synthesis of diverse derivatives for drug discovery and development.

Core Scaffold Synthesis via Palladium-Catalyzed Multicomponent Reaction

This protocol describes a modern and efficient one-pot method for the synthesis of the 2-azabicyclo[2.2.2]octene core via a visible-light-induced palladium-catalyzed multicomponent reaction. This approach combines a cyclic 1,3-diene, a gem-dichloroalkane, and a primary amine to rapidly assemble the bicyclic system with high diastereoselectivity.[1]

Logical Workflow for Multicomponent Synthesis

Workflow for Palladium-Catalyzed Multicomponent Synthesis cluster_reactants Reactants & Catalyst cluster_reaction One-Pot Reaction cluster_products Products & Purification Cyclic 1,3-Diene Cyclic 1,3-Diene ReactionVessel Reaction Vessel (DMSO, Blue LEDs, Ambient Temp, 20h) Cyclic 1,3-Diene->ReactionVessel gem-Dichloroalkane gem-Dichloroalkane gem-Dichloroalkane->ReactionVessel Primary Amine Primary Amine Primary Amine->ReactionVessel Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->ReactionVessel Cyclization Intramolecular Cyclization (Base, 60°C, 8h) ReactionVessel->Cyclization CrudeProduct Crude 2-Azabicyclo[2.2.2]octene Cyclization->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct Purified 2-Azabicyclo[2.2.2]octene Derivative Purification->FinalProduct

Caption: Workflow for the one-pot synthesis of 2-azabicyclo[2.2.2]octenes.

Experimental Protocol: Palladium-Catalyzed Multicomponent Synthesis of 2-Azabicyclo[2.2.2]octenes[1][2]

Materials:

  • Cyclic 1,3-diene (e.g., 1,3-cyclohexadiene)

  • gem-Dichloroalkane (e.g., 2,2-dichloropropane)

  • Primary amine (e.g., benzylamine)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Blue LEDs

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried reaction tube, add the primary amine (0.2 mmol, 1.0 equiv), cyclic 1,3-diene (0.5 mmol, 2.5 equiv), gem-dichloroalkane (1.0 mmol, 5.0 equiv), K₃PO₄ (0.3 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.01 mmol, 5.0 mol%).

  • Add anhydrous DMSO (2.0 mL) to the reaction tube.

  • Place the reaction tube under an atmosphere of nitrogen.

  • Irradiate the reaction mixture with blue LEDs at ambient temperature for 20 hours.

  • After the initial reaction, add an additional portion of a suitable base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for an additional 8 hours to promote intramolecular cyclization.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.2]octene derivative.

Data Presentation: Scope of the Palladium-Catalyzed Multicomponent Reaction[1]
EntryAminegem-DichloroalkaneDieneProductYield (%)
1BenzylamineDichloromethane1,3-Cyclohexadiene2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene75
24-MethoxybenzylamineDichloromethane1,3-Cyclohexadiene2-(4-Methoxybenzyl)-2-azabicyclo[2.2.2]oct-5-ene82
34-ChlorobenzylamineDichloromethane1,3-Cyclohexadiene2-(4-Chlorobenzyl)-2-azabicyclo[2.2.2]oct-5-ene71
4FurfurylamineDichloromethane1,3-Cyclohexadiene2-(Furan-2-ylmethyl)-2-azabicyclo[2.2.2]oct-5-ene65
5Benzylamine2,2-Dichloropropane1,3-Cyclohexadiene2-Benzyl-7,7-dimethyl-2-azabicyclo[2.2.2]oct-5-ene68

Construction of the Nucleus via Iodocyclization

Iodocyclization of specifically substituted alkenyl amines provides a robust and scalable method for the synthesis of the 2-azabicyclo[2.2.2]octane core. This strategy relies on the electrophilic activation of a double bond by iodine, followed by an intramolecular nucleophilic attack by the amine.[2]

Signaling Pathway for Iodocyclization

Mechanism of Iodocyclization AlkenylAmine N-Substituted Alkenyl Amine IodoniumIon Iodonium Ion Intermediate AlkenylAmine->IodoniumIon Iodine (I2) Cyclization Intramolecular Nucleophilic Attack IodoniumIon->Cyclization Azabicyclooctane Iodo-functionalized 2-Azabicyclo[2.2.2]octane Cyclization->Azabicyclooctane

Caption: Key steps in the iodocyclization to form the 2-azabicyclo[2.2.2]octane core.

Experimental Protocol: Iodocyclization of a Bridgehead-Substituted Alkene[4]

Materials:

  • Bridgehead-substituted cyclohexenyl amine precursor

  • Potassium tert-butoxide (KOtBu)

  • Iodine (I₂)

  • Carbon dioxide (CO₂) (as a solid or gas)

  • Anhydrous solvent (e.g., THF or DME)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the bridgehead-substituted cyclohexenyl amine (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to -78°C.

  • Add potassium tert-butoxide (1.1 equiv) and stir the mixture for 30 minutes.

  • Slowly add a solution of iodine (1.2 equiv) in the same anhydrous solvent.

  • Introduce carbon dioxide into the reaction mixture (e.g., by adding dry ice pellets or bubbling CO₂ gas) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the functionalized 2-azabicyclo[2.2.2]octane.

Data Presentation: Iodocyclization Yields[3]
EntrySubstrateProductYield (%)
1N-Benzyl-4-vinylcyclohex-1-en-1-amine2-Benzyl-5-iodo-2-azabicyclo[2.2.2]octane78
2N-(4-Methoxybenzyl)-4-vinylcyclohex-1-en-1-amine5-Iodo-2-(4-methoxybenzyl)-2-azabicyclo[2.2.2]octane85
3N-Allyl-4-vinylcyclohex-1-en-1-amine2-Allyl-5-iodo-2-azabicyclo[2.2.2]octane72

N-Functionalization of the 2-Azabicyclo[2.2.2]octane Nucleus

The tertiary nitrogen of the 2-azabicyclo[2.2.2]octane core is a key site for introducing functional diversity. N-acylation and N-alkoxycarbonylation (e.g., Boc protection) are fundamental transformations to modify the scaffold's properties or to serve as a protecting group for subsequent reactions.

Logical Relationship for N-Functionalization

N-Functionalization Strategies Azabicyclooctane 2-Azabicyclo[2.2.2]octane NAcylation N-Acylation Azabicyclooctane->NAcylation Acyl Halide or Anhydride NBoc N-Boc Protection Azabicyclooctane->NBoc (Boc)2O AcylatedProduct N-Acyl-2-azabicyclo[2.2.2]octane NAcylation->AcylatedProduct BocProduct N-Boc-2-azabicyclo[2.2.2]octane NBoc->BocProduct Workflow for Palladium-Catalyzed C-H Arylation StartingMaterial N-Acyl-2-azabicyclo[2.2.2]octane Reaction Reaction (t-Amyl Alcohol, 100°C) StartingMaterial->Reaction Reagents Aryl Halide Pd(OAc)2 Ligand (e.g., Picolinic Acid) Base (e.g., CsOPiv) Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Arylated 2-Azabicyclo[2.2.2]octane Purification->Product

References

Synthesis of 2-Azabicyclo[2.2.2]octane-Based Ligands for Nicotinic Acetotinylcholine Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-azabicyclo[2.2.2]octane-based ligands targeting nicotinic acetylcholine receptors (nAChRs). The 2-azabicyclo[2.2.2]octane scaffold, a conformationally restricted analog of piperidine, serves as a valuable pharmacophore in the design of potent and selective nAChR modulators. These compounds have significant therapeutic potential for various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[1][2]

Application Notes

The 2-azabicyclo[2.2.2]octane core offers a rigid framework that allows for the precise orientation of functional groups to interact with the orthosteric or allosteric binding sites of nAChRs. The design of ligands based on this scaffold often aims to achieve selectivity for specific nAChR subtypes, such as the α7 and α4β2 subtypes, which are prominent in the central nervous system.[3]

Structure-Activity Relationships (SAR):

Structure-activity relationship studies have revealed several key features for high-affinity binding and functional activity of 2-azabicyclo[2.2.2]octane-based ligands:

  • The Azabicyclic Core: The rigid bicyclic structure is crucial for locking the molecule into a favorable conformation for receptor binding.

  • Substitution at the Nitrogen Atom: The nitrogen atom of the bicyclic system is a key basic center that interacts with the receptor. N-alkylation or the incorporation of the nitrogen into a larger heterocyclic system can modulate potency and selectivity.

  • Substituents on the Bicyclic Ring: The nature and position of substituents on the carbon framework of the 2-azabicyclo[2.2.2]octane ring significantly influence subtype selectivity and functional activity (agonist, partial agonist, or antagonist). For instance, the introduction of aromatic or heteroaromatic moieties, often connected via linkers, is a common strategy to enhance binding affinity.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of representative 2-azabicyclo[2.2.2]octane-based ligands for different nAChR subtypes.

Compound IDStructurenAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of ACh/Nicotine)Reference
1 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octaneα4β20.5 - 15--[4]
2 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octaneα7≤ 110--[4]
3 (R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one (W-56203)α73-Partial Agonist[5][6]
4 (2'R)-spiro-[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine D-tartrate (AZD0328)α7 (rat)4.7150 (EC50)61%[5]
5 (2'R)-spiro-[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine D-tartrate (AZD0328)α7 (human)3.0338 (EC50)65%[5]
6 (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779)α7--Full Agonist[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of α7 and α4β2 nAChRs and a general workflow for the synthesis and evaluation of 2-azabicyclo[2.2.2]octane-based ligands.

nAChR_Signaling_Pathway cluster_alpha7 α7 nAChR Signaling cluster_alpha4beta2 α4β2 nAChR Signaling Ligand_a7 Agonist (e.g., Acetylcholine, Ligand) alpha7_nAChR α7 nAChR Ligand_a7->alpha7_nAChR Ca_influx_a7 Ca²⁺ Influx alpha7_nAChR->Ca_influx_a7 FGF2 FGF-2 Production alpha7_nAChR->FGF2 PLC Phospholipase C Ca_influx_a7->PLC CaMKII CaMKII Ca_influx_a7->CaMKII IP3 IP₃ PLC->IP3 Downstream_a7 Neuroprotection, Anti-inflammation, Cognitive Enhancement CaMKII->Downstream_a7 FGF2->Downstream_a7 Ligand_a4b2 Agonist (e.g., Nicotine, Ligand) alpha4beta2_nAChR α4β2 nAChR Ligand_a4b2->alpha4beta2_nAChR Ion_Flux Na⁺/K⁺/Ca²⁺ Flux alpha4beta2_nAChR->Ion_Flux Src_Activation Src Activation alpha4beta2_nAChR->Src_Activation Downstream_a4b2 Dopamine Release, Modulation of Learning & Memory Ion_Flux->Downstream_a4b2 PLC_gamma1 PLCγ1 Activation Src_Activation->PLC_gamma1 PKC_betaII PKCβII Activation PLC_gamma1->PKC_betaII PKC_betaII->Downstream_a4b2

Signaling pathways of α7 and α4β2 nicotinic acetylcholine receptors.

Synthesis_Workflow Start Starting Materials (e.g., Cyclohexenone derivatives, Dienes) Core_Synthesis Synthesis of 2-Azabicyclo[2.2.2]octane Core (e.g., Diels-Alder, Heck Reaction) Start->Core_Synthesis Functionalization Functionalization (e.g., N-alkylation, C-C coupling) Core_Synthesis->Functionalization Purification Purification and Characterization (Chromatography, NMR, MS) Functionalization->Purification Binding_Assay In vitro Binding Assays (Radioligand displacement) Purification->Binding_Assay Functional_Assay In vitro Functional Assays (e.g., Ion flux, Patch clamp) Binding_Assay->Functional_Assay Lead_Compound Lead Compound Identification Functional_Assay->Lead_Compound

General workflow for the synthesis and evaluation of 2-azabicyclo[2.2.2]octane-based nAChR ligands.

Experimental Protocols

Protocol 1: Synthesis of the 2-Azabicyclo[2.2.2]octane Core via Aza-Diels-Alder Reaction

This protocol describes a one-pot, three-component aza-Diels-Alder reaction to construct the 2-azabicyclo[2.2.2]octanone skeleton.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Aromatic amine (e.g., aniline, 1 mmol)

  • Cyclohexenone (1 mmol)

  • Molecular iodine (10 mol%)

  • Dimethylformamide (DMF, 2 mL)

  • Microwave vial

  • Microwave reactor

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a microwave vial, add the aromatic aldehyde (1 mmol), aromatic amine (1 mmol), cyclohexenone (1 mmol), and molecular iodine (10 mol%) in DMF (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature and time (e.g., 120 °C for 10-20 minutes). The optimal conditions may vary depending on the specific substrates used.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-azabicyclo[2.2.2]octanone derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Functionalization of the 2-Azabicyclo[2.2.2]octane Core - N-Arylation

This protocol describes a general procedure for the N-arylation of the 2-azabicyclo[2.2.2]octane core using a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Azabicyclo[2.2.2]octane (1 mmol)

  • Aryl halide (e.g., aryl bromide or iodide, 1.1 mmol)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., sodium tert-butoxide, 1.4 mmol)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the 2-azabicyclo[2.2.2]octane and the aryl halide.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated 2-azabicyclo[2.2.2]octane.

  • Characterize the product by NMR and mass spectrometry.

Protocol 3: Radioligand Binding Assay for nAChR Affinity

This protocol provides a general method for determining the binding affinity of synthesized ligands for a specific nAChR subtype using a radioligand displacement assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • Synthesized test compounds at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., nicotine)

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the binding buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols for 2-Azabicyclo[2.2.2]octane Derivatives as γ-Secretase Inhibitors in Alzheimer's Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the development and evaluation of 2-azabicyclo[2.2.2]octane derivatives as potent and selective γ-secretase inhibitors for potential therapeutic use in Alzheimer's disease. The accompanying protocols offer step-by-step guidance for key experiments in this area of research.

Introduction to γ-Secretase Inhibition in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] Therefore, inhibiting γ-secretase is a primary therapeutic strategy to reduce Aβ production.[2][4] However, early γ-secretase inhibitors (GSIs) lacked selectivity and also inhibited the processing of other important substrates, such as Notch, leading to significant side effects and clinical trial failures.[5][6][7] This has driven the development of a new generation of GSIs that selectively target the γ-secretase complex responsible for Aβ production, specifically the presenilin-1 (PSEN1) containing complexes.[5][8][9][10][11]

The 2-azabicyclo[2.2.2]octane scaffold has emerged as a promising core structure for the design of potent and selective PSEN1 inhibitors.[8][9] Conformational modeling suggests that a distinct "U" shape orientation between key aromatic groups is crucial for PSEN1 selectivity and potency.[8][9][10] This has led to the synthesis of a series of 2-azabicyclo[2.2.2]octane sulfonamides with low nanomolar potency and high selectivity for PSEN1 over PSEN2.[8][9][10][11]

Signaling Pathway of γ-Secretase in APP Processing

The following diagram illustrates the proteolytic processing of APP by α-, β-, and γ-secretases, leading to the generation of Aβ peptides. GSIs, such as the 2-azabicyclo[2.2.2]octane derivatives, act by inhibiting the final cleavage step mediated by γ-secretase.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_secretases Secretase Cleavage cluster_products Cleavage Products APP APP alpha_secretase α-secretase APP->alpha_secretase Non-amyloidogenic beta_secretase β-secretase APP->beta_secretase Amyloidogenic sAPPalpha sAPPα alpha_secretase->sAPPalpha C83 C83 alpha_secretase->C83 sAPPbeta sAPPβ beta_secretase->sAPPbeta C99 C99 beta_secretase->C99 gamma_secretase γ-secretase p3 p3 gamma_secretase->p3 from C83 Abeta Aβ (Toxic) gamma_secretase->Abeta from C99 AICD AICD gamma_secretase->AICD C83->gamma_secretase C99->gamma_secretase inhibitor 2-Azabicyclo[2.2.2]octane Derivatives (GSI) inhibitor->gamma_secretase Inhibition

Figure 1: APP processing pathway and the role of γ-secretase inhibitors.

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of representative 2-azabicyclo[2.2.2]octane sulfonamide derivatives.

Table 1: In Vitro Potency of 2-Azabicyclo[2.2.2]octane Sulfonamide Derivatives against γ-Secretase Complexes

CompoundPSEN1-APH1B IC₅₀ (nM)PSEN1-APH1A IC₅₀ (nM)PSEN2-APH1A IC₅₀ (nM)PSEN2-APH1B IC₅₀ (nM)
(+)-13b Low nanomolar~4-fold less potent vs PSEN1-APH1B>350-fold less potent vs PSEN1-APH1B>350-fold less potent vs PSEN1-APH1B
13c High potencyModerately selectiveModerately selectiveModerately selective
13k High potencyModerately selectiveModerately selectiveModerately selective
29d 288>11-fold less potent vs PSEN1-APH1B>20-fold less potent vs PSEN1-APH1B>20-fold less potent vs PSEN1-APH1B

Data compiled from published studies.[8][9][12] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Physicochemical and Pharmacokinetic Properties of Compound (+)-13b

PropertyValue
Brain PenetrationExcellent
CYP InhibitionNot significant
CardiotoxicityNot significant
SolubilityGood
PermeabilityGood

Data for compound (+)-13b highlights its potential as a drug candidate.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2-Azabicyclo[2.2.2]octane Sulfonamides

This protocol describes a general synthetic route for the 2-azabicyclo[2.2.2]octane sulfonamide core.

Synthesis_Workflow reagents Aldehyde (6) p-Anisidine (7) 2-Cyclohexen-1-one (8) Bi(NO3)3·5H2O reaction1 One-pot Multicomponent Reaction reagents->reaction1 intermediate1 2-Azabicyclo[2.2.2]octanone Core reaction1->intermediate1 reaction2 Sulfonylation intermediate1->reaction2 product 2-Azabicyclo[2.2.2]octane Sulfonamides reaction2->product

Figure 2: General synthetic workflow for 2-azabicyclo[2.2.2]octane sulfonamides.

Materials:

  • Commercially available aldehydes

  • p-Anisidine

  • 2-Cyclohexen-1-one

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Appropriate sulfonyl chlorides

  • Solvents (e.g., ethanol, dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the 2-Azabicyclo[2.2.2]octanone Core: A one-pot multicomponent reaction is performed by mixing an equimolar mixture of the desired aldehyde, p-anisidine, and 2-cyclohexen-1-one in the presence of a catalytic amount of bismuth nitrate pentahydrate in a suitable solvent like ethanol.[8] The reaction mixture is typically stirred at room temperature or heated to reflux until completion, monitored by thin-layer chromatography (TLC).

  • Purification of the Core: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-azabicyclo[2.2.2]octanone core.

  • Sulfonylation: The purified bicyclic core is then dissolved in a suitable solvent such as dichloromethane, and the desired aryl sulfonyl chloride is added in the presence of a base (e.g., triethylamine). The reaction is stirred until completion (monitored by TLC).

  • Final Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final 2-azabicyclo[2.2.2]octane sulfonamide derivative is purified by column chromatography or recrystallization.[8]

Protocol 2: In Vitro γ-Secretase Activity Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of compounds on γ-secretase.

Assay_Workflow start Seed U2OS cells stably expressing tGFP-APP-C99 incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with test compounds (2-azabicyclo[2.2.2]octane derivatives) incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 staining Stain nucleus with DAPI incubation2->staining imaging Acquire images using High Content Screening System staining->imaging analysis Quantify fluorescent APP vesicles in cytoplasm using image analysis software imaging->analysis results Determine IC50 values analysis->results

Figure 3: Workflow for the in vitro γ-secretase activity assay.

Materials:

  • U2OS cell line stably expressing a green fluorescent protein (GFP)-tagged APP-C99 construct.[13]

  • Cell culture medium and supplements

  • Test compounds (2-azabicyclo[2.2.2]octane derivatives) dissolved in DMSO

  • DAPI for nuclear staining

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Cell Seeding: Seed the U2OS-tGFP-APP-C99 cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known γ-secretase inhibitor).

  • Incubation: Incubate the cells with the compounds for 24 hours at 37°C in a humidified incubator with 5% CO₂.[13]

  • Staining: After incubation, fix the cells and stain the nuclei with DAPI according to standard protocols.

  • Imaging: Acquire images of the cells using a high-content imaging system. Capture both the GFP channel (for APP-C99 vesicles) and the DAPI channel (for nuclei).

  • Image Analysis: Use image analysis software to identify the cytoplasm and quantify the number and intensity of fluorescent APP-C99 vesicles.[13] Inhibition of γ-secretase leads to an accumulation of these vesicles.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the dose-response curves and determine the IC₅₀ values using a suitable software package.

Protocol 3: In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

This protocol provides a general framework for assessing the in vivo efficacy of lead compounds.

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., Tg2576, APP/PS1)

  • Test compound formulated for oral administration

  • Vehicle control

  • Equipment for oral gavage

  • Anesthesia and surgical tools for tissue collection

  • ELISA kits for Aβ₄₀ and Aβ₄₂ quantification

  • Brain homogenization buffer

Procedure:

  • Animal Dosing: Acclimate the transgenic mice to the housing conditions. Administer the test compound or vehicle control to the mice via oral gavage at a predetermined dose and frequency.[6]

  • Tissue Collection: At the end of the treatment period, anesthetize the mice and collect brain tissue and plasma.

  • Brain Homogenization: Homogenize the brain tissue in a suitable buffer containing protease inhibitors.

  • Aβ Quantification: Centrifuge the brain homogenates to separate the soluble and insoluble fractions. Measure the levels of Aβ₄₀ and Aβ₄₂ in the soluble fraction and plasma using specific ELISA kits.

  • Data Analysis: Compare the Aβ levels in the treated group to the vehicle control group. Calculate the percentage reduction in Aβ levels.

  • Notch-Related Side Effect Assessment: In parallel, assess potential Notch-related side effects by examining tissues such as the intestine and thymus for any abnormalities.[2]

Conclusion

The development of 2-azabicyclo[2.2.2]octane derivatives represents a significant advancement in the quest for safe and effective γ-secretase inhibitors for Alzheimer's disease. Their high potency and selectivity for PSEN1-containing γ-secretase complexes offer the potential to reduce Aβ production while minimizing mechanism-based side effects. The protocols and data presented here provide a valuable resource for researchers working to further optimize and evaluate these promising compounds.

References

Application Notes and Protocols for the Quantification of 2-Azabicyclo[2.2.2]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine salt that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is essential for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Argentometric Titration. The methodologies are designed for researchers, scientists, and drug development professionals involved in process development, quality control, and stability testing.

Analytical Methodologies Overview

A summary of the analytical techniques for the quantification of this compound is presented below. Each method offers distinct advantages and is suited for different analytical requirements.

Technique Principle Key Advantages Common Application
HPLC-UV Chromatographic separation followed by UV detection.High precision, and accuracy; suitable for routine quality control.Assay and impurity determination.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection.High specificity and sensitivity; suitable for identifying and quantifying trace impurities.Impurity profiling and quantification of the free base.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.High precision and accuracy; does not require an identical reference standard of the analyte; provides structural information.Purity assessment and certification of reference standards.
Argentometric Titration Titration of the chloride ion with a standardized solution of silver nitrate.Simple, cost-effective, and accurate for determining the hydrochloride content.Assay of the hydrochloride salt.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of the assay and purity of this compound. As the analyte lacks a strong chromophore, indirect UV detection or derivatization may be necessary for enhanced sensitivity. The following protocol describes a reversed-phase HPLC method with UV detection.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphate buffer (pH 3.0).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare a sample solution in the same manner as the standard solution.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the 2-Azabicyclo[2.2.2]octane peak should be not more than 2.0.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the assay of this compound in the sample by comparing the peak area with that of the standard.

Quantitative Data Summary (Typical)

The following table summarizes typical validation parameters for an HPLC method for a similar amine hydrochloride.[1][2]

Parameter Typical Value
Linearity Range 0.1 - 2.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.03 mg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the quantification of the free base, 2-Azabicyclo[2.2.2]octane, and its volatile impurities. The hydrochloride salt is not directly volatile and requires conversion to the free base prior to analysis.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Dichloromethane (GC grade).

  • Sodium hydroxide solution (1 M).

  • Anhydrous sodium sulfate.

  • 2-Azabicyclo[2.2.2]octane reference standard (free base).

  • Internal Standard (e.g., quinuclidine).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 250 °C at 10 °C/min (hold for 5 min).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

4. Sample Preparation (Conversion to Free Base):

  • Accurately weigh about 10 mg of this compound into a vial.

  • Add 5 mL of water and 5 mL of dichloromethane.

  • Add 1 M sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 10).

  • Shake the vial vigorously for 2 minutes and allow the layers to separate.

  • Transfer the organic layer to a clean vial containing anhydrous sodium sulfate.

  • Add a known amount of internal standard.

  • Inject the organic layer into the GC-MS.

5. Standard Preparation:

  • Prepare a series of calibration standards of 2-Azabicyclo[2.2.2]octane free base in dichloromethane with the same concentration of the internal standard.

Quantitative Data Summary (Typical)

Typical validation parameters for a GC-MS method for the analysis of amines are presented below.[3][4][5]

Parameter Typical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 95.0% - 105.0%
Precision (RSD) < 5.0%

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that allows for the determination of the purity of a substance without the need for an identical reference standard.[6][7][8]

Experimental Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • Deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • This compound sample.

3. NMR Acquisition Parameters:

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

4. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

5. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Quantitative Data Summary (Typical)
Parameter Typical Value
Accuracy (Purity) 99.0% - 101.0%
Precision (RSD) < 1.0%

Argentometric Titration

This classical titration method is used to determine the chloride content of this compound.[9][10][11]

Experimental Protocol

1. Apparatus:

  • Burette (50 mL).

  • Potentiometer with a silver electrode or a visual indicator.

2. Reagents and Materials:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • Nitric acid (concentrated).

  • Indicator: Potassium chromate solution (for Mohr's method) or fluorescein (for Fajans' method).

  • This compound sample.

3. Procedure (Potentiometric Titration):

  • Accurately weigh about 300 mg of the sample and dissolve it in 50 mL of water.

  • Add 5 mL of dilute nitric acid.

  • Immerse the silver electrode and the reference electrode into the solution.

  • Titrate with 0.1 M silver nitrate solution, recording the potential after each addition.

  • Determine the endpoint from the inflection point of the titration curve.

4. Calculation:

  • Assay (%) = (V * M * F) / W * 100

    Where:

    • V = Volume of AgNO₃ solution consumed (mL).

    • M = Molarity of the AgNO₃ solution.

    • F = Molar mass of this compound.

    • W = Weight of the sample (mg).

Quantitative Data Summary (Typical)
Parameter Typical Value
Accuracy (Recovery) 99.5% - 100.5%
Precision (RSD) < 0.5%

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_reporting Reporting Sample Sample Receipt Preparation Sample Preparation Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Titration Titration Preparation->Titration Data_Processing Data Acquisition & Processing HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Quantification Quantification Titration->Quantification Data_Processing->Quantification Report Final Report & Certificate of Analysis Quantification->Report

Caption: General workflow for the analytical quantification of this compound.

Method_Selection cluster_purpose Purpose of Analysis cluster_method Recommended Method Analyte 2-Azabicyclo[2.2.2]octane HCl Assay Assay Analyte->Assay Purity Purity/Impurity Profile Analyte->Purity Reference_Standard Reference Standard Certification Analyte->Reference_Standard HCl_Content HCl Content Analyte->HCl_Content HPLC_Method HPLC Assay->HPLC_Method Purity->HPLC_Method GCMS_Method GC-MS Purity->GCMS_Method qNMR_Method qNMR Reference_Standard->qNMR_Method Titration_Method Titration HCl_Content->Titration_Method

Caption: Logical relationship for selecting an appropriate analytical method.

References

Protecting Group Strategies for Multi-Step Synthesis Involving 2-Azabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane core is a key structural motif in a variety of biologically active molecules and natural products. Its rigid bicyclic structure provides a unique three-dimensional scaffold for drug design. Multi-step synthesis involving this framework often requires the use of protecting groups for the secondary amine to ensure chemoselectivity and achieve the desired chemical transformations. This document provides a detailed guide to common protecting group strategies, including quantitative data for comparison, experimental protocols, and logical workflows.

Introduction to Protecting Group Strategy

In the synthesis of complex molecules containing the 2-azabicyclo[2.2.2]octane moiety, the secondary amine is a reactive nucleophile that can interfere with reactions at other functional groups. Protecting the nitrogen atom as a carbamate is a common and effective strategy. The choice of the protecting group is crucial and depends on the overall synthetic plan, particularly the reaction conditions that will be employed in subsequent steps and the desired deprotection method. The most widely used protecting groups for this purpose are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable in high yield under mild conditions that do not affect other functional groups.

This guide focuses on the practical application of Boc, Cbz, and Fmoc protecting groups for the 2-azabicyclo[2.2.2]octane system.

Comparison of Common Amine Protecting Groups

The selection of an appropriate protecting group is a critical decision in the planning of a multi-step synthesis. The following tables provide a summary of quantitative data for the protection and deprotection of 2-azabicyclo[2.2.2]octane with Boc, Cbz, and Fmoc groups, allowing for an easy comparison.

Table 1: N-Protection of 2-Azabicyclo[2.2.2]octane

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (DCM)0 to rt2 - 4>95
Cbz Benzyl chloroformate (Cbz-Cl)Na₂CO₃ or NaHCO₃Dioxane/H₂O0 to rt2 - 690 - 98
Fmoc Fmoc-Cl or Fmoc-OSuNa₂CO₃ or NaHCO₃Dioxane/H₂O0 to rt2 - 590 - 97

Table 2: N-Deprotection of Protected 2-Azabicyclo[2.2.2]octane

Protected AmineDeprotection Reagent(s)SolventTemp. (°C)Time (h)Typical Yield (%)
N-Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to rt0.5 - 2>95
N-Cbz H₂, Pd/C (10%)Methanol or Ethanolrt2 - 12>95
N-Fmoc 20% Piperidine in DMFDMFrt0.5 - 2>95

Experimental Protocols

Detailed methodologies for the protection and deprotection of the 2-azabicyclo[2.2.2]octane nitrogen are provided below.

Protocol 1: N-Boc Protection of 2-Azabicyclo[2.2.2]octane

Materials:

  • 2-Azabicyclo[2.2.2]octane hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g of Boc₂O) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-Boc-2-azabicyclo[2.2.2]octane, which is often a solid and can be used without further purification.

Protocol 2: N-Cbz Protection of 2-Azabicyclo[2.2.2]octane

Materials:

  • 2-Azabicyclo[2.2.2]octane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-azabicyclo[2.2.2]octane (1.0 eq) in a 1:1 mixture of dioxane and water (10 mL/g of amine).

  • Add sodium carbonate (2.5 eq) or sodium bicarbonate (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure N-Cbz-2-azabicyclo[2.2.2]octane.

Protocol 3: N-Fmoc Protection of 2-Azabicyclo[2.2.2]octane

Materials:

  • 2-Azabicyclo[2.2.2]octane

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve 2-azabicyclo[2.2.2]octane (1.0 eq) in a 1:1 mixture of dioxane and water (10 mL/g of amine).

  • Add sodium carbonate (2.5 eq) and cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane dropwise.

  • Stir the reaction at room temperature for 2-5 hours, monitoring by TLC.

  • After completion, add water to the reaction mixture, which will often cause the product to precipitate.

  • Collect the solid by filtration, wash with water and then with cold diethyl ether.

  • Dry the solid under vacuum to obtain N-Fmoc-2-azabicyclo[2.2.2]octane.

Protocol 4: Deprotection of N-Boc-2-azabicyclo[2.2.2]octane

Materials:

  • N-Boc-2-azabicyclo[2.2.2]octane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-2-azabicyclo[2.2.2]octane (1.0 eq) in dichloromethane (10 mL/g of substrate).

  • Cool the solution to 0 °C and add trifluoroacetic acid (10-20 eq, or as a 25-50% solution in DCM) dropwise.[1][2]

  • Stir the reaction at room temperature for 0.5-2 hours. Monitor the deprotection by TLC or LC-MS.[1]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • The aqueous layer can be further extracted with DCM. The combined organic layers are dried and concentrated to give the free amine. Alternatively, the product can be isolated as the TFA salt by precipitation with diethyl ether after the initial concentration.[3]

Protocol 5: Deprotection of N-Cbz-2-azabicyclo[2.2.2]octane

Materials:

  • N-Cbz-2-azabicyclo[2.2.2]octane

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve N-Cbz-2-azabicyclo[2.2.2]octane (1.0 eq) in methanol or ethanol (20 mL/g of substrate) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-azabicyclo[2.2.2]octane.

Protocol 6: Deprotection of N-Fmoc-2-azabicyclo[2.2.2]octane

Materials:

  • N-Fmoc-2-azabicyclo[2.2.2]octane

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve N-Fmoc-2-azabicyclo[2.2.2]octane (1.0 eq) in DMF (10 mL/g of substrate).

  • Add piperidine to make a 20% solution (v/v).[4]

  • Stir the reaction at room temperature for 0.5-2 hours. The progress can be monitored by the disappearance of the starting material on TLC.

  • After completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The residue can be triturated with diethyl ether to precipitate the free amine and remove the dibenzofulvene-piperidine adduct.

  • Filter the solid and dry under vacuum to yield the deprotected 2-azabicyclo[2.2.2]octane.

Logical Workflows and Orthogonal Strategies

The choice of protecting groups becomes more complex when multiple functional groups are present in the molecule. In such cases, an orthogonal protecting group strategy is employed, where each protecting group can be removed under specific conditions without affecting the others.[5]

Selecting a Protecting Group

The following diagram illustrates a simplified decision-making process for selecting a suitable protecting group for the 2-azabicyclo[2.2.2]octane nitrogen.

G start Start: Need to protect 2-azabicyclo[2.2.2]octane q1 Are there any acid-labile groups in the molecule? start->q1 q2 Are there any groups sensitive to hydrogenolysis (e.g., Cbz, Bn, alkenes, alkynes)? q1->q2 No cbz Use Cbz group (Hydrogenolysis) q1->cbz Yes q3 Are there any base-labile groups (e.g., esters, Fmoc)? q2->q3 No fmoc Use Fmoc group (Base-labile) q2->fmoc Yes boc Use Boc group (Acid-labile) q3->boc Yes consider_other Consider alternative protecting groups q3->consider_other No

Caption: Decision tree for selecting an amine protecting group.

Orthogonal Protecting Group Strategy Example

Consider a hypothetical 2-azabicyclo[2.2.2]octane derivative with a hydroxyl group and a carboxylic acid that also require protection. An orthogonal strategy would allow for the selective deprotection and subsequent reaction of each functional group.

OrthogonalStrategy cluster_0 Protected Molecule cluster_1 Selective Deprotection & Reaction Molecule 2-Azabicyclo[2.2.2]octane - N-Fmoc - O-TBDMS - COOBn Deprotect_N 1. Piperidine/DMF (Removes Fmoc) Molecule->Deprotect_N React_N React with N-terminus Deprotect_N->React_N Deprotect_O 2. TBAF/THF (Removes TBDMS) React_N->Deprotect_O React_O React with OH group Deprotect_O->React_O Deprotect_C 3. H₂/Pd-C (Removes Bn) React_O->Deprotect_C React_C React with COOH Deprotect_C->React_C

Caption: Orthogonal protection and deprotection workflow.

This diagram illustrates a sequence where the amine (protected as Fmoc), the alcohol (protected as a TBDMS ether), and the carboxylic acid (protected as a benzyl ester) can be deprotected and reacted in a specific order without interfering with the other protected groups. This strategy provides a powerful tool for the convergent synthesis of complex molecules based on the 2-azabicyclo[2.2.2]octane scaffold.

References

Application Notes and Protocols: The Strategic Use of 2-Azabicyclo[2.2.2]octane in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a bridged bicyclic scaffold that forms the core of numerous biologically active natural products, most notably the iboga family of alkaloids. Its rigid, three-dimensional structure imparts unique conformational constraints that are often crucial for potent and selective interaction with biological targets. This has made the development of synthetic routes to functionalized 2-azabicyclo[2.2.2]octane derivatives a significant focus in organic chemistry, with direct applications in medicinal chemistry and drug discovery.

These application notes provide an overview of key synthetic strategies employing the 2-azabicyclo[2.2.2]octane framework in the total synthesis of complex natural products. Detailed experimental protocols for pivotal reactions are provided to facilitate their application in a research setting.

Gram-Scale Total Synthesis of (±)-Ibogamine via Macrocyclization and Diastereoselective Hydroboration

The total synthesis of (±)-ibogamine, a psychoactive indole alkaloid, has been a benchmark for showcasing novel synthetic methodologies. The following protocol, developed by Hughes and Townsend, highlights a robust and scalable route that proceeds in 9 steps with a notable 24% overall yield, making it amenable for producing significant quantities of the target molecule for further studies.[1]

Quantitative Data Summary
StepReactionReagents and ConditionsYield
1SilylationTBSCl, imidazole, CH2Cl298%
2Stork-Danheiser Transposition1. EtMgBr, THF; 2. 1 M HCl84%
3Fukuyama-Mitsunobu CouplingDIAD, PPh3, THF86%
4Reduction and Acetylation1. CeCl3·7H2O, NaBH4, MeOH; 2. Ac2O, DMAP, CH2Cl296% (2 steps)
5Intramolecular Friedel-Crafts AlkylationMg(ClO4)2, CSA, CH3NO275%
6Hydroboration-Oxidation1. BH3·SMe2, THF; 2. H2O2, NaOH96%
7MesylationMsCl, Et3N, CH2Cl2-
8Nosyl Deprotection and CyclizationThioglycolic acid, DBU, CH3CN77% (2 steps)
Overall 24%
Experimental Protocols

Key Step: Intramolecular Friedel-Crafts Alkylation

This step forges the tetracyclic core of ibogamine through a key C-C bond formation.

  • To a solution of the acetylated intermediate (1.00 g, 1.83 mmol) in nitromethane (37 mL) at 0 °C is added magnesium perchlorate (816 mg, 3.66 mmol) and camphorsulfonic acid (852 mg, 3.66 mmol).

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (50 mL) and extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the tetracyclic product.

Key Step: Nosyl Deprotection and Concomitant Cyclization

This tandem reaction efficiently completes the synthesis of the 2-azabicyclo[2.2.2]octane core and the final ibogamine skeleton.

  • To a solution of the mesylated intermediate (derived from the previous hydroboration-oxidation and mesylation steps, ~1.0 mmol) in acetonitrile (20 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.45 mL, 3.0 mmol) and thioglycolic acid (0.14 mL, 2.0 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate (50 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • Purification by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) yields (±)-ibogamine.

Synthetic Pathway Diagram

G cluster_start Starting Materials cluster_core Key Intermediate Formation cluster_final Completion of Synthesis Vinylogous Ester Vinylogous Ester Coupled Product Coupled Product Vinylogous Ester->Coupled Product Stork-Danheiser Fukuyama-Mitsunobu Nosyl Tryptamine Nosyl Tryptamine Nosyl Tryptamine->Coupled Product Tetracycle Tetracycle Coupled Product->Tetracycle Friedel-Crafts Alkylation Hydroxylated Intermediate Hydroxylated Intermediate Tetracycle->Hydroxylated Intermediate Hydroboration-Oxidation Ibogamine Ibogamine Hydroxylated Intermediate->Ibogamine Mesylation Nosyl Deprotection Cyclization G Chiral Tryptamine Derivative Chiral Tryptamine Derivative Propargylated Intermediate Propargylated Intermediate Chiral Tryptamine Derivative->Propargylated Intermediate Propargylation Tetracyclic Ammonium Salt Tetracyclic Ammonium Salt Propargylated Intermediate->Tetracyclic Ammonium Salt Au-Catalyzed Cyclization/Alkylation Rearranged Product (2-azabicyclo[2.2.2]octane core) Rearranged Product (2-azabicyclo[2.2.2]octane core) Tetracyclic Ammonium Salt->Rearranged Product (2-azabicyclo[2.2.2]octane core) Stevens Rearrangement Iboga Alkaloid Iboga Alkaloid Rearranged Product (2-azabicyclo[2.2.2]octane core)->Iboga Alkaloid Further Transformations G 1,2-Dihydropyridine 1,2-Dihydropyridine Diels-Alder Adduct Diels-Alder Adduct 1,2-Dihydropyridine->Diels-Alder Adduct Organocatalytic Diels-Alder Acrolein Acrolein Acrolein->Diels-Alder Adduct Isoquinuclidinone Isoquinuclidinone Diels-Alder Adduct->Isoquinuclidinone Visible-Light Photoredox Cleavage Catharanthine Intermediate Catharanthine Intermediate Isoquinuclidinone->Catharanthine Intermediate Further Elaboration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diels-Alder Reactions for 2-Azabicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-azabicyclo[2.2.2]octane derivatives via the aza-Diels-Alder reaction.

Troubleshooting Guides

Problem 1: Low or No Yield of the 2-Azabicyclo[2.2.2]octane Product

Low product yield is a common issue in aza-Diels-Alder reactions. The following guide provides a systematic approach to identifying and resolving the root cause.

Possible Causes and Solutions:

  • Inadequate Catalyst Activity or Deactivation:

    • Lewis Acids (e.g., TiCl₄, ZrCl₄, HfCl₄, Bi(NO₃)₃): These are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents. Some Lewis acids can be corrosive and may not be compatible with all substrates.

    • Organocatalysts (e.g., L-proline): Ensure the catalyst is of high purity. Catalyst loading is also critical; too little may result in low conversion, while too much can sometimes lead to side reactions.

    • Enzyme Catalysts (e.g., Lipase): Enzyme activity is highly dependent on pH, temperature, and the presence of additives.[1] Avoid metal ions like Mg²⁺, Cu²⁺, and Fe²⁺ that can inhibit enzyme activity.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to decomposition of the product.[2] It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant product degradation. For some reactions, temperatures as low as -78°C may be necessary, especially when using highly reactive Lewis acids.[3]

    • Solvent: The choice of solvent plays a vital role in both yield and selectivity.[1] Acetonitrile (MeCN) has been shown to give good yields in some cases.[1] Nonpolar solvents like toluene are also commonly used.[4] It is recommended to screen a range of solvents with varying polarities.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS to determine the optimal reaction time.[5] Incomplete reactions will result in low yields, while excessively long reaction times can lead to the formation of byproducts.

  • Poor Reactivity of Diene or Dienophile:

    • Diene: The diene must be able to adopt the s-cis conformation for the reaction to occur. Acyclic dienes may exist in a more stable s-trans conformation, which is unreactive. Cyclic dienes like cyclopentadiene are locked in the reactive s-cis conformation and are often more reactive.

    • Dienophile (Imine): The reactivity of the imine (the aza-dienophile) is crucial. Electron-withdrawing groups on the nitrogen atom can increase the reactivity.[6] Imines can be unstable and are often generated in situ from an amine and an aldehyde (e.g., formaldehyde).[6]

  • Formation of Side Products:

    • Analyze the crude reaction mixture by NMR or LC-MS to identify any major byproducts. The presence of unexpected products can provide clues about competing reaction pathways. For example, polymerization of the diene or dienophile can occur, especially at higher temperatures.

Troubleshooting Flowchart for Low Yield:

Caption: Troubleshooting flowchart for addressing low yields in 2-azabicyclo[2.2.2]octane synthesis.

Problem 2: Poor endo/exo Stereoselectivity

The Diels-Alder reaction can produce two diastereomeric products, the endo and exo isomers. Often, one isomer is desired for biological applications.

Factors Influencing endo/exo Selectivity:

  • Catalyst Choice:

    • Lewis Acids: The use of Lewis acids can significantly enhance endo selectivity.[3] The coordination of the Lewis acid to the dienophile can favor the transition state leading to the endo product.

    • Brønsted Acids: Chiral Brønsted acids have also been shown to effectively catalyze the aza-Diels-Alder reaction with good control over diastereoselectivity.[4]

  • Solvent Effects:

    • The polarity of the solvent can influence the transition state energies of the endo and exo pathways, thus affecting the product ratio. For instance, in some lipase-catalyzed reactions, higher selectivity was observed in DMF and DMSO.[1]

  • Temperature:

    • The endo product is often the kinetically favored product, meaning it is formed faster at lower temperatures. The exo product is typically more thermodynamically stable. Running the reaction at lower temperatures can therefore increase the proportion of the endo isomer.

  • Steric Hindrance:

    • Bulky substituents on the diene or dienophile can disfavor the formation of the more sterically hindered endo product, leading to a higher proportion of the exo isomer.

Strategies for Improving Selectivity:

  • Screen a variety of Lewis or Brønsted acid catalysts.

  • Conduct the reaction at lower temperatures.

  • Evaluate a range of solvents with different polarities.

  • If possible, modify the substituents on the reactants to sterically favor the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction conditions?

A good starting point is to use a well-established Lewis acid catalyst, such as TiCl₄ or a milder one like Bi(NO₃)₃, in a common nonpolar solvent like toluene or a polar aprotic solvent like acetonitrile.[1][3] Begin at room temperature and monitor the reaction by TLC. If no reaction occurs, gradually increase the temperature. If the reaction is messy or gives multiple products, try lowering the temperature.

Q2: How can I monitor the progress of my aza-Diels-Alder reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[5] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by ¹H NMR or LC-MS.

Q3: My diene is unstable and prone to polymerization. What can I do?

Some dienes, like cyclopentadiene, are highly reactive and can dimerize or polymerize. It is often best to use freshly distilled or "cracked" diene. Adding the diene slowly to the reaction mixture can also help to minimize side reactions by keeping its concentration low.

Q4: I have a mixture of endo and exo products. How can I separate them?

The endo and exo diastereomers often have different polarities and can usually be separated by column chromatography on silica gel.[3] The choice of eluent is critical for achieving good separation. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is often effective.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, research has explored the use of enzyme catalysts like lipase, which can work in organic solvents or even in the absence of a solvent.[1] Microwave-assisted synthesis has also been shown to be an efficient method, often leading to shorter reaction times and higher yields. The use of molecular iodine as a catalyst is another environmentally benign option.

Data Presentation

Table 1: Effect of Solvent on an Enzyme-Catalyzed Aza-Diels-Alder Reaction

SolventYield (%)endo/exo Ratio
MeCN68.7Not Reported
Ethyl Acetate53.7Not Reported
Toluene41.9Not Reported
DMSO51.2Higher Selectivity
DMFLower YieldHigher Selectivity
HexaneLower YieldNot Reported
No Solvent61.8Not Reported

Data adapted from an enzyme-catalyzed three-component aza-Diels-Alder reaction.[1]

Table 2: Comparison of Lewis Acids for the Synthesis of a Chiral 2-Azabicyclo[2.2.2]octane Derivative

Lewis AcidYield (%)Diastereomeric Excess (d.e.) of endo Adduct (%)
TiCl₄6696
ZrCl₄Not Reported96
HfCl₄5298

Data adapted from the reaction of a 1,2-dihydropyridine with an N-acryloyl camphorsultam.[3]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Oven-dry all glassware overnight and allow it to cool under a stream of dry nitrogen or in a desiccator.

    • Ensure all solvents are anhydrous.

    • The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dienophile (e.g., an imine, 1.0 equiv).

    • Dissolve the dienophile in the chosen anhydrous solvent (e.g., toluene or CH₂Cl₂).

    • Cool the solution to the desired temperature (e.g., -78°C, 0°C, or room temperature) using an appropriate cooling bath.

    • Slowly add the Lewis acid (e.g., TiCl₄, 1.0-2.0 equiv) to the stirred solution.

    • Add the diene (1.0-2.0 equiv) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of NaHCO₃ or water) at a low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-azabicyclo[2.2.2]octane derivative.[3]

Protocol 2: General Procedure for an Organocatalyzed Aza-Diels-Alder Reaction

This protocol is a general guideline for an L-proline catalyzed reaction.

  • Reaction Setup:

    • In a vial, combine the amine (1.0 equiv), the aldehyde (1.0 equiv), the enone (1.0-1.5 equiv), and L-proline (typically 10-20 mol%).

    • Add the chosen solvent (e.g., DMSO or an alcohol).

  • Reaction:

    • Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated).

    • Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Filter the solid and wash with water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.

Visualizations

experimental_workflow prep 1. Preparation - Dry glassware - Anhydrous solvents - Inert atmosphere setup 2. Reaction Setup - Add reagents and solvent - Cool to desired temperature - Add catalyst and diene prep->setup reaction 3. Reaction - Stir at constant temperature - Monitor by TLC/NMR/LC-MS setup->reaction workup 4. Work-up - Quench reaction - Extraction - Drying and concentration reaction->workup purification 5. Purification - Column chromatography - Recrystallization workup->purification analysis 6. Characterization - NMR, MS, etc. purification->analysis

Caption: General experimental workflow for the synthesis of 2-azabicyclo[2.2.2]octane.

References

improving the yield and purity of 2-Azabicyclo[2.2.2]octane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Azabicyclo[2.2.2]octane hydrochloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Synthesis Pathway Overview

A prevalent synthetic route to the 2-azabicyclo[2.2.2]octane core is the aza-Diels-Alder reaction. This involves the reaction of a diene with a dienophile, in this case, an imine, to form the bicyclic structure. Subsequent functional group manipulations and salt formation yield the desired hydrochloride salt.

Synthesis_Workflow cluster_synthesis Aza-Diels-Alder Reaction cluster_purification Purification & Salt Formation Diene Diene Aza_Bicyclic_Intermediate Aza_Bicyclic_Intermediate Diene->Aza_Bicyclic_Intermediate [4+2] Cycloaddition Imine Imine Imine->Aza_Bicyclic_Intermediate Purification Purification Aza_Bicyclic_Intermediate->Purification Free_Base Free_Base Purification->Free_Base HCl_Salt HCl_Salt Free_Base->HCl_Salt HCl treatment Troubleshooting_Yield Start Low Yield Check_Reagents Check Reagent Purity Start->Check_Reagents Purify_Reagents Purify/Use Fresh Reagents Check_Reagents->Purify_Reagents Impurities Detected Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents Pure Purify_Reagents->Optimize_Conditions Vary_Solvent Vary Solvent Optimize_Conditions->Vary_Solvent Vary_Catalyst Vary Catalyst/Loading Optimize_Conditions->Vary_Catalyst Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Monitor_Reaction Monitor Reaction Progress Vary_Solvent->Monitor_Reaction Vary_Catalyst->Monitor_Reaction Vary_Temp->Monitor_Reaction Adjust_Time Adjust Reaction Time Monitor_Reaction->Adjust_Time Success Improved Yield Adjust_Time->Success

common side reactions and byproduct formation in 2-azabicyclo[2.2.2]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of the 2-azabicyclo[2.2.2]octane scaffold. This valuable heterocyclic motif is a key component in a wide range of biologically active compounds and pharmaceuticals. The following sections address specific challenges in common synthetic routes, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 2-azabicyclo[2.2.2]octane core?

A1: The primary methods for synthesizing the 2-azabicyclo[2.2.2]octane skeleton include:

  • Diels-Alder Reaction: A [4+2] cycloaddition of a diene with a dienophile, often involving 1,2-dihydropyridines.

  • Intramolecular Michael Addition: Cyclization of a tethered amine or enolate onto an α,β-unsaturated carbonyl system.[1]

  • Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-ketoester, which can then be further converted.

  • Hofmann-Löffler-Freytag Reaction: A radical-based cyclization of an N-haloamine.[2][3][4][5][6][7][8]

  • Reductive Amination: Intramolecular reductive amination of a keto-amine or a related precursor.

Q2: My Diels-Alder reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?

A2: The formation of both endo and exo isomers is a common challenge in Diels-Alder reactions.[9][10][11] The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo is thermodynamically more stable.[9] To favor the endo product, the reaction should be run at lower temperatures for a limited time.[11] Lewis acid catalysts can also enhance the endo selectivity. For instance, using TiCl4 as a Lewis acid in the reaction of 1,2-dihydropyridines with N-acryloyl-2,10-camphorsultam has been shown to afford the endo-cycloaddition product with excellent diastereoselectivity.[12]

Q3: I am observing significant amounts of polymeric byproducts in my intramolecular Michael addition. What is causing this and how can I prevent it?

A3: Polymerization is a common side reaction in Michael additions, arising from the intermolecular reaction of the enolate intermediate with another molecule of the starting enone. To minimize this, it is crucial to maintain a very low concentration of the starting material throughout the reaction. This can be achieved by the slow addition of the substrate to the reaction mixture. Using a strong, non-nucleophilic base can also help to rapidly generate the desired enolate for intramolecular cyclization before intermolecular reactions can occur.

Q4: My reductive amination is resulting in over-alkylation, yielding a tertiary amine instead of the desired secondary amine. How can I control the reaction?

A4: Over-alkylation is a frequent issue in reductive amination because the product secondary amine can react with the remaining aldehyde or ketone.[13][14][15][16] To prevent this, a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material should be used.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this purpose due to its high selectivity.[13] Stepwise procedures, where the imine is pre-formed before the addition of the reducing agent, can also provide better control.[17]

Troubleshooting Guides by Synthetic Method

Diels-Alder Reaction
Problem Possible Cause Troubleshooting Solution
Low Yield 1. Dienophile or diene is not reactive enough. 2. Reaction temperature is too low or too high. 3. Lewis acid catalyst is being deactivated by moisture.1. Use a more electron-deficient dienophile or a more electron-rich diene. 2. Optimize the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[18][19] 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Mixture of Endo/Exo Isomers Reaction is under thermodynamic control, favoring the more stable exo product.Run the reaction at a lower temperature to favor the kinetically controlled endo product.[11] Use of a Lewis acid catalyst can also enhance endo selectivity.[12]
Formation of Aromatized Byproducts The initial cycloadduct is unstable and undergoes oxidation or rearrangement.Use milder reaction conditions and purify the product promptly after the reaction is complete. Consider in-situ reduction of the cycloadduct.
Intramolecular Michael Addition
Problem Possible Cause Troubleshooting Solution
Low Yield of Bicyclic Product 1. Ring strain in the desired product. 2. Intermolecular side reactions are favored. 3. Base is not strong enough to generate the enolate.1. This is inherent to the target structure; however, optimizing other parameters may improve yield. 2. Use high-dilution conditions by adding the substrate slowly to the reaction mixture. 3. Switch to a stronger, non-nucleophilic base such as LDA or KHMDS.
Formation of Multiple Stereoisomers Lack of stereocontrol during the cyclization.Use a chiral base or a substrate with a chiral auxiliary to induce stereoselectivity. Temperature can also influence diastereoselectivity.[20]
Recovery of Starting Material Reaction is not proceeding to completion.Increase reaction time and/or temperature. Ensure the base is not being quenched by acidic protons or moisture.
Dieckmann Condensation
Problem Possible Cause Troubleshooting Solution
Low Yield 1. The reverse Claisen condensation is occurring. 2. Dimerization or polymerization is a competing reaction.1. Use a stoichiometric amount of a strong base to drive the reaction to completion by deprotonating the resulting β-ketoester.[21] 2. Employ high-dilution conditions.
Formation of Byproducts from Intermolecular Condensation Concentration of the diester is too high.Add the diester slowly to a solution of the base.
Hydrolysis of the Ester Presence of water in the reaction mixture.Use anhydrous solvents and reagents.

Experimental Protocols

General Procedure for Aza-Diels-Alder Reaction

A solution of the 1,2-dihydropyridine (1.0 equiv) and the desired dienophile (1.2 equiv) in a dry solvent (e.g., toluene, CH₂Cl₂) is cooled to 0 °C. A Lewis acid catalyst, such as TiCl₄ (1.1 equiv), is added dropwise. The reaction is stirred at the appropriate temperature (ranging from 0 °C to reflux) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]

General Procedure for Intramolecular Michael Addition

To a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 equiv) in a dry solvent (e.g., THF) at low temperature (-78 °C), a solution of the acyclic precursor (1.0 equiv) in the same solvent is added dropwise over an extended period. The reaction mixture is stirred at low temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purification is achieved by column chromatography.

Data Presentation

Table 1: Influence of Lewis Acid on Diastereoselectivity in a Diels-Alder Reaction

EntryLewis Acid (equiv.)SolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1NoneToluene1108238
2TiCl₄ (1.3)CH₂Cl₂rt8599
3ZrCl₄ (1.3)CH₂Cl₂rt5595
4HfCl₄ (2.0)CH₂Cl₂rt5298

Data adapted from a representative Diels-Alder reaction for the synthesis of an isoquinuclidine derivative.[12]

Visualizations

logical_relationship Synthetic Pathways to 2-Azabicyclo[2.2.2]octane cluster_da Diels-Alder Reaction cluster_ma Intramolecular Michael Addition cluster_ra Reductive Amination Diene 1,2-Dihydropyridine DA_Product 2-Azabicyclo[2.2.2]octane (endo/exo mixture) Diene->DA_Product + Dienophile Dienophile Alkene/Alkyne Dienophile->DA_Product MA_Start Acyclic Amino-enone MA_Product 2-Azabicyclo[2.2.2]octanone MA_Start->MA_Product Base Polymer Polymeric Byproduct MA_Start->Polymer Intermolecular Reaction RA_Start Keto-Amine RA_Product 2-Azabicyclo[2.2.2]octane RA_Start->RA_Product Reducing Agent Overalkylation Tertiary Amine Byproduct RA_Product->Overalkylation Further Reaction experimental_workflow Troubleshooting Workflow for Low Yield in Diels-Alder Synthesis Start Low Yield Observed Check_Reagents Check Reactivity of Diene/Dienophile Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Check_Catalyst Verify Catalyst Activity (Anhydrous Conditions) Start->Check_Catalyst Increase_Reactivity Use More Reactive Starting Materials Check_Reagents->Increase_Reactivity Temp_Screen Screen a Range of Temperatures/Microwave Optimize_Temp->Temp_Screen Anhydrous_Setup Ensure Dry Glassware and Solvents Check_Catalyst->Anhydrous_Setup Success Improved Yield Increase_Reactivity->Success Temp_Screen->Success Anhydrous_Setup->Success

References

purification techniques for removing impurities from 2-Azabicyclo[2.2.2]octane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azabicyclo[2.2.2]octane hydrochloride. The following information addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can include residual solvents from the synthesis, starting materials, by-products from the cyclization reaction, and diastereomers if chiral centers are present in substituted analogs. In some synthetic routes, related bicyclic systems like 1-azabicyclo[3.2.1]octane derivatives can also be present as impurities.[1]

Q2: My this compound appears discolored. What could be the cause and how can I purify it?

A2: Discoloration often indicates the presence of minor organic impurities or degradation products. The primary methods for purification are recrystallization and sublimation. For more persistent impurities, column chromatography may be necessary.

Q3: How should I store this compound to maintain its purity?

A3: Due to its sensitivity to moisture and air, it is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. For long-term stability, storage in a cool, dry place is advised.[2][3] The product is chemically stable under standard ambient conditions (room temperature).

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

Symptom: The crude this compound has a purity of less than 95% as determined by analytical techniques such as HPLC or NMR.

Possible Cause: Incomplete reaction, side reactions leading to isomeric impurities, or residual starting materials and reagents.

Resolution:

  • Recrystallization: This is often the most effective first step for purifying crystalline solids like hydrochlorides.

  • Sublimation: For volatile impurities, sublimation can be a highly effective purification method.

  • Column Chromatography: If recrystallization and sublimation are ineffective, particularly for separating closely related isomers, column chromatography is recommended.

Experimental Protocols

Recrystallization Protocol

Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Recommended Solvents: A mixture of methanol and acetone, or isopropanol.[4]

Detailed Methodology:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent or solvent mixture.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Expected Outcome: A significant increase in purity, often yielding a white crystalline solid.

Sublimation Protocol

Sublimation is an effective method for separating volatile solids from non-volatile impurities.

Detailed Methodology:

  • Place the crude this compound in a sublimation apparatus.

  • Heat the apparatus gently under a high vacuum.

  • The purified compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.

  • Once the sublimation is complete, carefully collect the purified crystals. A literature example for a related compound, 1-azabicyclo-[2.2.2]-3-octanone, suggests purification by sublimation at 50-70°C under 0.5 mm Hg.[4]

Expected Outcome: High purity solid, as non-volatile impurities are left behind.

Column Chromatography Protocol

Column chromatography is a versatile technique for separating complex mixtures.

Stationary Phase: Silica gel is a common choice.

Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often effective.[5] The polarity of the eluent can be adjusted to achieve optimal separation. For more polar compounds, a system like dichloromethane and methanol may be used.[6]

Detailed Methodology:

  • Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions using a suitable analytical technique (e.g., TLC, HPLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Expected Outcome: Separation of the desired product from impurities with different polarities.

Data Presentation

Purification TechniqueTypical Solvents/ConditionsExpected Purity Improvement
Recrystallization Methanol/Acetone, IsopropanolCan significantly increase purity, often to >98%
Sublimation 50-70 °C / 0.5 mm Hg (for a related ketone)[4]Yields high purity product by removing non-volatile impurities
Column Chromatography Silica gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsEffective for separating complex mixtures and isomers

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude 2-Azabicyclo[2.2.2]octane HCl Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Check (e.g., HPLC, NMR) Recrystallization->Analysis1 Sublimation Sublimation Analysis2 Purity Check Sublimation->Analysis2 ColumnChromatography Column Chromatography Analysis3 Purity Check ColumnChromatography->Analysis3 PureProduct Pure Product (>98%) Analysis1->Sublimation Purity Not OK Analysis1->PureProduct Purity OK Analysis2->ColumnChromatography Purity Not OK Analysis2->PureProduct Purity OK Analysis3->PureProduct

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity Detected CheckNMR Analyze NMR Spectrum Start->CheckNMR SolventImpurities Residual Solvents Present CheckNMR->SolventImpurities Broad solvent peaks StartingMaterial Starting Material Detected CheckNMR->StartingMaterial Characteristic starting material peaks IsomericImpurities Isomeric Impurities Present CheckNMR->IsomericImpurities Complex multiplet patterns Dry Dry under High Vacuum SolventImpurities->Dry Recrystallize Recrystallize StartingMaterial->Recrystallize ColumnChromatography Perform Column Chromatography IsomericImpurities->ColumnChromatography

References

overcoming challenges in the scale-up of 2-azabicyclo[2.2.2]octane hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the scale-up of 2-azabicyclo[2.2.2]octane hydrochloride production. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate a smoother and more efficient synthesis process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction in key cyclization step.- Suboptimal reaction conditions (temperature, pressure, stoichiometry).- Degradation of intermediates or final product.- Inefficient purification and isolation.- Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction parameters through a Design of Experiments (DoE) approach.- Ensure inert atmosphere (e.g., nitrogen or argon) if intermediates are air-sensitive.- Evaluate different purification techniques (e.g., column chromatography vs. recrystallization vs. distillation).
Formation of Side Products/Impurities - Presence of impurities in starting materials.- Non-selective reaction conditions.- Rearrangement of intermediates.- Insufficient quenching of reactive species.- Purify starting materials before use.- Adjust reaction temperature and reagent addition rate to improve selectivity.- Analyze side products to understand their formation mechanism and adjust conditions accordingly.- Ensure complete and rapid quenching at the end of the reaction.
Difficulty in Product Isolation - High water solubility of the hydrochloride salt.- Formation of an oil instead of a solid precipitate.- Co-precipitation of impurities.- Use a solvent in which the hydrochloride salt has low solubility for precipitation (e.g., diethyl ether, acetone).- Try seeding the solution with a small crystal of the product to induce crystallization.- Perform a solvent swap to a less polar solvent before precipitation.- Purify the free base before converting it to the hydrochloride salt.
Inconsistent Crystal Form (Polymorphism) - Variation in crystallization solvent and temperature.- Presence of impurities influencing crystal growth.- Standardize the crystallization protocol, including solvent system, cooling rate, and agitation.- Analyze different crystal forms using techniques like XRD and DSC to identify the desired polymorph.- Purify the product to a high degree before the final crystallization step.
Poor Scalability of a Reaction Step - Exothermic reaction leading to poor temperature control.- Heterogeneous reaction mixture with mass transfer limitations.- Use of hazardous or expensive reagents not suitable for large scale.- Implement controlled addition of reagents and efficient cooling.- Use a more powerful mechanical stirrer or consider a different solvent to improve homogeneity.- Explore alternative, more scalable synthetic routes or reagents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on a larger scale?

A1: Several synthetic routes have been reported for the synthesis of the 2-azabicyclo[2.2.2]octane core. For larger scale production, key methods include the Hofmann-Löffler-Freytag reaction, Diels-Alder reactions, and intramolecular cyclization of cyclohexane derivatives.[2][3] The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the bicyclic core.

Q2: How can I minimize the formation of N-oxide impurities during the synthesis?

A2: N-oxide formation can occur if the nitrogen atom is exposed to oxidizing conditions, especially during workup or purification. To minimize this, ensure all solvents are deoxygenated, and consider performing the reaction and workup under an inert atmosphere. If N-oxide is formed, it can sometimes be reduced back to the desired amine using a mild reducing agent.

Q3: What is the best method for purifying the final this compound product?

A3: The purification method depends on the nature of the impurities. For non-volatile impurities, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, methanol/acetone) is often effective. If volatile impurities are present, trituration with a solvent in which the product is insoluble can be useful. For challenging separations, flash column chromatography of the free base followed by conversion to the hydrochloride salt is a common strategy.[4]

Q4: My final product is hygroscopic. How should I handle and store it?

A4: The hydrochloride salt can be hygroscopic. It should be handled in a dry atmosphere, for example, in a glove box. For storage, keep the product in a tightly sealed container with a desiccant. Drying the final product under high vacuum at a slightly elevated temperature can also help to remove residual moisture.

Q5: Are there any specific safety precautions I should take during the scale-up process?

A5: Yes, a thorough safety assessment is crucial before any scale-up. Pay close attention to:

  • Exothermic Reactions: Some steps, like the Hofmann-Löffler-Freytag reaction, can be highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents.[3][5]

  • Hazardous Reagents: Some synthetic routes may involve hazardous reagents (e.g., strong acids, bases, or oxidizing agents). Use appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Build-up: Be aware of potential gas evolution during the reaction, which can lead to pressure build-up in a closed system.

Experimental Protocols

Protocol 1: Synthesis of 2-Azabicyclo[2.2.2]octane via Hofmann-Löffler-Freytag Reaction

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • N-Halogenation of the Amine Precursor:

    • Dissolve the starting N-alkyl-4-aminocyclohexane derivative in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Slowly add a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C until the starting amine is fully consumed (monitor by TLC or LC-MS).

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-haloamine.

  • Cyclization:

    • Dissolve the crude N-haloamine in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid).

    • Initiate the reaction by photolysis with a UV lamp or by heating. The optimal conditions will depend on the specific substrate.

    • Monitor the reaction for the formation of the cyclized product.

    • Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) at low temperature.

  • Isolation and Conversion to Hydrochloride Salt:

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude free base by column chromatography.

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

    • Add a solution of hydrochloric acid in a solvent in which the salt is insoluble (e.g., diethyl ether) dropwise until precipitation is complete.

    • Filter the precipitate, wash with the precipitation solvent, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation Stage start Starting Material: N-Alkyl-4-aminocyclohexane derivative halogenation N-Halogenation start->halogenation NCS or NBS cyclization Hofmann-Löffler-Freytag Cyclization halogenation->cyclization Acid, UV or Heat free_base Crude 2-Azabicyclo[2.2.2]octane (Free Base) cyclization->free_base Basic Workup purification Column Chromatography free_base->purification salt_formation Hydrochloride Salt Formation purification->salt_formation Purified Free Base final_product 2-Azabicyclo[2.2.2]octane HCl (Final Product) salt_formation->final_product HCl in Ether

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities Detected check_sm Analyze Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Evaluate Workup & Purification start->check_workup purify_sm Purify Starting Materials check_sm->purify_sm Impurities Found optimize Optimize Reaction Parameters (DoE) check_conditions->optimize Suboptimal modify_purification Modify Purification Method (e.g., different solvent, technique) check_workup->modify_purification Inefficient success Problem Resolved purify_sm->success optimize->success modify_purification->success

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

References

Technical Support Center: Diastereoselective Synthesis of Substituted 2-Azabicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the diastereoselective synthesis of substituted 2-azabicyclo[2.2.2]octanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the diastereoselective synthesis of the 2-azabicyclo[2.2.2]octane core?

A1: The most prominent methods include:

  • Aza-Diels-Alder Reaction: This [4+2] cycloaddition is one of the most efficient methods for constructing the bicyclic core, often using an imine as the dienophile.[1][2] The reaction can be catalyzed by chiral Brønsted or Lewis acids to induce high stereoselectivity.[1]

  • Intramolecular Cyclization: Strategies such as intramolecular 1,6-addition or N-alkylation can be employed to form the bridged ring system from a functionalized piperidine or a linear amino-enone precursor.[3]

  • Iodocyclization: Cyclic alkenyl amines can undergo cyclization in the presence of iodine and a base to form the 2-azabicyclo[2.2.2]octane skeleton.[4][5]

Q2: How can I control the diastereoselectivity (e.g., endo vs. exo) in an aza-Diels-Alder reaction?

A2: Diastereoselectivity is influenced by several factors:

  • Catalyst Choice: The use of chiral Lewis acids or Brønsted acids can significantly favor one diastereomer.[1][6] The bulkiness of a Lewis acid catalyst can also dictate stereochemical outcomes; for instance, bulkier acids may favor the exo product by sterically destabilizing the endo transition state.[7]

  • Reaction Temperature: Lowering the reaction temperature often improves selectivity by favoring the kinetically controlled product, though it may decrease the reaction rate.[1][6]

  • Solvent: The polarity of the solvent can impact selectivity. Nonpolar solvents like toluene have been shown to provide higher yields and good diastereoselectivity in certain systems.[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile or diene can effectively guide the cycloaddition to yield a specific diastereomer.[2][6]

Q3: What is the mechanistic difference between a concerted and a stepwise aza-Diels-Alder reaction?

A3: The aza-Diels-Alder reaction can proceed through two primary pathways. A concerted mechanism involves a single transition state where both new carbon-carbon bonds are formed simultaneously.[2] A stepwise mechanism occurs when the imine nitrogen is protonated or coordinated to a strong Lewis acid, proceeding through a Mannich-Michael pathway.[2] The specific mechanism can influence the stereochemical outcome of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-azabicyclo[2.2.2]octanes.

Q: My aza-Diels-Alder reaction is resulting in low yield. What are the potential causes and solutions?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Solvent Choice: Reaction efficiency can be highly solvent-dependent. In many Brønsted acid-catalyzed systems, nonpolar solvents like toluene or m-xylene give superior yields compared to polar or halogenated solvents.[1] For enzyme-catalyzed reactions, acetonitrile (MeCN) has shown better results than solvents like ethyl acetate or DMSO.[8]

  • Reactivity of Imines: Ensure the imine is correctly formed, especially if generated in situ. Attaching an electron-withdrawing group to the imine nitrogen can increase the reaction rate.[2]

  • Catalyst Activity: Verify the purity and activity of your catalyst. If using a Lewis acid, ensure anhydrous conditions, as water can deactivate the catalyst.

  • Reaction Time and Temperature: Some reactions, particularly those run at low temperatures to enhance selectivity, may require extended reaction times (e.g., several days) to achieve good conversion.[1]

Q: I am observing poor diastereoselectivity (a low dr ratio). How can I improve it?

A: Improving the diastereomeric ratio is a common optimization goal.

  • Lower the Temperature: Reducing the reaction temperature is a standard method to enhance selectivity, as it allows for greater energy differentiation between the diastereomeric transition states.[1] For example, in certain aza-Diels-Alder reactions, setting the temperature to -78 °C favors the kinetic product.[6]

  • Screen Catalysts: The choice of catalyst is critical. For Lewis acid-catalyzed reactions, varying the metal center and ligands can have a profound effect. The bulkiness of the Lewis acid can influence the endo/exo selectivity.[7] Chiral Brønsted acids are also highly effective.[1]

  • Change the Solvent: While often having a more significant impact on yield, the solvent can also influence diastereoselectivity.[1]

  • Use Cyclic Dienes: Cyclic dienes are often more rigid and can lead to higher diastereoselectivities compared to their acyclic counterparts.[2]

Q: My reaction is producing an unexpected isomer or rearranged product. What could be the cause?

A: The formation of unexpected products often points to side reactions or rearrangements.

  • Wagner-Meerwein Rearrangement: In the synthesis of related diazabicycles, it has been observed that a diazabicyclo[3.2.1]octane can rearrange to a more stable diazabicyclo[2.2.2]octane structure.[9] This type of skeletal rearrangement could be a possibility under your reaction conditions, especially if carbocationic intermediates are formed.

  • Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible.[6] If the reaction is heated for too long or at too high a temperature, the desired product may revert to the starting materials or isomerize to the more thermodynamically stable product, which may not be the desired diastereomer.[10]

Data & Diastereoselectivity

Quantitative data from representative experiments are summarized below to guide reaction optimization.

Table 1: Effect of Solvent and Temperature on a Chiral Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction. [1]

EntrySolventTemperature (°C)Time (d)Yield (%)Diastereomeric Ratio (endo/exo)
1CH₂Cl₂3066582/18
2THF3065181/19
3Toluene3067283/17
4m-Xylene3067584/16
5Toluene20106885/15
6Toluene0154586/14

Reaction conditions: Performed with aldimine, cyclohexanone, and a chiral phosphoric acid catalyst.

Table 2: Substrate Scope for the Aza-Diels-Alder Reaction with Various Aldimines. [1]

EntryAldimine Substituent (Ar)Yield (%)Diastereomeric Ratio (endo/exo)
1C₆H₅7582/18
24-MeC₆H₄7883/17
34-MeOC₆H₄8284/16
44-FC₆H₄7280/20
54-ClC₆H₄7081/19
62-Naphthyl7682/18

Reaction conditions: Aldimine (0.2 mmol) and cyclohexanone (10.0 equiv) in toluene (1.5 mL) for 6 days at 30 °C.

Experimental Protocols

Protocol 1: Chiral Brønsted Acid-Catalyzed Direct Aza-Diels-Alder Reaction [1]

  • Preparation: To a dried reaction tube, add the aldimine (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., 10c as described in the source, 0.01 mmol, 5 mol%).

  • Solvent and Reactant Addition: Add dry toluene (1.5 mL) followed by cyclohexanone (2.0 mmol, 10.0 equiv).

  • Reaction: Seal the tube and stir the mixture at the specified temperature (e.g., 30 °C) for the required duration (e.g., 6 days).

  • Workup: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the substituted 2-azabicyclo[2.2.2]octane product.

  • Analysis: Determine the yield and diastereomeric ratio by ¹H NMR analysis of the crude product.

Protocol 2: Intramolecular 1,6-Addition [3]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the amino-enone precursor (1.0 equiv) in dry toluene.

  • Base Addition: Add the base (e.g., DBU, 1.1 equiv) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required duration (typically 12-24 hours), monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the product.

Visualized Workflows and Pathways

Troubleshooting_Aza_Diels_Alder start Experiment Start: Aza-Diels-Alder low_yield Problem: Low Yield start->low_yield Check Yield low_dr Problem: Poor Diastereoselectivity start->low_dr Check d.r. check_solvent Action: Switch to nonpolar solvent (e.g., Toluene) low_yield->check_solvent check_time_temp Action: Increase reaction time or moderately increase temperature low_yield->check_time_temp check_reagents Action: Verify catalyst activity & ensure anhydrous conditions low_yield->check_reagents lower_temp Action: Lower reaction temperature (e.g., 0 °C or -78 °C) low_dr->lower_temp screen_catalyst Action: Screen different Lewis/ Brønsted acids (vary bulk) low_dr->screen_catalyst success Successful Synthesis: High Yield & Diastereoselectivity check_solvent->success Re-evaluate check_time_temp->success Re-evaluate check_reagents->success Re-evaluate lower_temp->success Re-evaluate screen_catalyst->success Re-evaluate

Caption: Troubleshooting workflow for optimizing aza-Diels-Alder reactions.

Aza_Diels_Alder_Pathway cluster_reactants Reactants cluster_TS Transition States cluster_products Products Reactants Diene + Aza-Dienophile (Imine + Catalyst) TS_Endo Endo Transition State (Kinetic Control) Reactants->TS_Endo Lower Temp Favors TS_Exo Exo Transition State (Thermodynamic Control) Reactants->TS_Exo Product_Endo Endo Product TS_Endo->Product_Endo Product_Exo Exo Product TS_Exo->Product_Exo Product_Endo->Product_Exo Isomerization (Retro-DA)

Caption: Simplified pathways for endo and exo product formation.

References

Technical Support Center: Addressing Poor Solubility of 2-Azabicyclo[2.2.2]octane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-azabicyclo[2.2.2]octane intermediates.

Troubleshooting Guides

Issue 1: Intermediate is poorly soluble in aqueous solutions for biological assays.

The basic nitrogen atom in the 2-azabicyclo[2.2.2]octane core allows for strategies that modulate the compound's ionization state to improve aqueous solubility.

Solution 1: pH Modification

  • Principle: Lowering the pH of the solution will protonate the basic nitrogen atom of the 2-azabicyclo[2.2.2]octane ring, forming a more polar and, therefore, more water-soluble salt.

  • Experimental Protocol:

    • Prepare a high-concentration stock solution of the intermediate in a water-miscible organic solvent (e.g., DMSO, ethanol).

    • Create a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4).

    • Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.

    • Vortex each solution thoroughly and visually inspect for any precipitation immediately and after 1, 4, and 24 hours.

    • Quantify the solubility at each pH using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[1]

Solution 2: Use of Co-solvents

  • Principle: The addition of a water-miscible organic solvent can increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous medium.

  • Experimental Protocol:

    • Prepare various mixtures of a good organic solvent (e.g., DMSO, ethanol) and an aqueous buffer (e.g., PBS pH 7.4) in different ratios (e.g., 90:10, 80:20, 50:50 organic solvent:aqueous buffer).

    • Determine the solubility of the 2-azabicyclo[2.2.2]octane intermediate in each co-solvent mixture using the solvent solubility screening protocol outlined in Issue 2.[1]

Issue 2: Difficulty finding a suitable organic solvent for reaction or purification.

A systematic screening of common organic solvents is the most effective way to identify a suitable solvent for your 2-azabicyclo[2.2.2]octane intermediate.

Solution: Solvent Solubility Screening

  • Experimental Protocol:

    • Weigh a small, precise amount of the intermediate into several vials.

    • Add increasing volumes of different organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone) to each vial.

    • After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.

    • Record the volume of solvent required to fully dissolve the compound to estimate the solubility.[1]

  • Illustrative Solubility Data for Bicyclic Amines: The following table provides example solubility data for related bicyclic amines to guide solvent selection. Note: These values are for illustrative purposes and the actual solubility of your specific intermediate should be determined experimentally.

SolventQuinuclidine (1-azabicyclo[2.2.2]octane) Solubility1,4-Diazabicyclo[2.2.2]octane (DABCO) Solubility
WaterSoluble45 g/100 mL
EthanolSoluble77 g/100 g at 25 °C[2]
Diethyl EtherSolubleSoluble
AcetoneVery slightly soluble13 g/100 g at 25 °C[2]
BenzeneN/A51 g/100 g at 25 °C[2]
ChloroformN/ASoluble
Issue 3: Persistent solubility issues impacting further development.

For challenging intermediates, more advanced formulation strategies or chemical modifications may be necessary.

Solution 1: Salt Formation

  • Principle: Reacting the basic 2-azabicyclo[2.2.2]octane intermediate with a pharmaceutically acceptable acid can form a salt with significantly improved aqueous solubility and dissolution rate.[3][4]

  • Experimental Protocol (Small-Scale Salt Screening):

    • Dissolve the intermediate in a suitable organic solvent (e.g., ethanol, acetone).

    • Prepare solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) in the same or a compatible solvent.

    • Mix the intermediate and acid solutions in a 1:1 molar ratio.

    • Stir the mixture at room temperature and then cool to induce precipitation of the salt.

    • Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the resulting salt and determine its aqueous solubility.

Solution 2: Complexation with Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the hydrophobic 2-azabicyclo[2.2.2]octane intermediate, forming an inclusion complex with enhanced aqueous solubility.[5][6]

  • Experimental Protocol (Kneading Method):

    • Create a paste by adding a small amount of water to a specific amount of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

    • Slowly add the 2-azabicyclo[2.2.2]octane intermediate to the paste.

    • Knead the mixture in a mortar and pestle for a specified time.

    • Dry the resulting mixture and pass it through a sieve.[7]

Frequently Asked Questions (FAQs)

Q1: Why are 2-azabicyclo[2.2.2]octane intermediates often poorly soluble?

A1: The solubility of 2-azabicyclo[2.2.2]octane intermediates is influenced by the overall structure of the molecule. While the bicyclic amine core itself has some degree of polarity, the substituents attached to this core can significantly increase the molecule's lipophilicity and crystal lattice energy, leading to poor aqueous solubility. The rigid, three-dimensional structure can also impact how well the molecule interacts with solvent molecules.

Q2: Can I predict the solubility of my 2-azabicyclo[2.2.2]octane intermediate?

A2: While computational tools can provide an estimated logP value, which is an indicator of lipophilicity, experimental determination is crucial for accurate solubility data. The complex interplay of factors like crystal packing, intramolecular hydrogen bonding, and the specific nature of substituents makes theoretical prediction challenging.

Q3: Are there any structural modifications I can make to the 2-azabicyclo[2.2.2]octane core to improve solubility?

A3: Yes, structural modification is a common strategy in medicinal chemistry. For the 2-azabicyclo[2.2.2]octane scaffold, consider the following:

  • Introduction of polar functional groups: Adding hydroxyl, amide, or small polar groups to the substituents can increase hydrophilicity.

  • Bioisosteric replacement: Replacing a lipophilic group with a more polar bioisostere can improve solubility. For instance, replacing a phenyl ring with a more soluble heterocyclic ring system. A study on a related 2-oxabicyclo[2.2.2]octane system showed that its incorporation in place of a phenyl ring in Imatinib increased aqueous solubility.[8]

Q4: My 2-azabicyclo[2.2.2]octane intermediate is an inhibitor of γ-secretase. How does this pathway work?

A4: The γ-secretase complex is a multi-protein enzyme responsible for the cleavage of several transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch. Inhibition of γ-secretase is a therapeutic strategy for Alzheimer's disease and some cancers. The signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP gamma_secretase γ-Secretase Complex (PSEN1/2, NCT, APH1, PEN-2) APP->gamma_secretase Substrate Notch Notch Notch->gamma_secretase Substrate Ab Aβ Peptides gamma_secretase->Ab Cleavage NICD NICD gamma_secretase->NICD Cleavage beta_secretase β-Secretase beta_secretase->APP Cleavage Nucleus Nucleus NICD->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activation Azabicyclo_intermediate 2-Azabicyclo[2.2.2]octane Intermediate (Inhibitor) Azabicyclo_intermediate->gamma_secretase Inhibition

Caption: The γ-secretase signaling pathway and the inhibitory action of 2-azabicyclo[2.2.2]octane intermediates.

Q5: My intermediate targets the ELOVL6 enzyme. Can you explain this pathway?

A5: ELOVL6 (Elongation of Very Long Chain Fatty Acids 6) is an enzyme that plays a key role in lipid metabolism by catalyzing the elongation of saturated and monounsaturated fatty acids. Its inhibition is being explored for the treatment of metabolic diseases like insulin resistance. The simplified pathway is shown below.

G cluster_cell Hepatocyte Fatty_Acids Saturated/Monounsaturated Fatty Acyl-CoAs (C12-C16) ELOVL6 ELOVL6 Enzyme Fatty_Acids->ELOVL6 Substrate Longer_Fatty_Acids Longer-Chain Fatty Acids (e.g., C18) ELOVL6->Longer_Fatty_Acids Elongation Lipid_Metabolism Altered Lipid Metabolism Longer_Fatty_Acids->Lipid_Metabolism IRS2_Akt IRS-2/Akt Signaling Lipid_Metabolism->IRS2_Akt Modulates Insulin_Sensitivity Improved Insulin Sensitivity IRS2_Akt->Insulin_Sensitivity Azabicyclo_intermediate 2-Azabicyclo[2.2.2]octane Intermediate (Inhibitor) Azabicyclo_intermediate->ELOVL6 Inhibition

Caption: The ELOVL6 pathway and its inhibition by 2-azabicyclo[2.2.2]octane intermediates to improve insulin sensitivity.

References

troubleshooting guide for the synthesis of 2-azabicyclo[2.2.2]octane sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-azabicyclo[2.2.2]octane sulfonamides. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-azabicyclo[2.2.2]octane sulfonamides, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my sulfonamide product consistently low?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 2-azabicyclo[2.2.2]octane and the sulfonyl chloride may not have gone to completion.

    • Solution:

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion. Some reactions may require stirring for 24 hours or longer.[1][2]

      • Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as excessive heat can lead to degradation of reactants or products.

      • Check Reagent Purity: Ensure the 2-azabicyclo[2.2.2]octane starting material and the sulfonyl chloride are pure. Impurities can interfere with the reaction. The 2-azabicyclo[2.2.2]octane hydrochloride salt, if used, must be fully neutralized to the free amine before the reaction.

  • Suboptimal Base: The choice and amount of base are crucial for scavenging the HCl generated during the reaction.

    • Solution:

      • Choice of Base: Common bases for this reaction include powdered potassium hydroxide (KOH), triethylamine (TEA), or pyridine.[1][2][3] The choice of base can influence the reaction rate and outcome.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.8 equivalents of powdered KOH) to ensure complete neutralization of the acid produced.[2]

  • Poor Nucleophilicity of the Amine: The nitrogen atom of the 2-azabicyclo[2.2.2]octane might not be sufficiently nucleophilic.

    • Solution: Ensure the reaction medium is non-protic and dry. Solvents like dichloromethane (DCM) or acetonitrile are commonly used.[1][2][4]

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and chromatography.

    • Solution:

      • Extraction: During the aqueous workup, ensure the pH is appropriate to keep the sulfonamide product in the organic layer. Multiple extractions with the organic solvent can improve recovery.

      • Chromatography: Optimize the solvent system for column chromatography to achieve good separation and minimize product loss on the column.

Question 2: My reaction is not proceeding to completion, as indicated by TLC analysis showing unreacted starting materials. What should I do?

Answer: An incomplete reaction is a common issue. Consider the following troubleshooting steps:

  • Reagent Quality:

    • Sulfonyl Chloride Stability: Sulfonyl chlorides can be sensitive to moisture and may degrade over time. Use a freshly opened bottle or purify the sulfonyl chloride before use.

    • Amine Purity: Ensure the 2-azabicyclo[2.2.2]octane is pure and dry.

  • Reaction Conditions:

    • Solvent: The solvent should be anhydrous. Traces of water can hydrolyze the sulfonyl chloride. Dry dichloromethane (CH2Cl2) is a suitable solvent.[1][2]

    • Temperature: While many sulfonamide syntheses proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[5]

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if using a solid base like powdered KOH.[1][2]

  • Activation of Sulfonyl Chloride:

    • In situ generation: In some cases, preparing the sulfonyl chloride in situ from the corresponding sulfonic acid or thiol can lead to better results as it is used immediately in its most reactive form.[3][6]

Question 3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I avoid them?

Answer: The formation of side products can complicate purification and reduce the yield of the desired sulfonamide.

  • Possible Side Products:

    • Bis-sulfonylation: If there are other reactive amine functionalities in the starting material, bis-sulfonylation can occur. This is less of a concern with the parent 2-azabicyclo[2.2.2]octane but is relevant for more complex derivatives.

    • Hydrolysis of Sulfonyl Chloride: If moisture is present, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.

    • Polymerization: Under certain conditions, side reactions leading to polymeric materials can occur.

  • Strategies to Minimize Side Products:

    • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride to minimize reactions involving multiple equivalents of the sulfonylating agent.[1][2]

    • Maintain Anhydrous Conditions: Use dry solvents and inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride dropwise to a solution of the amine and base at a controlled temperature (e.g., 0 °C) to manage the reaction exotherm and minimize side reactions.[3]

Question 4: The purification of my 2-azabicyclo[2.2.2]octane sulfonamide by column chromatography is proving difficult. What can I do?

Answer: Purification challenges often arise from the polarity of the sulfonamide and the presence of closely related impurities.

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find the optimal mobile phase for good separation on the TLC, which can then be translated to the column.[2][7]

    • Silica Gel: Ensure the silica gel is of appropriate mesh size and is properly packed.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing 2-azabicyclo[2.2.2]octane sulfonamides?

A1: The most common method is the reaction of 2-azabicyclo[2.2.2]octane (or its derivatives) with a sulfonyl chloride in the presence of a base.[1][2][9] The bicyclic amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid, which is neutralized by the base.

Q2: How is the 2-azabicyclo[2.2.2]octane starting material typically prepared?

A2: The 2-azabicyclo[2.2.2]octane scaffold can be synthesized through various routes, often involving multi-step sequences. One common approach is the cyclization of cyclic alkenyl amines.[10][11] It is also commercially available, often as a hydrochloride salt.

Q3: What are some common sulfonylating agents used in this synthesis?

A3: A wide variety of aryl and alkyl sulfonyl chlorides can be used, depending on the desired final product. Examples include benzenesulfonyl chloride, p-toluenesulfonyl chloride, and various substituted aromatic sulfonyl chlorides.[3]

Q4: What analytical techniques are used to characterize the final 2-azabicyclo[2.2.2]octane sulfonamide product?

A4: The structure and purity of the synthesized sulfonamides are typically confirmed using a combination of spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS).[1][7]

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 2-Azabicyclo[2.2.2]octane Sulfonamides

ParameterTypical Value/ConditionReference
Amine to Sulfonyl Chloride Ratio 1:1 (mmol)[1][2]
Base Powdered KOH, Triethylamine (TEA)[1][2][3]
Base to Amine Ratio 1.8:1 (equivalents) for KOH[2]
Solvent Dry Dichloromethane (CH₂Cl₂)[1][2]
Temperature Room Temperature[1][2]
Reaction Time 24 hours (monitor by TLC)[1][2]
Purification Column Chromatography (Silica Gel)[2][7]
Typical Yields 30-85%[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Azabicyclo[2.2.2]octane Sulfonamides [1][2]

  • To a solution of 2-azabicyclo[2.2.2]octane (1.0 mmol) in dry dichloromethane (15.0 mL), add powdered potassium hydroxide (1.8 mmol).

  • Stir the mixture at room temperature.

  • Add the desired sulfonyl chloride (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into brine and extract with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Amine 2-Azabicyclo[2.2.2]octane Reaction Sulfonamide Formation (DCM, RT, 24h) Amine->Reaction SulfonylChloride R-SO2Cl SulfonylChloride->Reaction Base Base (e.g., KOH) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Azabicyclo[2.2.2]octane Sulfonamide Purification->Product

Caption: General workflow for the synthesis of 2-azabicyclo[2.2.2]octane sulfonamides.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction CheckReagents Check Purity of Amine and Sulfonyl Chloride Start->CheckReagents CheckConditions Verify Anhydrous Conditions & Adequate Stirring Start->CheckConditions OptimizeBase Optimize Base (Type and Stoichiometry) Start->OptimizeBase ModifyTimeTemp Extend Reaction Time or Gently Heat CheckReagents->ModifyTimeTemp CheckConditions->ModifyTimeTemp OptimizeBase->ModifyTimeTemp WorkupLoss Investigate Product Loss during Workup/Purification ModifyTimeTemp->WorkupLoss Success Improved Yield WorkupLoss->Success

Caption: Troubleshooting flowchart for low yield issues in sulfonamide synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Azabicyclo[2.2.2]octane and Quinuclidine Scaffolds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological applications of 2-azabicyclo[2.2.2]octane and quinuclidine, presenting a comparative analysis supported by experimental data to inform scaffold selection in drug discovery and development.

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical properties, synthesizability, and biological activity of a drug candidate. Among the myriad of bridged bicyclic systems, 2-azabicyclo[2.2.2]octane (also known as isoquinuclidine) and its regioisomer, quinuclidine (1-azabicyclo[2.2.2]octane), have emerged as privileged scaffolds. Their rigid structures offer a defined three-dimensional orientation for substituent placement, making them attractive for designing ligands with high specificity and potency. This guide provides a comprehensive comparative analysis of these two isomeric scaffolds to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the nitrogen atom's position within the bicyclic framework leads to distinct physicochemical characteristics that can impact a molecule's behavior in a biological system. A summary of key properties is presented in Table 1.

Property2-Azabicyclo[2.2.2]octaneQuinuclidine
Molecular Formula C₇H₁₃NC₇H₁₃N
Molar Mass 111.19 g/mol 111.19 g/mol
pKa (conjugate acid) ~10.5 (experimental)11.0 - 11.3 (experimental)[1][2][3]
logP (calculated) 1.11.1 - 1.4[4]
Melting Point 138-142 °C156-161 °C
Boiling Point 173-174 °C149 °C
Appearance White to off-white solidColorless to light yellow crystalline solid[2]
Solubility Soluble in water and common organic solvents.Soluble in alcohol and ether; slightly soluble in water.[2]

Basicity (pKa): Quinuclidine is a notably strong base among aliphatic amines, with an experimental pKa of its conjugate acid in the range of 11.0 to 11.3.[1][2][3] This high basicity is attributed to the steric hindrance around the nitrogen atom, which disfavors solvation of the free base, thereby increasing its proton affinity. While an experimental pKa for 2-azabicyclo[2.2.2]octane is not as widely reported, it is expected to be a strong base as well, with a reported experimental value of approximately 10.5. The difference in basicity can be a critical factor in drug design, influencing salt formation, solubility, and interaction with biological targets.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Calculated logP values for both scaffolds are similar, around 1.1 to 1.4, suggesting comparable lipophilicity for the parent molecules.[4] However, the position of the nitrogen and the directionality of its lone pair can influence how substituents contribute to the overall lipophilicity of derivatives.

Synthesis: Navigating the Routes to Bicyclic Scaffolds

The accessibility of a scaffold is a crucial consideration in drug development. Both 2-azabicyclo[2.2.2]octane and quinuclidine can be synthesized through multi-step sequences, with various routes reported in the literature.

Synthesis of 2-Azabicyclo[2.2.2]octane: A common approach to the 2-azabicyclo[2.2.2]octane core involves a multi-step synthesis starting from p-aminobenzoic acid. This pathway includes hydrogenation, thermal cyclization to a lactam, and subsequent reduction. Overall yields of around 70% have been reported for this four-step process. Another strategy involves an intramolecular Michael reaction. The general workflow for the synthesis from p-aminobenzoic acid is depicted below.

Synthesis_of_2_azabicyclo_2_2_2_octane PABA p-Aminobenzoic Acid Aminocyclohexane 4-Aminocyclohexane carboxylic Acid PABA->Aminocyclohexane Hydrogenation Lactam Bicyclic Lactam Aminocyclohexane->Lactam Thermal Cyclization Isoquinuclidine 2-Azabicyclo[2.2.2]octane Lactam->Isoquinuclidine Reduction

Synthesis of 2-Azabicyclo[2.2.2]octane.

Synthesis of Quinuclidine: The synthesis of quinuclidine often commences from piperidine derivatives. A widely used precursor is 3-quinuclidone, which can be prepared through a Dieckmann condensation of a substituted piperidine, followed by decarboxylation. The resulting 3-quinuclidone can then be reduced to quinuclidine. The overall yield is dependent on the specific reagents and conditions used in each step. A representative synthetic scheme is shown below.

Synthesis_of_Quinuclidine Piperidine Piperidine Derivative Dieckmann_intermediate Dieckmann Condensation Intermediate Piperidine->Dieckmann_intermediate Alkylation & Cyclization Quinuclidone 3-Quinuclidone Dieckmann_intermediate->Quinuclidone Hydrolysis & Decarboxylation Quinuclidine Quinuclidine Quinuclidone->Quinuclidine Reduction Muscarinic_Ligand_Scaffolds cluster_0 Ligand Design Principle Scaffold Bicyclic Scaffold (Quinuclidine or 2-Azabicyclo[2.2.2]octane) Pharmacophore Pharmacophoric Groups (e.g., Ester, Amide) Scaffold->Pharmacophore Provides rigid framework Receptor Muscarinic Receptor Binding Pocket Scaffold->Receptor Positions pharmacophore & interacts with anionic site Pharmacophore->Receptor Interacts with receptor

References

A Comparative Guide to the Biological Activity of 2-Azabicyclo[2.2.2]octane Analogs and Other Bicyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-azabicyclo[2.2.2]octane analogs against other prominent bicyclic amines, such as quinuclidine (1-azabicyclo[2.2.2]octane). The focus is on their interaction with nicotinic acetylcholine receptors (nAChRs), key targets in the central nervous system (CNS) for various therapeutic areas. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Introduction

Bicyclic amines are rigid scaffolds that have proven invaluable in medicinal chemistry for the design of ligands targeting CNS receptors. Their conformational constraint reduces the entropic penalty of binding and can lead to higher affinity and selectivity. Among these, the 2-azabicyclo[2.2.2]octane and quinuclidine skeletons are particularly important pharmacophores for nAChR modulators. Nicotinic receptors, ligand-gated ion channels, are implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug discovery.[1] This guide will delve into the structure-activity relationships (SAR), binding affinities, functional potencies, and physicochemical properties of these two important classes of bicyclic amines.

Comparative Biological Activity

The biological activity of 2-azabicyclo[2.2.2]octane and quinuclidine analogs is predominantly centered on their interaction with various subtypes of nAChRs, most notably the α4β2 and α7 subtypes, which are abundant in the CNS.[1]

Binding Affinity at Nicotinic Acetylcholine Receptors

The binding affinity of a compound for its target is a critical measure of its potential therapeutic efficacy. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following tables summarize the binding affinities of representative 2-azabicyclo[2.2.2]octane and quinuclidine analogs for the α4β2 and α7 nAChR subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) at α4β2 nAChR Subtype

Compound ClassAnalogKi (nM) at α4β2 nAChR
2-Azabicyclo[2.2.2]octane (±)-2-(3-Pyridinyl)-2-azabicyclo[2.2.2]octane4.4
Epibatidine Analog0.045
Quinuclidine (1-Azabicyclo[2.2.2]octane) (±)-2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane0.5 - 15
Varenicline (partial agonist)0.1
Epiboxidine30

Data synthesized from multiple sources.

Table 2: Comparative Binding Affinities (Ki, nM) at α7 nAChR Subtype

Compound ClassAnalogKi (nM) at α7 nAChR
2-Azabicyclo[2.2.2]octane (±)-2-(3-Pyridinyl)-2-azabicyclo[2.2.2]octane7.6
Quinuclidine (1-Azabicyclo[2.2.2]octane) (R)-3'-(5-chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']-oxazolidin-2'-one9
TC-169811
AZD03283.0 (human)

Data synthesized from multiple sources.[1][2]

Functional Potency at Nicotinic Acetylcholine Receptors

Functional assays measure the biological effect of a compound, such as agonism (activation) or antagonism (inhibition) of the receptor. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are used to quantify potency.

Table 3: Comparative Functional Potency (EC50/IC50, µM) at nAChRs

Compound ClassAnalogReceptor SubtypeFunctional ActivityPotency (µM)
2-Azabicyclo[2.2.2]octane (±)-2-(3-Pyridinyl)-2-azabicyclo[2.2.2]octaneα7Agonist0.66 (EC50)
Quinuclidine (1-Azabicyclo[2.2.2]octane) PHA-543613α7Agonist0.065 (EC50)
AR-R17779α7Full Agonist10 (EC50)

Data synthesized from multiple sources.[2][3]

Structure-Activity Relationship (SAR) Insights

Subtle structural modifications to the bicyclic amine core can significantly impact biological activity and selectivity. For instance, the position of the nitrogen atom in the bicyclic system (position 1 in quinuclidine vs. position 2 in 2-azabicyclo[2.2.2]octane) alters the orientation of substituents and their interactions with the receptor binding pocket. The nature of the substituent on the bicyclic core is also a key determinant of affinity and functional activity. Aromatic and heteroaromatic groups are common, and their substitution patterns can be fine-tuned to optimize interactions with specific nAChR subtypes.

Physicochemical Properties for CNS Drug Design

For a compound to be effective in the CNS, it must cross the blood-brain barrier (BBB). This requires a delicate balance of physicochemical properties.

Table 4: Comparative Physicochemical Properties

Property2-Azabicyclo[2.2.2]octaneQuinuclidine (1-Azabicyclo[2.2.2]octane)
Molecular Weight ( g/mol ) 111.18111.18
logP (calculated) 1.11.4
Topological Polar Surface Area (TPSA) 12.0 Ų3.2 Ų
pKa ~10.5~11

Data from PubChem and other chemical databases.[4][5]

Generally, CNS drugs have a molecular weight under 450 g/mol , a logP between 1 and 4, and a TPSA below 90 Ų. Both bicyclic cores are well within these desirable ranges, making them excellent scaffolds for CNS drug development.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize the biological activity of these compounds.

Radioligand Binding Assay for nAChRs

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Radioligand: [³H]epibatidine (a high-affinity nAChR agonist).[2]

  • Membrane Preparation: Homogenized tissue from a brain region rich in nAChRs (e.g., rat cerebral cortex) or cell membranes from a cell line expressing the nAChR subtype of interest.[2]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[2]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[2]

  • Test Compounds: 2-azabicyclo[2.2.2]octane and other bicyclic amine analogs at various concentrations.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine) to determine non-specific binding.[7]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.[7]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]epibatidine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-specific binding control.[7]

  • Equilibration: Incubate the plate at a defined temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 26-30 hours).[7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Calcium Imaging Assay (FLIPR)

This assay measures the functional activity (agonist or antagonist) of a compound by detecting changes in intracellular calcium levels upon receptor activation using a fluorescent calcium indicator.

Materials:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

  • Calcium Indicator Dye: e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit.[8][9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8]

  • Test Compounds: Agonists and antagonists at various concentrations.

  • FLIPR Instrument: A high-throughput cellular screening system (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[10]

  • Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.[10]

  • Compound Addition and Measurement:

    • For Agonists: Place the cell plate in the FLIPR instrument. The instrument will add the agonist compounds at different concentrations to the wells and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.

    • For Antagonists: Pre-incubate the cells with the antagonist compounds for a specific period before adding a known agonist. A decrease in the agonist-induced fluorescence signal indicates antagonism.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the log concentration of the compound to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

Signaling Pathways and Experimental Workflows

nAChR-Mediated Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, can lead to the activation of several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.[3][11][12][13]

nAChR_Signaling Agonist Agonist (e.g., Acetylcholine) nAChR nAChR (α7 or α4β2) Agonist->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel PI3K PI3K Ca_Influx->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Activates Downstream Downstream Effects (e.g., Neuroprotection, Cell Survival) Akt->Downstream Promotes

Caption: Simplified nAChR-mediated PI3K/Akt signaling pathway.

In Vitro Pharmacology Workflow

The process of characterizing the in vitro pharmacological profile of a novel compound follows a logical progression from binding studies to functional assays.

In_Vitro_Workflow Start Synthesize Novel Bicyclic Amine Analog Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Data_Analysis_1 Analyze Binding Affinity and Selectivity Binding_Assay->Data_Analysis_1 Functional_Assay Functional Assay (FLIPR) (Determine EC50/IC50) Data_Analysis_1->Functional_Assay Promising Affinity Data_Analysis_2 Analyze Functional Potency and Efficacy Functional_Assay->Data_Analysis_2 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis_2->SAR_Analysis Potent Activity End Lead Optimization SAR_Analysis->End

Caption: A typical workflow for in vitro pharmacological characterization.

Conclusion

Both 2-azabicyclo[2.2.2]octane and quinuclidine scaffolds serve as excellent starting points for the design of potent and selective nAChR modulators. The choice between these bicyclic systems can influence the conformational presentation of substituents, leading to differences in binding affinity and functional activity at various nAChR subtypes. The data presented in this guide highlights the potential of these rigid amines in the development of novel CNS therapeutics. Further research focusing on the subtle structural and physicochemical differences between these and other bicyclic amine analogs will continue to refine our understanding of nAChR pharmacology and aid in the design of next-generation therapies for neurological and psychiatric disorders.

References

2-Azabicyclo[2.2.2]octane: A Conformationally Restricted Piperidine Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine ring stands as a ubiquitous scaffold, integral to the structure of numerous pharmaceuticals. Its conformational flexibility, however, can present challenges in achieving optimal binding to biological targets. To address this, medicinal chemists often employ the strategy of conformational restriction, replacing flexible moieties with more rigid structures. One such strategy involves the use of 2-azabicyclo[2.2.2]octane as a conformationally constrained bioisostere of piperidine. This guide provides a comprehensive evaluation of 2-azabicyclo[2.2.2]octane as a piperidine analog, presenting comparative experimental data across different biological targets and detailing the methodologies employed.

Conformational Considerations: Piperidine vs. 2-Azabicyclo[2.2.2]octane

The flexible nature of the piperidine ring allows it to adopt multiple conformations, with the chair form being the most stable. However, substituents on the ring can influence this equilibrium, and the biologically active conformation is not always the lowest energy state. By incorporating the piperidine into a bicyclic system, as in 2-azabicyclo[2.2.2]octane, the conformational freedom is significantly reduced. This rigid structure locks the nitrogen and the carbon atoms in a fixed spatial arrangement, which can lead to enhanced selectivity and potency if this constrained conformation aligns with the optimal binding geometry of the target receptor.

Performance Comparison in Drug Analogs

The replacement of a piperidine ring with a 2-azabicyclo[2.2.2]octane scaffold has been explored in various classes of therapeutic agents. The following sections provide a comparative analysis of their performance based on published experimental data.

Opioid Analgesics: Fentanyl and Prodine Analogs

In the realm of opioid analgesics, the introduction of the 2-azabicyclo[2.2.2]octane core in place of the piperidine ring has generally resulted in a decrease in analgesic potency.

Fentanyl Analogs: A comprehensive review of fentanyl-related compounds revealed that the most potent 2-azabicyclo[2.2.2]octane-containing analogs were significantly less active than fentanyl itself, with a potency reported to be approximately 600 times lower.[1] This suggests that the conformation imposed by the bicyclic system is not optimal for binding to the µ-opioid receptor in a manner that elicits a strong analgesic response.

Prodine Analogs: Similarly, in a study of prodine-type analgesics, the 2-azabicyclo[2.2.2]octane analog, while exhibiting analgesic activity, was found to be less potent than the parent compound, alphaprodine.

CompoundAnalgesic Activity (ED₅₀, mg/kg, s.c., mouse hot-plate)
Alphaprodine1.3
2-Azabicyclo[2.2.2]octane Analog3.1[2]

Table 1: Comparison of the analgesic potency of alphaprodine and its 2-azabicyclo[2.2.2]octane analog.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: Lobelane Analogs

In contrast to the findings with opioid analgesics, the conformational restriction offered by a bicyclic scaffold in lobelane analogs has shown more promising results in the context of VMAT2 inhibition. A study on lobelane analogs, where the piperidine ring was replaced with a 1-azabicyclo[2.2.2]octane (quinuclidine) ring, a close structural relative of 2-azabicyclo[2.2.2]octane, demonstrated comparable binding affinity to the VMAT2 transporter.

CompoundVMAT2 Binding Affinity (Kᵢ, nM)
Lobelane (piperidine-containing)26 ± 4
Quinuclidine Analog31 ± 5

Table 2: Comparison of VMAT2 binding affinity of lobelane and its quinuclidine analog.

This suggests that the rigid conformation of the quinuclidine ring is well-tolerated by the VMAT2 binding site and may mimic the bioactive conformation of lobelane.

γ-Secretase Inhibitors
CompoundPSEN1-APH1B IC₅₀ (nM)PSEN2-APH1A IC₅₀ (nM)
2-Azabicyclo[2.2.2]octane Sulfonamide Derivative3.4>1000

Table 3: Example of the potency and selectivity of a 2-azabicyclo[2.2.2]octane-based γ-secretase inhibitor.

This highlights the utility of the rigid scaffold in fine-tuning inhibitor selectivity, a critical aspect in minimizing off-target effects.

Experimental Protocols

Analgesic Activity Assessment (Hot-Plate Test)

The hot-plate test is a common method to evaluate the analgesic efficacy of compounds in rodents.

Methodology:

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.

  • Animals: Male Swiss-Webster mice weighing 20-30 g are used.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., licking of the hind paw, jumping) is determined for each mouse before drug administration.

    • The test compound or vehicle is administered, typically via subcutaneous or intraperitoneal injection.

    • At predetermined time intervals after administration, each mouse is placed on the hot plate, and the latency to the nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group. The ED₅₀ (the dose that produces a maximal possible effect in 50% of the animals) is calculated using appropriate statistical methods.

VMAT2 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the VMAT2 transporter.

Methodology:

  • Materials:

    • Rat brain striatal membranes (source of VMAT2).

    • Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compounds at various concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Striatal membranes are incubated with a fixed concentration of [³H]DTBZ and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Rat Striatal Membranes incubation Incubate Membranes, [³H]DTBZ, and Test Compound prep_membranes->incubation prep_ligand Prepare [³H]DTBZ (Radioligand) prep_ligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Calculate IC₅₀ and Kᵢ counting->analysis

VMAT2 Radioligand Binding Assay Workflow

In Vitro γ-Secretase Activity Assay

This assay measures the enzymatic activity of γ-secretase by detecting the cleavage of a specific substrate.

Methodology:

  • Materials:

    • Cell membranes expressing the γ-secretase complex.

    • A fluorogenic substrate peptide containing the γ-secretase cleavage site flanked by a fluorophore and a quencher.

    • Assay buffer.

    • Test compounds at various concentrations.

    • A fluorescence plate reader.

  • Procedure:

    • The cell membranes are incubated with the fluorogenic substrate in the presence of varying concentrations of the test compound.

    • The reaction is incubated at 37 °C for a specific time.

    • Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The fluorescence intensity is measured using a plate reader. The IC₅₀ value is determined by plotting the percentage of inhibition versus the concentration of the test compound.

gamma_secretase_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex (PSEN1/2, Nicastrin, APH-1, PEN-2) APP->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Releases AICD APP Intracellular Domain (AICD) gamma_secretase->AICD Releases inhibitor 2-Azabicyclo[2.2.2]octane Inhibitor inhibitor->gamma_secretase Inhibits

References

A Comparative Guide to 2-Azabicyclo[2.2.2]octane-Based Drug Candidates in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane scaffold, a conformationally restricted analog of piperidine, has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for precise orientation of substituents, leading to enhanced selectivity and potency for a variety of biological targets. This guide provides a comparative overview of key 2-azabicyclo[2.2.2]octane-based drug candidates, summarizing their in vitro and in vivo performance based on available preclinical data.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for representative 2-azabicyclo[2.2.2]octane-based compounds, primarily targeting nicotinic acetylcholine receptors (nAChRs).

Table 1: In Vitro Binding Affinities and Functional Activities of 2-Azabicyclo[2.2.2]octane Derivatives at nAChR Subtypes

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % vs. Nicotine)Citation
RJR-2429 α4β2 nAChR1.0 ± 0.3--[1]
Human Muscle nAChR-59 ± 17110 ± 9[1]
PC12 cells (putative α3β4)-1100 ± 23085 ± 20[1]
Dopamine Release (rat synaptosomes)-2 ± 140 (partial agonist)[1]
2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane series α4β2 nAChR0.5 - 15--[2]
α7 nAChR≤ 110--[2]
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] α7 nAChR--Full Agonist[3]

Table 2: In Vivo Analgesic Activity of 2-Azabicyclo[2.2.2]octane Analogs

CompoundAnimal ModelRoute of AdministrationAnalgesic Activity (ED50, mg/kg)Citation
2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane (Prodine analog) RatNot Specified3.1[4]
Fentanyl Analogs (piperidine ring restricted) MouseNot SpecifiedLess active than fentanyl[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Tissue/Cell Preparation: Membranes from cells expressing the target receptor (e.g., HEK-293 cells transfected with nAChR subunit cDNAs) or from specific brain regions are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]nicotine or [³H]epibatidine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays (Ion Flux)

These assays measure the ability of a compound to activate or inhibit receptor function, typically by measuring ion influx into cells.

  • Cell Culture: Cells expressing the target ion channel-linked receptor (e.g., SH-EP1-hα4β2 cells) are plated in microtiter plates.

  • Loading with Fluorescent Dye: The cells are loaded with a fluorescent dye that is sensitive to the ion of interest (e.g., a calcium-sensitive dye like Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Stimulation: For antagonist assays, a known agonist is added to stimulate receptor activation.

  • Signal Detection: The change in fluorescence, corresponding to ion influx, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) or inhibits 50% of the agonist response (IC50) is calculated.

In Vivo Analgesia Models (e.g., Rat Tail-Flick Assay)

This model assesses the analgesic properties of a compound in rodents.

  • Animal Acclimation: Rats are acclimated to the testing apparatus.

  • Baseline Measurement: A radiant heat source is focused on the rat's tail, and the time taken for the rat to flick its tail (tail-flick latency) is recorded as the baseline.

  • Compound Administration: The test compound is administered to the animal via a specific route (e.g., intravenous, intraperitoneal, or oral).

  • Post-Treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated.

Mandatory Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptors

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotinic Agonist (e.g., 2-azabicyclo[2.2.2]octane derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand-Gated Ion Channel ACh->nAChR:p1 Binds to receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling (e.g., Neurotransmitter Release) Ion_Influx->Ca_Signaling

Caption: Generalized signaling pathway of nicotinic acetylcholine receptors (nAChRs).

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki) Functional Functional Assays (e.g., Ion Flux, Determine EC50/IC50) Binding->Functional Active Compounds Selectivity Selectivity Profiling (Against other receptors) Functional->Selectivity Potent & Efficacious Compounds PK Pharmacokinetics (PK) (ADME studies) Selectivity->PK Selective Compounds Efficacy Efficacy Models (e.g., Analgesia, Cognition) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Efficacious Compounds SAR_Logic Scaffold 2-Azabicyclo[2.2.2]octane Core Scaffold Modification Chemical Modification (e.g., Substitution at C3, C6) Scaffold->Modification Binding_Affinity Binding Affinity (Ki) Modification->Binding_Affinity Functional_Activity Functional Activity (EC50, Emax) Modification->Functional_Activity Selectivity Receptor Selectivity Modification->Selectivity

References

Constrained Scaffolds, Enhanced Stability: A Comparative Guide to the Metabolic Fate of 2-Azabicyclo[2.2.2]octane Derivatives and Their Acyclic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for metabolically robust drug candidates is a paramount objective. The introduction of rigid structural motifs, such as the 2-azabicyclo[2.2.2]octane core, has emerged as a promising strategy to mitigate metabolic liabilities often observed with more flexible, acyclic counterparts. This guide provides an objective comparison of the metabolic stability of these two classes of compounds, supported by experimental data and detailed protocols.

The inherent conformational rigidity of the 2-azabicyclo[2.2.2]octane scaffold is hypothesized to reduce its susceptibility to enzymatic degradation. By locking the molecule in a specific three-dimensional orientation, the number of potential binding conformations to metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, is limited. This can lead to a decrease in the rate of metabolism and, consequently, an extended half-life and improved pharmacokinetic profile.

Quantitative Comparison of Metabolic Stability

Compound/AnalogScaffold TypeIntrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg)[1]
ImatinibContains Acyclic Phenylpiperazine28
Imatinib Analog 1Bicyclo[2.2.2]octane core16
Imatinib Analog 22-Oxabicyclo[2.2.2]octane core19

This data demonstrates a significant reduction in intrinsic clearance for the bicyclic analogs compared to the parent drug containing a more flexible, acyclic portion. This suggests that the rigid bicyclic scaffold hinders metabolic breakdown by liver enzymes.

Further supporting the metabolic resilience of related bicyclic systems, a patent for 2-aza-bicyclo[2.2.1]heptane derivatives, a structurally similar class of compounds, reports extensive half-life (t1/2) data from in vitro human liver microsome incubations.

2-Aza-bicyclo[2.2.1]heptane Derivative ExampleIn Vitro Half-life (t1/2) in Human Liver Microsomes (min)[2]
Example 2>125
Example 4>130
Example 6>130
Example 9>120
Example 10>130

The consistently long half-lives observed for these compounds underscore the general principle that constrained bicyclic architectures can confer enhanced metabolic stability.

Experimental Protocols

The following are detailed methodologies for two key in vitro experiments used to assess metabolic stability.

Human Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by the primary drug-metabolizing enzymes located in the liver.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol with an internal standard for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure: [1][3][4]

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer. Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation: Add the test compound and the diluted microsomes to a 96-well plate. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade drug molecules.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol with an internal standard for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure: [5][6][7][8]

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution. Thaw the pooled plasma at 37°C.

  • Incubation: Add the test compound to the plasma in a 96-well plate and incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture and transfer it to a separate plate containing cold acetonitrile or methanol with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis of the parent compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. The half-life (t1/2) in plasma is then determined from the disappearance rate of the compound.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in metabolic stability assessment, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Solution Incubate Incubate at 37°C (Time Points: 0-60 min) Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Initiate Reaction Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Figure 1: Experimental workflow for the human liver microsomal stability assay.

cyp450_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug (e.g., 2-Azabicyclo[2.2.2]octane Derivative or Acyclic Analog) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) Drug->CYP450 Oxidation, Reduction, Hydrolysis Oxidized_Metabolite Oxidized Metabolite (More Polar) CYP450->Oxidized_Metabolite UGT UGTs, SULTs, etc. Oxidized_Metabolite->UGT Conjugation Excretion Excretion (Urine, Bile) Oxidized_Metabolite->Excretion Conjugated_Metabolite Conjugated Metabolite (Highly Water-Soluble) Conjugated_Metabolite->Excretion UGT->Conjugated_Metabolite

Figure 2: General signaling pathway for drug metabolism by CYP450 enzymes.

References

Head-to-Head Efficacy of 2-Azabicyclo[2.2.2]octane-Based Ligands Targeting the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.2]octane scaffold is a key pharmacophore in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and inflammatory processes. This guide provides a head-to-head comparison of the efficacy of several prominent 2-azabicyclo[2.2.2]octane-based compounds, supported by experimental data from published literature.

Comparative Efficacy of α7 nAChR Agonists

The following table summarizes the in vitro efficacy of selected 2-azabicyclo[2.2.2]octane-based compounds at the α7 nAChR. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental systems and conditions across different studies.

Compound NameBinding Affinity (Ki)Potency (EC50)Efficacy (% of ACh response)Expression SystemReference
AZD0328 3.0 nM (human)-Partial AgonistRecombinant human α7 nAChR[1]
4.7 nM (rat)-Native rat α7 nAChR[1]
EVP-6124 9 nM (α7 nAChRs)150 ± 40 nM64%Transfected HEK cells[2]
TC-5619 --Efficacious-[3]
BMS-933043 8.1 nM (human)0.29 µM (human)78% (human)Recombinant human α7 nAChR[3]
3.3 nM (rat)0.14 µM (rat)67% (rat)Native rat α7 nAChR[3]
AR-R17779 --Full Agonist-[1][4]
RG3487 6 nM0.8 µMAgonistHuman α7 nAChR[4]

Experimental Protocols

The data presented above were generated using various in vitro assays. Below are detailed methodologies for two key types of experiments commonly used to assess the efficacy of nAChR ligands.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

This method quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., HEK cells transfected with human α7 nAChR or rat brain tissue).[2] The cells or tissues are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and stored.

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin for nAChRs) and varying concentrations of the unlabeled test compound.

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove non-specifically bound radioligand.

  • Data Analysis: The radioactivity trapped on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

Functional Assays for Determining Potency (EC50) and Efficacy

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α7).[2] The oocytes are then incubated for several days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is perfused with a saline solution.

  • Compound Application: The test compound is applied to the oocyte at various concentrations. The resulting ion flow through the activated receptor channels generates a current that is measured by the voltage clamp amplifier.

  • Data Analysis: The peak current response is plotted against the compound concentration to generate a dose-response curve. The EC50 (the concentration that elicits 50% of the maximal response) and the maximal efficacy (relative to a full agonist like acetylcholine) are determined from this curve.[6]

2. Calcium Fluorescence Assays in Mammalian Cells:

  • Cell Culture: Mammalian cells (e.g., HEK-293 or GH4C1) are stably or transiently transfected with the gene for the α7 nAChR.[2][3]

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application and Signal Detection: The cells are exposed to varying concentrations of the test compound. Activation of the α7 nAChR, which is a ligand-gated ion channel permeable to calcium, leads to an influx of Ca²⁺. This results in an increase in the fluorescence intensity of the dye, which is measured using a fluorescence plate reader.[2][3]

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC50 and efficacy.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular nAChR α7 nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca_Influx->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Modulation of Inflammation) Signaling_Cascade->Cellular_Response Leads to Ligand 2-Azabicyclo[2.2.2]octane Agonist Ligand->nAChR Binds to

Caption: Simplified signaling pathway of an α7 nAChR agonist.

Experimental_Workflow Start Start: Compound Library Binding_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assay (e.g., TEVC, Ca²⁺ Flux) (Determine EC50, Efficacy) Binding_Assay->Functional_Assay Active Compounds Lead_Identification Lead Identification & Optimization Functional_Assay->Lead_Identification Potent & Efficacious Compounds End Preclinical Development Lead_Identification->End

Caption: General workflow for screening nAChR inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Azabicyclo[2.2.2]octane Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the characterization and quantification of 2-azabicyclo[2.2.2]octane, a key structural motif in many pharmaceutical compounds. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and consistency. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by established validation protocols and comparative data.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for 2-azabicyclo[2.2.2]octane depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Each technique offers distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei.[1][2]
Applicability Well-suited for non-volatile and thermally labile compounds. Can be adapted for amines with appropriate column chemistry and mobile phases.Ideal for volatile and thermally stable compounds. Derivatization may be required to improve the volatility and chromatographic behavior of 2-azabicyclo[2.2.2]octane.Provides both qualitative and quantitative information. It is a primary ratio method of measurement, capable of direct quantification without the need for a specific reference standard of the analyte.[1][2]
Selectivity Good selectivity can be achieved through the choice of column, mobile phase, and detector (e.g., UV, MS).Excellent selectivity and specificity, especially with mass spectrometric detection, allowing for confident peak identification.High structural resolution provides exceptional selectivity, allowing for the differentiation of isomers and impurities.
Sensitivity Moderate to high sensitivity, depending on the detector. Limits of detection (LOD) are typically in the µg/mL to ng/mL range.Very high sensitivity, particularly with selected ion monitoring (SIM), achieving detection limits in the pg to fg range.[3][4]Generally lower sensitivity compared to chromatographic methods, with LODs typically in the mg/mL to µg/mL range.
Precision High precision, with Relative Standard Deviations (RSD) typically below 2%.High precision, with RSD values often less than 5%.High precision is achievable with optimized experimental parameters, with RSDs often below 1%.
Accuracy High accuracy, with recoveries typically between 98-102%.High accuracy, with recoveries generally in the range of 95-105%.High accuracy, as it is a primary measurement method.
Throughput Moderate to high throughput, with typical run times of 5-30 minutes per sample.Moderate throughput, with run times typically ranging from 10-40 minutes per sample.Lower throughput due to longer acquisition times required for high signal-to-noise ratios.

Experimental Protocols

Detailed and precise protocols are fundamental for successful method validation. Below are representative methodologies for the characterization of 2-azabicyclo[2.2.2]octane using HPLC-UV, GC-MS, and qNMR.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. For a basic amine like 2-azabicyclo[2.2.2]octane, a column with end-capping or a polar-embedded phase is recommended to reduce peak tailing.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure the analyte is in a single ionic form.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As 2-azabicyclo[2.2.2]octane lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) may be necessary for sensitive detection. If underivatized, detection at low UV wavelengths (e.g., 200-220 nm) can be attempted, though with lower sensitivity and selectivity.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 2-azabicyclo[2.2.2]octane reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing 2-azabicyclo[2.2.2]octane in the diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (matrix without the analyte), and the analyte standard to demonstrate that there are no interfering peaks at the retention time of 2-azabicyclo[2.2.2]octane.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD over the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. Diagnostic ions for 2-azabicyclo[2.2.2]octane should be determined from the mass spectrum.

2. Derivatization (if necessary):

  • To improve volatility and chromatographic performance, 2-azabicyclo[2.2.2]octane can be derivatized. A common method is acylation with a reagent like trifluoroacetic anhydride (TFAA) or silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction should be optimized for temperature and time to ensure complete derivatization.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the derivatized or underivatized 2-azabicyclo[2.2.2]octane in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable technique (e.g., liquid-liquid extraction or solid-phase extraction). Derivatize the extract if required, and then dilute to a concentration within the calibration range.

4. Validation Parameters:

  • Specificity: Analyze a blank solvent and a matrix blank to ensure no interferences. In SIM mode, the specificity is enhanced by monitoring multiple characteristic ions.

  • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking the matrix with known amounts of the analyte. The mean recovery should be within 95-105%.

  • Precision: Assess repeatability and intermediate precision. The RSD should typically be ≤ 15% at the LOQ and ≤ 10% at higher concentrations.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatogram.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR)

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Internal Standard: A certified internal standard with a known purity that has a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification.

    • Number of Scans: Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

2. Standard and Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

4. Validation Parameters:

  • Specificity: The high resolution of NMR ensures specificity by resolving signals from different compounds.

  • Linearity: While not strictly necessary for a primary method, linearity can be assessed by preparing samples with varying analyte-to-internal standard ratios.

  • Accuracy: Accuracy is inherent to the primary nature of the method but can be confirmed using certified reference materials.

  • Precision: Assess repeatability by preparing and analyzing multiple samples of the same concentration. The RSD should be low, typically <1%.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation cluster_cross_validation Cross-Validation stock Stock Solution Preparation cal_standards Calibration Standards stock->cal_standards sample_prep Sample Preparation stock->sample_prep hplc HPLC-UV Analysis cal_standards->hplc gcms GC-MS Analysis cal_standards->gcms sample_prep->hplc sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr specificity Specificity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq gcms->specificity gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq qnmr->specificity qnmr->accuracy qnmr->precision comparison Comparison of Results specificity->comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison conclusion Method Equivalence comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

validation_parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity cluster_robustness Robustness Validation Analytical Method Validation Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Agreement between measurements) Validation->Precision Linearity Linearity (Proportional response) Validation->Linearity Range Range (Interval of acceptable performance) Validation->Range LOD Limit of Detection (LOD) (Lowest detectable amount) Validation->LOD LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) Validation->LOQ Specificity Specificity (Ability to assess analyte unequivocally) Validation->Specificity Robustness Robustness (Capacity to remain unaffected by small variations) Validation->Robustness Precision->Accuracy Impacts Linearity->Range Defines LOD->LOQ Related

Caption: Interrelationship of analytical method validation parameters.

References

Benchmarking Novel 2-Azabicyclo[2.2.2]octane Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective chiral catalysts is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where enantiomerically pure compounds are paramount. Among the diverse array of organocatalysts, derivatives of 2-azabicyclo[2.2.2]octane have emerged as a promising class of rigid scaffolds capable of inducing high stereoselectivity in a variety of asymmetric transformations. This guide provides an objective comparison of the performance of novel 2-azabicyclo[2.2.2]octane catalysts with established alternatives, supported by experimental data to inform catalyst selection in research and development.

Performance Benchmark: Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and its enantioselective control is a key test for any new catalyst system. Below is a comparative analysis of 2-azabicycloalkane-based thiourea catalysts in the Michael addition of dimethyl malonate to β-nitrostyrene. While direct head-to-head comparisons of 2-azabicyclo[2.2.2]octane derivatives with other catalyst classes under identical conditions are scarce in the literature, the following data, adapted from studies on structurally related 2-azabicyclo[3.2.1]octane and 2-azabicyclo[2.2.1]heptane systems, provides valuable insights into their catalytic potential.

Table 1: Performance of 2-Azabicycloalkane-Thiourea Catalysts in the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene.

Catalyst BackboneCatalyst SubstituentCatalyst Loading (mol%)SolventTimeEnantiomeric Excess (ee, %)Conversion (%)
(1S,4S,5R)-2-Azabicyclo[3.2.1]octane3,5-Bis(trifluoromethyl)benzyl10DCM1d6798
(1S,4S,5R)-2-Azabicyclo[3.2.1]octanePhenyl10DCM1d4273
(1S,4S,5R)-2-Azabicyclo[3.2.1]octaneBenzyl10DCM1d5470
(1S,4S,5R)-2-Azabicyclo[3.2.1]octanePhenylpropyl10DCM1d4866
(1S,4S,5R)-2-Azabicyclo[3.2.1]octaneC2-symmetrical thiourea10DCM1d5381
(1R,4R,5S)-2-Azabicyclo[3.2.1]octane3,5-Bis(trifluoromethyl)benzyl10DCM1d5175
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptanePhenyl10DCM3d082 (isolated yield)
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptanePhenylpropyl10DCM3d082 (isolated yield)

Data adapted from a doctoral thesis on the synthesis and application of chiral 2-azabicycloalkane derivatives.[1]

Analysis of Performance:

Experimental Protocols

To ensure the reproducibility of the presented data and to facilitate the adoption of these catalysts, a detailed experimental protocol for a representative asymmetric Michael addition is provided below.

General Experimental Protocol for the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene catalyzed by a 2-Azabicycloalkane-Thiourea Derivative:

To a solution of β-nitrostyrene (0.125 mmol) in the specified solvent (e.g., dichloromethane, DCM), the respective 2-azabicycloalkane-thiourea catalyst (10 mol%) is added. Dimethyl malonate is then added, and the reaction mixture is stirred at room temperature for the time indicated in the table. The conversion is monitored by thin-layer chromatography (TLC) and can be determined by ¹H-NMR analysis of the crude reaction mixture. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically using Chiralpak® AD-H or IA columns with a hexane/isopropanol eluent.[1]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in utilizing these novel catalysts, the following diagrams illustrate a general experimental workflow and a plausible catalytic cycle for the asymmetric Michael addition catalyzed by a bifunctional thiourea organocatalyst.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis cluster_analysis Characterization start Weigh Catalyst and Reactants dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Michael Donor dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify nmr Determine Conversion (¹H-NMR) purify->nmr hplc Determine Enantiomeric Excess (Chiral HPLC) purify->hplc catalytic_cycle catalyst Catalyst activated_complex Activated Ternary Complex catalyst->activated_complex H-bonding michael_acceptor Michael Acceptor michael_acceptor->activated_complex michael_donor Michael Donor michael_donor->activated_complex product Product activated_complex->product C-C Bond Formation product->catalyst Catalyst Regeneration

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Azabicyclo[2.2.2]octane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2-Azabicyclo[2.2.2]octane hydrochloride in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Signal Word: Warning[1]

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[2]

The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesChemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[3]
Skin Protection GlovesNitrile gloves are recommended.[1] Ensure gloves are impermeable and resistant to the chemical.[4]
Lab Coat/Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] A dust respirator is recommended.[1]

Procedural Guidance for Safe Handling

Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. Good general ventilation is typically sufficient.[1]

  • For procedures with a higher risk of dust generation, use a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Handling the Compound:

  • Avoid breathing dust or mists.[1]

  • Do not ingest the compound.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[1][3]

3. Storage:

  • Store in the original, tightly sealed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency and Disposal Plans

First-Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1] Do NOT induce vomiting.[6]

  • If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

Spill and Leak Procedures:

  • Evacuate the area.

  • Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[5]

  • Sweep up the spilled solid material, place it in a sealed container, and hold for waste disposal.[5]

  • Avoid generating dust.

  • Ventilate the area and wash the spill site after material pickup is complete.[5]

Waste Disposal:

  • Dispose of contents and container in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Chemical waste should not be mixed with other waste and should be disposed of by a licensed professional waste disposal service.[7]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound A Preparation - Assess Risks - Don PPE - Prepare Workspace B Handling - Weighing/Transfer - Perform Experiment A->B C Storage - Tightly Seal Container - Store in Cool, Dry Place B->C Post-Experiment D Decontamination - Clean Workspace - Decontaminate Equipment B->D Post-Experiment F Emergency Response - Spill or Exposure B->F If spill/exposure occurs E Waste Disposal - Collect Waste - Label Waste Container - Dispose via EHS D->E

Caption: Safe handling and disposal workflow.

References

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Top-N result to add to graph 6

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.